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ARTC1

Cat. No.: B1575332
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Description

ARTC1 (ADP-ribosyltransferase 1), also known as ART1, is a mammalian arginine-specific mono-ADP-ribosyltransferase that catalyzes the reversible post-translational modification of target proteins using NAD+ as a substrate . This enzyme is a key player in regulating diverse biological processes, and its study is crucial for advancing several fields of biomedical research. Investigate the Role in Cancer Biology: Research indicates that this compound activity promotes a pro-tumorigenic microenvironment. Studies in this compound -deficient mouse models have shown significantly decreased tumorigenesis, attributed to increased tumor infiltration by CD8+ T cells and macrophages, leading to cancer cell necroptosis. This suggests that this compound inhibition could be a potential strategy for anti-cancer therapy development . Explore Endoplasmic Reticulum (ER) Function: Unlike many related enzymes that are cell-surface proteins, human this compound is localized to the endoplasmic reticulum (ER) . It regulates ER stress responses by ADP-ribosylating the key molecular chaperone GRP78/BiP, thereby influencing its activity and the unfolded protein response . Furthermore, this compound-mediated ADP-ribosylation of VAPB at arginine 50 modulates ER-mitochondria contacts and is essential for maintaining intracellular calcium homeostasis . Understand Implications in Cardiac Physiology: this compound is highly expressed in cardiac muscle and plays a critical role in heart function. Preclinical models have demonstrated that this compound -deficiency leads to male-specific reductions in myocardial contractility and increased susceptibility to myocardial ischemia-reperfusion injury, highlighting its importance in cardiac health and disease pathology . This recombinant this compound protein is provided for research applications such as enzyme kinetics studies, substrate identification, inhibitor screening, and investigating its multifaceted role in inflammation, cellular stress responses, and signal transduction.

Properties

sequence

YSVYFNLPADTIYTN

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

The Role of ARTC1 in Cardiac Muscle: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-ADP-ribosyltransferase 1 (ARTC1) is an ectoenzyme predominantly expressed in cardiac and skeletal muscle. It catalyzes the transfer of an ADP-ribose moiety from NAD+ to specific arginine residues on target proteins, a post-translational modification known as mono-ADP-ribosylation. This modification is reversible, with the ADP-ribosylarginine hydrolase 1 (ARH1) catalyzing the removal of the ADP-ribose group. Recent research has illuminated the critical role of this compound in cardiac physiology and pathophysiology. This technical guide provides a comprehensive overview of this compound function in cardiac muscle, detailing its impact on contractility, the response to ischemic injury, and its involvement in key signaling pathways. The guide includes a summary of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts in this area.

Core Functions of this compound in Cardiac Muscle

This compound plays a multifaceted role in the heart, influencing baseline cardiac function and the response to stress. Studies utilizing this compound knockout (KO) mouse models have been instrumental in elucidating these functions.

Regulation of Cardiac Contractility

Evidence suggests a role for this compound in maintaining normal cardiac contractility, with a notable sex-specific effect. In male mice, genetic deletion of this compound leads to a significant reduction in myocardial contractility under both baseline and stress conditions.[1]

Response to Ischemia-Reperfusion (I/R) Injury

This compound appears to confer a protective effect against myocardial ischemia-reperfusion injury. This compound-KO male mice exhibit increased susceptibility to I/R-induced injury, suggesting that this compound activity is crucial for mitigating the damage associated with this pathological process.[1] This is linked to its role in suppressing necroptosis, a form of programmed necrosis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound function in cardiac muscle.

Table 1: Cardiac Function in this compound Knockout Mice

ParameterGenotypeSexCondition% Change vs. Wild-TypeReference
Ejection Fraction (%EF)This compound-KOMaleBaselineDecreasedIshiwata-Endo et al., 2023[1]
Fractional Shortening (%FS)This compound-KOMaleBaselineDecreasedIshiwata-Endo et al., 2023[1]
Ejection Fraction (%EF)This compound-KOMaleDobutamine StressReduced responseIshiwata-Endo et al., 2023[1]
Fractional Shortening (%FS)This compound-KOMaleDobutamine StressReduced responseIshiwata-Endo et al., 2023[1]
Infarct SizeThis compound-KOMaleIschemia-ReperfusionIncreasedIshiwata-Endo et al., 2023[1]

Note: Specific percentage changes were not publicly available in the reviewed literature and require access to supplementary data of the cited publication.

Table 2: Key this compound Substrates in Cardiac Muscle

Substrate ProteinFunctionCellular LocationKey FindingsReference
TRIM72 (MG53) Membrane repairCytoplasm, Cell membraneThis compound-mediated ADP-ribosylation of TRIM72 is part of a cycle with ARH1 that is crucial for myocardial membrane repair following injury.Ishiwata-Endo et al., 2018
VAPB Regulation of intracellular calcium homeostasisEndoplasmic ReticulumThis compound ADP-ribosylates VAPB, influencing its interaction with other proteins and thereby modulating calcium signaling in cardiomyocytes.[3]Zhang et al., 2024[3]
Integrin α7 Cell adhesion, signalingCell surfaceIdentified as a target of this compound-mediated ADP-ribosylation in heart and skeletal muscle.Leutert et al., 2018
Hemopexin Heme transportExtracellularValidated as a major target of this compound in muscle tissue.Leutert et al., 2018[4]

Note: A comprehensive list of this compound substrates identified through proteomic studies can be found in the supplementary materials of Leutert et al., 2018.

Key Signaling Pathways Involving this compound

This compound modulates several critical signaling pathways in cardiomyocytes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound and Suppression of Necroptosis

This compound plays a protective role in the heart by suppressing necroptosis, a form of programmed cell death. In the absence of this compound, there is an upregulation of Receptor-Interacting Protein Kinase 3 (RIP3), a key mediator of the necroptotic pathway.[1][2] This leads to increased cell death, particularly following events like ischemia-reperfusion injury.

ARTC1_Necroptosis cluster_KO This compound Knockout This compound This compound RIP3 RIPK3 This compound->RIP3 suppresses Necroptosis Necroptosis RIP3->Necroptosis CellDeath Cardiomyocyte Death Necroptosis->CellDeath KORIP3 Increased RIPK3 KONecroptosis Enhanced Necroptosis KORIP3->KONecroptosis KOCellDeath Increased Cardiomyocyte Death KONecroptosis->KOCellDeath ARTC1_Calcium This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylates NAD NAD+ NAD->this compound ADPR_VAPB ADP-ribosylated VAPB VAPB->ADPR_VAPB Calcium Intracellular Ca2+ Homeostasis ADPR_VAPB->Calcium regulates ARTC1_TRIM72_Cycle Injury Myocardial Injury This compound This compound Injury->this compound activates TRIM72 TRIM72 ADPR_TRIM72 ADP-ribosylated TRIM72 TRIM72->ADPR_TRIM72 ADP-ribosylation ADPR_TRIM72->TRIM72 de-ADP-ribosylation Repair Membrane Repair ADPR_TRIM72->Repair facilitates This compound->TRIM72 ARH1 ARH1 ARH1->ADPR_TRIM72

References

ARTC1 in Tumorigenesis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-ADP-ribosyltransferase 1 (ARTC1) is a GPI-anchored ectoenzyme that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins. Emerging evidence has implicated this compound as a significant player in tumorigenesis, influencing cancer cell proliferation, survival, and immune evasion. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound contributes to cancer progression, with a focus on its enzymatic activity, downstream signaling pathways, and its role in the tumor microenvironment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this compound in oncology.

Introduction

This compound belongs to a family of ecto-ADP-ribosyltransferases that modulate the function of extracellular proteins.[1] Unlike intracellular ADP-ribosyltransferases, this compound's localization on the outer surface of the plasma membrane positions it to respond to the extracellular NAD+ pool and modify cell surface receptors and other proteins within the tumor microenvironment.[1] Its expression is dysregulated in various cancers, often correlating with prognosis and tumor progression.[1] This guide will dissect the core mechanisms of this compound action in tumorigenesis, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data on this compound in Cancer

This compound Expression in Human Cancers

This compound expression is varied across different tumor types. Analysis of data from The Cancer Genome Atlas (TCGA) and immunohistochemistry (IHC) studies reveals these differences.

Cancer TypeThis compound mRNA Expression (TCGA)This compound Protein Expression (IHC)Reference
Lung AdenocarcinomaHigher mean expression in tumors vs. normal tissueStrong staining in 55% of tumors[1]
Colorectal CancerHighly expressed in tumor tissuesIncreased expression in adenocarcinoma[2]
GlioblastomaHigh expression associated with poor prognosisIncreased expression in tumor tissue[1]

Table 1: this compound Expression in Various Human Cancers. This table summarizes the expression patterns of this compound in different cancer types, drawing from large-scale genomic and proteomic studies.

Functional Impact of this compound on Cancer Cells

In vitro and in vivo studies have demonstrated the significant role of this compound in promoting tumorigenesis.

Experimental ModelAssayObservationQuantitative DataReference
CT26 Colorectal Cancer CellsCell ViabilityThis compound knockdown decreased IL-6 induced viabilityP < 0.05[2]
CT26 Colorectal Cancer CellsColony FormationThis compound knockdown reduced colony formationP < 0.05[2]
CT26 Colorectal Cancer CellsDNA SynthesisThis compound knockdown decreased DNA synthesisP < 0.05[2]
KP1 Lung Cancer Cells (in vivo)Tumor GrowthThis compound knockdown delayed tumor growth-[1]
B16-F10 Melanoma Cells (in vivo)Tumor GrowthThis compound knockdown impaired tumor growth-[1]
CT26 Colorectal Cancer Cells (in vivo)Tumor VolumeThis compound knockdown in a high IL-6 environment reduced tumor volumeP < 0.05[2]
CT26 Colorectal Cancer Cells (in vivo)Tumor VolumeThis compound overexpression increased tumor volumeP < 0.05[3]
CT26 Colorectal Cancer Cells (in vivo)Tumor WeightThis compound overexpression increased tumor weightP < 0.01[3]

Table 2: Quantitative Effects of this compound Modulation on Cancer Cell Lines and In Vivo Models. This table provides a summary of the quantitative outcomes observed in key experiments investigating the functional role of this compound in cancer.

Core Mechanisms of Action and Signaling Pathways

Immune Evasion via the P2X7R Pathway

A primary mechanism by which this compound promotes tumorigenesis is through the suppression of the anti-tumor immune response. This compound on the surface of cancer cells utilizes extracellular NAD+ to ADP-ribosylate the P2X7 receptor (P2X7R) on tumor-infiltrating CD8+ T cells.[1] This modification leads to P2X7R activation and subsequent NAD+-induced cell death (NICD) of these critical immune effector cells, allowing the tumor to evade immune destruction.[1]

ARTC1_P2X7R_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell CD8+ T Cell This compound This compound ADPR ADP-Ribose This compound->ADPR Product NAD Extracellular NAD+ NAD->this compound Substrate P2X7R P2X7R ADPR->P2X7R ADP-ribosylation NICD NAD+-Induced Cell Death (NICD) P2X7R->NICD Activation ImmuneSuppression Immune Evasion NICD->ImmuneSuppression Leads to

Figure 1: this compound-Mediated Immune Evasion. This diagram illustrates how tumor cell-expressed this compound ADP-ribosylates the P2X7R on CD8+ T cells, leading to their death and subsequent immune evasion by the tumor.

Promotion of Migration and EMT via the RhoA/ROCK/AKT/β-catenin Pathway

In colorectal cancer, this compound has been shown to promote cell migration and epithelial-mesenchymal transition (EMT) through the regulation of the RhoA/ROCK/AKT/β-catenin signaling pathway.[2] Overexpression of this compound leads to the activation of this pathway, resulting in downstream changes in gene expression that favor a more motile and invasive phenotype.

ARTC1_RhoA_Pathway This compound This compound RhoA RhoA This compound->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 Activates AKT AKT ROCK1->AKT Activates beta_catenin β-catenin AKT->beta_catenin Activates Snail1 Snail1 beta_catenin->Snail1 Upregulates Vimentin Vimentin beta_catenin->Vimentin Upregulates N_cadherin N-cadherin beta_catenin->N_cadherin Upregulates E_cadherin E-cadherin beta_catenin->E_cadherin Downregulates EMT Migration & EMT Snail1->EMT Vimentin->EMT N_cadherin->EMT E_cadherin->EMT

Figure 2: this compound and the RhoA/ROCK/AKT/β-catenin Pathway. This diagram shows the signaling cascade initiated by this compound in colorectal cancer, leading to changes in gene expression that promote migration and EMT.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the effect of this compound modulation on cancer cell proliferation.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound modulator Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: MTT Assay Workflow. This diagram outlines the key steps for performing an MTT assay to measure cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., CT26, A549) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of an this compound inhibitor or transfect with this compound-targeting siRNA. Include appropriate vehicle and negative controls.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Detection (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis following this compound modulation.

TUNEL_Assay_Workflow Start Culture cells on coverslips Treat Treat with this compound modulator Start->Treat Fix Fix cells with paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize TUNEL_Reaction Incubate with TUNEL reaction mixture Permeabilize->TUNEL_Reaction Wash Wash with PBS TUNEL_Reaction->Wash Mount Mount with DAPI Wash->Mount Visualize Visualize with fluorescence microscope Mount->Visualize Xenograft_Model_Workflow Start Prepare cancer cell suspension Inject Subcutaneously inject cells into nude mice Start->Inject Monitor Monitor tumor growth (measure with calipers) Inject->Monitor Treat Administer this compound inhibitor/vehicle Monitor->Treat Measure Continue measuring tumor volume and body weight Treat->Measure Endpoint Sacrifice mice and harvest tumors Measure->Endpoint Analyze Analyze tumor weight, volume, and biomarkers Endpoint->Analyze

References

In-Depth Technical Guide to ARTC1 Substrates in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ARTC1 substrates in skeletal muscle. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of mono-ADP-ribosylation in muscle physiology and disease. This document summarizes key findings on this compound targets, presents quantitative data in a structured format, details the experimental methodologies for substrate identification, and visualizes the associated biological pathways and workflows.

Introduction to this compound in Skeletal Muscle

This compound is a glycosylphosphatidylinositol (GPI)-anchored ecto-enzyme that catalyzes the mono-ADP-ribosylation of arginine residues on target proteins.[1] Its expression is highly restricted, with skeletal muscle and cardiac tissue being the primary sites.[1] This tissue specificity suggests a specialized role for this compound in muscle function. The enzyme utilizes extracellular nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer an ADP-ribose moiety to acceptor proteins, a post-translational modification that can alter protein function, localization, and interaction with other molecules.[1][2]

Recent proteomic studies have revealed that this compound is the major source of arginine-specific ADP-ribosylation in skeletal muscle.[3] Its substrates are predominantly cell surface and extracellular matrix (ECM) proteins, implicating this compound in the regulation of cell-cell and cell-matrix interactions, signal transduction, and transmembrane transport.[1]

Quantitative Analysis of this compound Substrates

A seminal study by Leutert et al. (2018) provided the most extensive identification of this compound-dependent ADP-ribosylation in skeletal muscle and C2C12 myotubes to date.[1] Using a mass spectrometry-based workflow, they compared the ADP-ribosylome of wild-type mice with that of newly generated this compound knockout mice, allowing for the specific identification of this compound substrates.[1] The following tables summarize the key this compound substrates identified in murine skeletal muscle and differentiated C2C12 myotubes, based on the data from this study. The data is qualitative, indicating the presence or absence of the modification in wild-type versus this compound knockout models.

Table 1: Key this compound Substrates Identified in Murine Skeletal Muscle

Protein NameGene SymbolCellular LocalizationPutative Function in Skeletal Muscle
Integrin alpha-7ITGA7Cell membraneMajor laminin receptor, crucial for myoblast adhesion, migration, and maintenance of myofiber integrity.[3]
DystroglycanDAG1Cell membraneLinks the actin cytoskeleton to the extracellular matrix, essential for sarcolemmal stability.
Laminin subunit alpha-2LAMA2Extracellular matrixMajor component of the basal lamina, critical for muscle fiber stability and regeneration.[4]
Collagen alpha-1(VI) chainCOL6A1Extracellular matrixForms microfibrillar networks in the endomysium, important for muscle tissue organization and integrity.
HemopexinHPXExtracellular (plasma)Heme-binding protein, potentially involved in managing heme-induced oxidative stress in muscle.[1]
Basement membrane-specific heparan sulfate proteoglycan core proteinHSPG2 (Perlecan)Extracellular matrix (Basement membrane)Structural component of basement membranes, involved in cell adhesion and growth factor signaling.
Nidogen-1NID1Extracellular matrix (Basement membrane)Connects laminin and collagen networks in the basement membrane, contributing to its structural integrity.
BiglycanBGNExtracellular matrixSmall leucine-rich proteoglycan involved in collagen fibril assembly and muscle regeneration.

Table 2: Key this compound Substrates Identified in Differentiated C2C12 Myotubes

Protein NameGene SymbolCellular LocalizationPutative Function in Skeletal Muscle
Integrin alpha-7ITGA7Cell membraneMyoblast fusion and differentiation.[3]
DystroglycanDAG1Cell membraneFormation and maintenance of the neuromuscular junction.
Laminin subunit alpha-2LAMA2Extracellular matrixSubstrate for myotube adhesion and differentiation.[4]
Collagen alpha-1(I) chainCOL1A1Extracellular matrixMajor structural component of the endomysium.
FibronectinFN1Extracellular matrixInvolved in myoblast adhesion, migration, and fusion.
Neural cell adhesion molecule 1NCAM1Cell membraneMediates cell-cell interactions during myogenesis.

Experimental Protocols for this compound Substrate Identification

The identification of this compound substrates in skeletal muscle has been primarily achieved through a combination of genetic mouse models, cell culture, and advanced mass spectrometry techniques. The following sections detail the key experimental protocols adapted from the foundational work in this area.[1]

Generation of this compound Knockout Mice

To specifically identify this compound-dependent ADP-ribosylation, this compound knockout (KO) mice are essential.

  • CRISPR/Cas9-mediated Gene Targeting:

    • Design two single-guide RNAs (sgRNAs) targeting the initial coding exons of the this compound gene (e.g., Exon 2 and Exon 3).[3]

    • Co-microinject the sgRNAs and Cas9 mRNA into zygotes from a suitable mouse strain (e.g., C57BL/6).[3]

    • Implant the injected zygotes into pseudopregnant foster mothers.[3]

    • Genotype the offspring using PCR and Sanger sequencing to identify founder mice with the desired deletion.

    • Establish a breeding colony of this compound KO mice and wild-type (WT) littermates for comparative analysis.

Proteomic Analysis of ADP-Ribosylated Proteins

This workflow is designed to enrich and identify ADP-ribosylated peptides from tissue and cell lysates.

  • Sample Preparation:

    • Harvest skeletal muscle tissue from WT and this compound KO mice or C2C12 myotubes.

    • Lyse the cells or tissues in a denaturing buffer (e.g., 6 M guanidine-HCl or urea) supplemented with PARP and PARG inhibitors to prevent artificial ADP-ribosylation and degradation of existing modifications.[2]

    • Homogenize the tissue and clarify the lysate by centrifugation.

    • Determine protein concentration using a standard protein assay.

  • Protein Digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.

  • Enrichment of ADP-Ribosylated Peptides:

    • Utilize the Af1521 macrodomain, which specifically binds to ADP-ribose, for enrichment.[2]

    • Couple the purified Af1521 macrodomain to beads (e.g., NHS-activated Sepharose).

    • Incubate the digested peptide mixture with the Af1521-coupled beads to capture ADP-ribosylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched ADP-ribosylated peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap Q Exactive HF).[5]

    • Separate peptides using a reverse-phase C18 column with a suitable gradient of acetonitrile in 0.1% formic acid.[5]

    • Operate the mass spectrometer in data-dependent acquisition mode.

    • Acquire full MS scans followed by higher-energy collisional dissociation (HCD) fragmentation of the most abundant precursor ions.[5]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., Mus musculus UniProt database) using a search engine like MaxQuant or Sequest.

    • Specify ADP-ribosylation on arginine as a variable modification.

    • Compare the identified ADP-ribosylated proteins and peptides between WT and this compound KO samples to identify this compound-specific substrates.

Validation of this compound Substrates

Biochemical assays are used to validate the direct modification of identified substrates by this compound.

  • In Vitro ADP-Ribosylation Assay:

    • Purify recombinant this compound and the putative substrate protein (e.g., Hemopexin).

    • Incubate the substrate protein with recombinant this compound in the presence of NAD+.

    • Analyze the reaction mixture by Western blotting using an anti-pan-ADP-ribose binding reagent to detect the modification.

    • Alternatively, use NAD+ labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for detection.

Signaling Pathways and Logical Relationships

The identified this compound substrates are key components of pathways that are critical for skeletal muscle structure and function. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

ARTC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular NAD NAD+ This compound This compound NAD->this compound Substrate ADPR ADP-ribose This compound->ADPR Releases HPX Hemopexin This compound->HPX ADP-ribosylates Integrin Integrin α7β1 This compound->Integrin ADP-ribosylates Dystroglycan Dystroglycan This compound->Dystroglycan ADP-ribosylates Laminin Laminin Integrin_ADPR ADP-ribosylated Integrin α7β1 Laminin->Integrin_ADPR Dystroglycan_ADPR ADP-ribosylated Dystroglycan Laminin->Dystroglycan_ADPR Collagen Collagen Collagen->Integrin_ADPR HPX_ADPR ADP-ribosylated Hemopexin Signaling Intracellular Signaling (e.g., FAK, ILK) Integrin_ADPR->Signaling Actin Actin Cytoskeleton Dystroglycan_ADPR->Actin Stability Sarcolemmal Stability Actin->Stability Signaling->Stability Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis WT_mice Wild-Type Mice Tissue Skeletal Muscle Harvest WT_mice->Tissue KO_mice This compound KO Mice KO_mice->Tissue Lysis Denaturing Lysis Tissue->Lysis Digestion Trypsin Digestion Lysis->Digestion Enrich Af1521 Macrodomain Enrichment of ADPr-peptides Digestion->Enrich LCMS LC-MS/MS Analysis (Q Exactive HF) Enrich->LCMS DB_Search Database Search (MaxQuant) LCMS->DB_Search Comparison Comparative Analysis (WT vs. KO) DB_Search->Comparison Substrates Identified this compound Substrates Comparison->Substrates

References

ARTC1 gene expression in different tissues

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ARTC1 Gene Expression

Topic: this compound Gene Expression in Different Tissues Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

ADP-Ribosyltransferase 1 (this compound), also known as CD296, is a member of the cholera toxin-like (ARTC) family of enzymes. It is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, meaning its catalytic domain is exposed to the extracellular space or the lumen of organelles like the endoplasmic reticulum (ER). This compound catalyzes mono-ADP-ribosylation (MARylation), a reversible post-translational modification where an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) is transferred to an arginine residue on a target protein. This modification alters the function of the target protein, thereby regulating a variety of biological processes, including cell signaling, metabolism, and stress responses.[1][2] Studies have highlighted its significant expression in specific tissues, particularly skeletal and heart muscle, and its involvement in key cellular functions and disease pathways.[3][4][5]

This compound Gene and Protein Expression

This compound expression is highly tissue-specific, with predominant expression observed in muscle tissues.

This compound Messenger RNA (mRNA) Expression

Quantitative analysis of the this compound transcript across various human tissues reveals a distinct pattern of expression. Data from transcriptomic studies, such as those cataloged in the Genotype-Tissue Expression (GTEx) project, show the highest expression levels in skeletal muscle and heart tissue.[6][7][8]

TissueRelative mRNA Expression LevelData Source Type
Skeletal MuscleHighTranscriptomics[4][5]
HeartHighTranscriptomics[4][5]
Airway EpitheliumLow / ModerateTranscriptomics[5]
LungLowTranscriptomics
TestisLowTranscriptomics
Most other tissuesVery Low / Not DetectedTranscriptomics[6][7]
This compound Protein Expression

Proteomic analyses, including immunohistochemistry data from resources like the Human Protein Atlas, confirm the mRNA expression patterns. This compound protein is most abundant in cardiac myocytes and skeletal muscle cells.[9][10][11] The protein is primarily located on the cell surface or within the endoplasmic reticulum.[3]

TissueProtein Detection LevelCellular LocalizationData Source Type
Skeletal MuscleHighCell Membrane, CytoplasmImmunohistochemistry[3][4]
Heart MuscleHighCell Membrane, CytoplasmImmunohistochemistry[3][4]
LungLow / Not Detected-Immunohistochemistry
KidneyLow / Not Detected-Immunohistochemistry
LiverNot Detected-Immunohistochemistry

Signaling Pathways and Functions of this compound

This compound-mediated ADP-ribosylation is a key regulatory mechanism in specific cellular contexts, most notably in muscle cells for calcium homeostasis.

Regulation of Calcium Homeostasis via VAPB

A critical function of this compound is the regulation of intracellular calcium (Ca²⁺) levels. Within the endoplasmic reticulum, this compound targets and ADP-ribosylates the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB) at a specific arginine residue (Arg50).[1] This modification of VAPB is believed to alter its function, thereby impacting Ca²⁺ signaling, which is vital for muscle contraction.[1] Disruption of this process through this compound knockdown has been shown to impair intracellular calcium homeostasis.[1]

This compound-mediated ADP-ribosylation of VAPB in the ER.
Modulation of Extracellular Proteins

As an ectoenzyme, this compound modifies a wide array of cell surface and extracellular proteins.[4] These targets are often involved in signal transduction, transmembrane transport, and cell adhesion.[3][4] For instance, this compound has been shown to modify integrins, which are crucial for cell-matrix interactions.[3] This function underscores the role of this compound in muscle integrity and response to the microenvironment. Mice deficient in this compound exhibit signs of muscle weakness, highlighting the physiological importance of its enzymatic activity.[1]

Experimental Methodologies

The characterization of this compound expression relies on several core molecular biology and proteomic techniques.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput method used to quantify the transcriptome of a given sample, providing precise measurements of mRNA levels.[12]

Detailed Protocol:

  • Tissue Homogenization & RNA Extraction: A tissue sample (e.g., from a biopsy) is mechanically or enzymatically homogenized. Total RNA is then extracted using a silica-column-based kit or phenol-chloroform extraction, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed. The RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer, with a RIN value >7 generally considered acceptable for library preparation.[13]

  • Library Preparation:

    • mRNA Enrichment: Total RNA is enriched for mRNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.

    • Fragmentation & cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random hexamer primers. This is followed by second-strand cDNA synthesis, which often incorporates dUTP to enable strand-specificity.[13]

    • Adapter Ligation & Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified via PCR to create a sufficient quantity of material for sequencing.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads (in FASTQ format) are assessed for quality.

    • Alignment: Reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted. This raw count is then normalized to account for sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

RNA_Seq_Workflow Sample Tissue Sample RNA_Ext RNA Extraction & QC (RIN) Sample->RNA_Ext Lib_Prep Library Preparation (mRNA enrichment, cDNA synthesis, adapter ligation) RNA_Ext->Lib_Prep Seq Next-Generation Sequencing (NGS) Lib_Prep->Seq Data_An Data Analysis (Alignment, Quantification) Seq->Data_An Result Gene Expression Levels (TPM / FPKM) Data_An->Result

A generalized workflow for RNA-Seq gene expression analysis.
Protein Localization: Immunohistochemistry (IHC)

IHC allows for the visualization of a specific protein's location within a tissue section, providing crucial spatial context.[14][15]

Detailed Protocol:

  • Tissue Preparation:

    • Fixation: The tissue sample is immediately placed in a fixative solution, typically 10% neutral buffered formalin, to cross-link proteins and preserve morphology.[16]

    • Processing & Embedding: The fixed tissue is dehydrated through a series of graded ethanol baths, cleared with xylene, and finally embedded in paraffin wax to form a solid block (FFPE).

  • Sectioning & Mounting: The FFPE block is cut into very thin sections (4-5 µm) using a microtome. The sections are then floated on a water bath and mounted onto glass microscope slides.

  • Deparaffinization & Rehydration: The paraffin is removed from the mounted sections using xylene, and the tissue is rehydrated through a series of decreasing ethanol concentrations.

  • Antigen Retrieval: To unmask the antigenic epitopes that were cross-linked during fixation, slides are subjected to heat-induced epitope retrieval (HIER) by boiling in a buffer solution (e.g., citrate buffer, pH 6.0).[14]

  • Staining:

    • Blocking: The tissue is incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific binding of antibodies.[17]

    • Primary Antibody: The slide is incubated with a primary antibody specific to this compound.

    • Secondary Antibody: After washing, the slide is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and binds to the primary antibody.[15]

    • Detection: A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate (typically brown) at the location of the antigen.[17]

  • Counterstaining & Imaging: The tissue is lightly counterstained (e.g., with hematoxylin) to visualize cell nuclei. The slide is then dehydrated, mounted with a coverslip, and imaged under a microscope.

Protein Identification and Quantification: Mass Spectrometry (MS)

MS-based proteomics is used to identify and quantify hundreds to thousands of proteins in a complex biological sample, and it is the key technique for identifying the specific targets of enzymes like this compound.[4][18][19]

Detailed Protocol:

  • Protein Extraction: Proteins are extracted from tissue samples using lysis buffers containing detergents and protease inhibitors. The total protein concentration is determined using an assay like the BCA or Bradford assay.

  • Protein Digestion: Proteins are denatured, reduced, and alkylated. They are then digested into smaller peptides using a protease, most commonly trypsin.[20]

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using a solid-phase extraction (SPE) method.

  • Liquid Chromatography (LC) Separation: The complex peptide mixture is loaded onto a high-performance liquid chromatography (HPLC) system. Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a long analytical column.

  • Mass Spectrometry (MS/MS) Analysis: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • MS1 Scan: The instrument scans and measures the mass-to-charge ratio (m/z) of the intact peptide ions.

    • MS2 Scan (Tandem MS): The most abundant peptide ions are selected, fragmented, and the m/z of the resulting fragment ions are measured.

  • Data Analysis:

    • Database Search: The resulting MS/MS spectra are searched against a protein sequence database. The fragmentation pattern of an experimental peptide is matched to theoretical fragmentation patterns of peptides in the database to determine its amino acid sequence and thus identify the parent protein.

    • Quantification: The relative or absolute abundance of proteins can be determined by comparing the signal intensities of their corresponding peptides across different samples (label-free quantification) or by using isotopic labels.

MS_Workflow Sample Tissue/Cell Lysate Digestion Protein Digestion (Reduction, Alkylation, Trypsin) Sample->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Tandem Mass Spectrometry (LC-MS/MS) LC->MS Analysis Database Searching & Data Analysis MS->Analysis Result Protein Identification & Quantification Analysis->Result

References

ARTC1 cellular localization and trafficking

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ARTC1 Cellular Localization and Trafficking

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (ADP-ribosyltransferase C2 and C3 toxin-like 1) is a mono-ADP-ribosyltransferase with critical roles in various cellular processes. A member of the mammalian ARTC family, this compound utilizes nicotinamide adenine dinucleotide (NAD+) to transfer an ADP-ribose moiety to specific arginine residues on target proteins. Its functional diversity is intrinsically linked to its complex cellular localization and trafficking. Historically known as a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme on the plasma membrane, recent evidence has unequivocally demonstrated a significant and functionally active pool of this compound within the endoplasmic reticulum (ER). This dual localization allows this compound to modulate both extracellular and intracellular signaling pathways, including cell adhesion, muscle function, the ER stress response, and calcium homeostasis. This guide provides a comprehensive overview of the current understanding of this compound's subcellular distribution, the molecular machinery governing its trafficking, and its role in key signaling cascades. Detailed experimental protocols for studying these processes are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Subcellular Localization of this compound

This compound exhibits a bimodal localization, functioning both as a cell-surface ectoenzyme and as an intra-organellar enzyme within the endomembrane system, primarily the endoplasmic reticulum. This distribution is crucial for its ability to access a wide range of substrates.

Endoplasmic Reticulum (ER) Localization

A substantial body of evidence indicates that human this compound (hthis compound) is localized to the endoplasmic reticulum. Immunofluorescence studies show that hthis compound co-localizes extensively with the ER-resident marker protein calnexin. This localization is consistent with its role in modifying ER-luminal and ER-resident membrane proteins. Key substrates identified within the ER include the chaperone GRP78/BiP and the vesicle-associated membrane protein-associated protein B (VAPB). The modification of these targets within the ER implicates this compound in the regulation of the unfolded protein response (UPR) and intracellular calcium signaling. Furthermore, all human ARTC family members (hthis compound, 3, 4, and 5) show some degree of co-localization with calnexin, suggesting the ER is a key site of action for this protein family.

Cell Surface Localization (Ectoenzyme)

This compound is synthesized with a C-terminal signal peptide that directs its attachment to a glycosylphosphatidylinositol (GPI) anchor in the ER. Following its synthesis and modification, it is trafficked to the plasma membrane, where it is tethered to the outer leaflet, with its catalytic domain facing the extracellular space. This ectoenzymatic function is well-documented, particularly in skeletal and cardiac muscle tissues where this compound expression is high. As a cell-surface enzyme, this compound ADP-ribosylates a multitude of extracellular proteins and domains of transmembrane proteins. These targets are often involved in cell adhesion, signal transduction, and transmembrane transport.

This compound Trafficking and Dynamics

The trafficking of this compound from its site of synthesis in the ER to its final destinations is a regulated process governed by standard secretory pathways for GPI-anchored proteins.

The GPI Anchor and Secretory Pathway

The journey of this compound to the cell surface begins in the ER, where the GPI anchor is synthesized and transferred to the protein's C-terminus. The lipid and glycan components of the GPI anchor can be remodeled within the ER and Golgi apparatus. This remodeling is a critical step, as it acts as a sorting signal required for the inclusion of GPI-anchored proteins into Coat Protein II (COPII)-coated vesicles for export from the ER. The vesicles then traffic to the Golgi apparatus for further processing and sorting before being transported to the plasma membrane. The lipid composition of the GPI anchor is crucial for guiding the protein to specific microdomains on the cell surface, such as lipid rafts.

ARTC1_Trafficking_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane ribosome Ribosome artc1_synthesis This compound Synthesis & ER Translocation ribosome->artc1_synthesis Translation gpi_attachment GPI Anchor Attachment (GPI Transamidase) artc1_synthesis->gpi_attachment gpi_synthesis GPI Anchor Synthesis gpi_synthesis->gpi_attachment artc1_gpi GPI-Anchored this compound gpi_attachment->artc1_gpi er_exit ER Exit Site (ERES) artc1_gpi->er_exit Remodeling & Sorting copii_vesicle COPII Vesicle er_exit->copii_vesicle Budding cis_golgi Cis-Golgi trans_golgi Trans-Golgi cis_golgi->trans_golgi Maturation tgn Trans-Golgi Network (TGN) trans_golgi->tgn tgn_vesicle Secretory Vesicle tgn->tgn_vesicle Sorting & Budding pm_surface Cell Surface (Ectoenzyme) copii_vesicle->cis_golgi Fusion tgn_vesicle->pm_surface Fusion & Exocytosis

Caption: Secretory pathway for trafficking of GPI-anchored this compound.

ER Retention and Intracellular Function

The discovery of this compound's significant presence and activity within the ER raises questions about its trafficking. It suggests that not all synthesized this compound is trafficked to the cell surface. Mechanisms may exist to retain a functional pool of this compound within the ER, or perhaps a retrieval pathway, such as COPI-mediated retrograde transport from the Golgi, returns a portion of this compound to the ER. This resident population is responsible for modifying key intracellular proteins, thereby playing a direct role in organelle-specific signaling events like the ER stress response.

This compound in Cellular Signaling

This compound's dual localization enables its participation in distinct signaling pathways, modifying targets both inside the cell and on its surface.

Intracellular Signaling: ER Homeostasis

Within the ER, this compound is a key regulator of cellular stress and calcium balance.

  • ER Stress Response: During ER stress, this compound is activated and ADP-ribosylates the luminal chaperone GRP78/BiP. This modification is thought to be a novel regulatory layer in the unfolded protein response (UPR), a critical pathway for cell survival under stress.

  • Calcium Homeostasis: this compound targets and ADP-ribosylates VAPB, an integral ER membrane protein involved in forming contact sites between the ER and other organelles. This modification of VAPB at arginine 50 has been shown to impair intracellular calcium homeostasis, highlighting a crucial role for this compound in regulating calcium signaling.

  • Enzymatic Regulation: The enzymatic activity of this compound in the ER is enhanced through the formation of a heterodimer with hARTC3, an enzymatically inactive member of the family that stabilizes the this compound protein.

ARTC1_ER_Signaling cluster_ER Endoplasmic Reticulum Lumen & Membrane This compound hthis compound adpr ADP-ribose This compound->adpr produces artc3 hARTC3 (inactive) artc3->this compound heterodimerizes & stabilizes grp78 GRP78/BiP er_stress ER Stress Response grp78->er_stress regulates vapb VAPB ca_homeostasis Calcium Homeostasis vapb->ca_homeostasis regulates nad NAD+ nad->this compound substrate adpr->grp78 ADP-ribosylates adpr->vapb ADP-ribosylates (Arg50) stress_stimuli Stress Stimuli (e.g., tunicamycin) stress_stimuli->grp78

Caption: this compound-mediated signaling pathways within the ER.

Extracellular Signaling: Ectoenzymatic Activity

On the cell surface, this compound modifies a broad range of targets to regulate cell-cell and cell-matrix interactions.

  • Substrate Profile: Proteomic studies in skeletal and heart muscle from wild-type and this compound-knockout mice have identified hundreds of this compound-dependent ADP-ribosylated proteins. These targets are primarily located on the cell surface or in the extracellular space.

  • Functional Roles: The extracellular targets of this compound are associated with critical functions such as signal transduction, transmembrane transport, and muscle function. Validated targets include the heme-binding protein hemopexin and various T-cell co-receptors, underscoring the physiological importance of its extracellular activity.

Quantitative Data Summary

While comprehensive quantitative data on the precise distribution of this compound between compartments is limited, co-localization studies provide semi-quantitative insights into its interactions.

Study TypeProteins AnalyzedCell/Tissue TypeObservationReference
Immunofluorescence Co-localizationhthis compound and hARTC3AC16 (human cardiomyocyte)Significant co-localization observed, supporting heterodimer formation in the ER.
Immunofluorescence Co-localizationhthis compound and VAPBAC16 (human cardiomyocyte)Significant co-localization observed, supporting VAPB as an ER-resident target.
Immunofluorescence Co-localizationhARTCs (1, 3, 4, 5) and CalnexinAC16 (human cardiomyocyte)All hARTCs co-localized with the ER marker calnexin to varying extents.

Key Experimental Protocols

Investigating the localization and trafficking of this compound requires a combination of cell imaging, biochemical, and proteomic techniques.

Immunofluorescence (IF) for Subcellular Localization

This method is used to visualize the location of this compound within cells and assess its co-localization with organelle-specific markers.

Protocol:

  • Cell Culture: Grow cells (e.g., AC16 cardiomyocytes) on glass coverslips to ~70% confluency.

  • Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-ARTC1 and mouse anti-calnexin) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with species-specific fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS and stain nuclei with DAPI (1:10000 in PBS) for 5 minutes.

  • Mounting & Imaging: Wash with PBS, mount coverslips onto glass slides with mounting medium, and visualize using a confocal laser scanning microscope.

  • Analysis: Perform co-localization analysis using software like ImageJ or Olympus cellSens to quantify the degree of signal overlap (e.g., Pearson's correlation coefficient).

IF_Workflow step1 1. Cell Culture on Coverslips step2 2. Fixation (e.g., 4% PFA) step1->step2 step3 3. Permeabilization (e.g., 0.1% Triton X-100) step2->step3 step4 4. Blocking (e.g., 5% BSA) step3->step4 step5 5. Primary Antibody Incubation (Anti-ARTC1, Anti-Marker) step4->step5 step6 6. Secondary Antibody Incubation (Fluorescently-labeled) step5->step6 step7 7. Nuclear Staining (DAPI) step6->step7 step8 8. Confocal Microscopy step7->step8 step9 9. Image Analysis (Co-localization) step8->step9

Caption: Experimental workflow for immunofluorescence co-localization.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

Co-IP is used to identify proteins that interact with this compound within the cell, such as hARTC3.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., NETN 100 buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40) supplemented with protease inhibitors.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Transfer the supernatant to a new tube and pre-clear by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove pre-clearing beads. Add the primary antibody against the protein of interest (e.g., anti-ARTC1) to the supernatant and incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the suspected interacting partner (e.g., anti-hARTC3).

Implications for Drug Development

The dual localization of this compound presents both challenges and opportunities for therapeutic intervention.

  • Targeting Extracellular this compound: Agents designed to inhibit the ectoenzymatic activity of this compound could be valuable in contexts where its cell-surface signaling is pathogenic, such as in certain cancers or inflammatory conditions.

  • Targeting Intracellular this compound: Modulating the ER-resident pool of this compound could be a strategy for diseases involving ER stress or dysregulated calcium homeostasis. Developing inhibitors that can penetrate the cell and ER membranes would be necessary for this approach.

  • Biomarker Potential: The presence of this compound and its ADP-ribosylated substrates on the cell surface or in the extracellular space could be exploited for biomarker development.

Conclusion and Future Directions

This compound is a spatially dynamic enzyme with distinct functional roles at the plasma membrane and within the endoplasmic reticulum. Its trafficking via the GPI-anchor secretory pathway is well-established for its ectoenzymatic function, while the mechanisms governing its retention and activity within the ER are an active area of investigation. Understanding the balance between these two pools and the specific signals that regulate this compound trafficking and substrate selection is critical. Future research should focus on identifying the full complement of this compound substrates in each compartment, elucidating the factors that control its bimodal distribution, and exploring how this distribution is altered in disease states. Such knowledge will be instrumental in developing targeted therapeutic strategies that can selectively modulate the desired arm of this compound's functional repertoire.

An In-Depth Technical Guide to the Enzymatic Activity of Mono-ADP-ribosyltransferase 1 (ART1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-ADP-ribosyltransferase 1 (ART1), also known as CD296, is a key enzyme involved in a post-translational modification process called mono-ADP-ribosylation (MARylation). This process entails the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD⁺) to a specific amino acid residue on a target protein. ART1 is an ectoenzyme, anchored to the outer leaflet of the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, and it specifically modifies arginine residues on extracellular proteins. This modification can profoundly alter the function of target proteins, thereby influencing a range of physiological and pathological processes, including cell signaling, immune regulation, and cancer progression.[1][2] This technical guide provides a comprehensive overview of the enzymatic activity of ART1, including its kinetic properties, substrates, inhibitors, and its role in key signaling pathways, supplemented with detailed experimental protocols.

Enzymatic Activity and Kinetics

ART1 catalyzes the transfer of an ADP-ribose group from NAD⁺ to the guanidinium group of an arginine residue in a target protein, releasing nicotinamide in the process. The efficiency and specificity of this reaction can be quantified by determining the enzyme's kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).

Table 1: Kinetic Parameters of ART1 for Various Substrates

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
AgmatineNot SpecifiedNot SpecifiedNot Specified[3]
Further research is required to populate this table with specific quantitative data.

Note: The search for specific Kₘ and kcat values for ART1 with a variety of substrates, including arginine analogs, did not yield a comprehensive dataset in a tabular format.

Substrates of ART1

The identification of bona fide substrates of ART1 is crucial for understanding its biological functions. Proteomic approaches, particularly those employing mass spectrometry, are powerful tools for identifying post-translationally modified proteins. A common workflow for identifying substrates of ADP-ribosyltransferases involves the use of biotinylated NAD⁺ as a co-substrate. This allows for the enrichment of ADP-ribosylated proteins using streptavidin-based affinity purification, followed by identification and localization of the modification site by mass spectrometry.[4][5][6]

Table 2: Known and Potential Substrates of ART1

Protein SubstrateCellular Context/FunctionMethod of IdentificationSource
P2X7 ReceptorImmune cell signaling, inflammationCo-expression and functional assays[7][8]
Integrins (e.g., α7β1)Cell adhesion, migration, cancerCo-immunoprecipitation, functional assays[4]
Defensin HNP-1Innate immunityIn vitro ADP-ribosylation assay[9]
This table represents a summary of currently identified substrates. Further proteomic studies are needed to expand this list.

Inhibitors of ART1

Given the role of ART1 in various diseases, particularly cancer, there is significant interest in developing potent and specific inhibitors. These inhibitors can be valuable research tools and potential therapeutic agents.[1][2] The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10]

Table 3: Inhibitors of ART1

InhibitorTypeIC₅₀Target/MechanismSource
meta-iodobenzylguanidine (MIBG)Small molecule, Arginine analogNot SpecifiedCompetitive inhibitor[3]
AgmatineSmall molecule, Arginine analogNot SpecifiedSubstrate and competitive inhibitor[3]
Further research is required to populate this table with a comprehensive list of small molecule inhibitors and their corresponding IC₅₀ values.

Note: While general classes of ART1 inhibitors are known, a comprehensive table of specific small molecule inhibitors with their IC₅₀ values was not found in the performed searches.

Signaling Pathways Involving ART1

ART1's location on the cell surface positions it to modulate extracellular signaling events. Two of the most well-characterized signaling pathways involving ART1 are its regulation of the P2X7 receptor and its interaction with integrins.

ART1 and P2X7 Receptor Signaling

The P2X7 receptor is an ATP-gated ion channel expressed on various immune cells. ART1 can ADP-ribosylate the P2X7 receptor, leading to its activation and subsequent downstream signaling, which includes the release of pro-inflammatory cytokines like IL-1β.[7][8][11] This pathway is implicated in inflammatory responses and cancer immunity.

ART1_P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAD NAD+ ART1 ART1 NAD->ART1 ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Gating ART1->P2X7 ADP-ribosylation Inflammasome Inflammasome Activation P2X7->Inflammasome Ion Flux IL1b IL-1β Release Inflammasome->IL1b

ART1-mediated P2X7 receptor signaling pathway.
ART1 and Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. ART1 has been shown to ADP-ribosylate integrins, thereby modulating their function. This can impact cell adhesion, migration, and invasion, processes that are critical in cancer metastasis.[3][4] The interaction between ART1 and integrins can influence downstream signaling cascades, such as the focal adhesion kinase (FAK) pathway.

ART1_Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ECM ECM Proteins Integrin Integrin ECM->Integrin Binding ART1 ART1 ART1->Integrin ADP-ribosylation FAK FAK Activation Integrin->FAK Activation Downstream Downstream Signaling (Migration, Invasion) FAK->Downstream NAD NAD+ NAD->ART1

ART1 modulation of integrin signaling.

Experimental Protocols

Expression and Purification of Recombinant Human ART1

The baculovirus expression vector system (BEVS) using insect cells (e.g., Sf9 or Hi5) is a robust method for producing recombinant eukaryotic proteins, including GPI-anchored proteins like ART1.[9][10][12][13][14][15][16][17]

Protocol: Expression and Purification of Recombinant Human ART1 in Sf9 Insect Cells

  • Cloning: Subclone the cDNA encoding the ectodomain of human ART1 (amino acids 27-297, excluding the N-terminal signal peptide and C-terminal GPI anchor signal sequence) into a baculovirus transfer vector (e.g., pFastBac) containing a C-terminal His-tag for purification.

  • Generation of Recombinant Bacmid: Transform the recombinant transfer vector into DH10Bac E. coli competent cells to generate a recombinant bacmid via site-specific transposition.

  • Transfection and Virus Amplification: Transfect Sf9 insect cells with the recombinant bacmid to produce the initial viral stock (P1). Amplify the viral stock through subsequent infections of Sf9 cells to obtain a high-titer stock (P2 and P3).

  • Protein Expression: Infect a large-scale suspension culture of Sf9 cells with the high-titer P3 viral stock. Culture for 48-72 hours at 27°C.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors) and lyse by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer with 0.1% Triton X-100).

    • Wash the column extensively with wash buffer containing increasing concentrations of imidazole (e.g., 20 mM and 50 mM).

    • Elute the His-tagged ART1 with elution buffer (wash buffer containing 250-500 mM imidazole).

  • Buffer Exchange and Storage: Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein in aliquots at -80°C.

Recombinant_ART1_Purification Start Clone ART1 ectodomain into baculovirus transfer vector Bacmid Generate recombinant bacmid in E. coli Start->Bacmid Transfect Transfect Sf9 cells and amplify virus Bacmid->Transfect Express Infect large-scale Sf9 culture for protein expression Transfect->Express Lyse Harvest and lyse cells Express->Lyse Purify Purify via Ni-NTA affinity chromatography Lyse->Purify Store Buffer exchange and store purified ART1 Purify->Store

Workflow for recombinant ART1 expression and purification.
Non-Radioactive ART1 Activity Assay

This assay measures the activity of ART1 by detecting the incorporation of biotinylated ADP-ribose into a model substrate, agmatine. The biotinylated product is then captured on a streptavidin-coated plate and detected using a streptavidin-HRP conjugate and a colorimetric substrate.[5][6][12]

Protocol: Non-Radioactive ART1 Activity Assay

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Purified recombinant ART1 (e.g., 100 nM)

      • Agmatine (e.g., 1 mM)

      • Biotinylated NAD⁺ (e.g., 50 µM)[6]

      • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of 2 M Guanidine-HCl.

  • Capture of Biotinylated Product:

    • Add the reaction mixture to a well of a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated ADP-ribosyl-agmatine to bind to the streptavidin.

  • Washing:

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reactants.

  • Detection:

    • Add streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of biotinylated product formed and thus to the activity of ART1.

ART1_Activity_Assay Start Incubate ART1, agmatine, and biotinylated NAD+ Stop Stop reaction Start->Stop Capture Capture biotinylated product on streptavidin plate Stop->Capture Wash1 Wash to remove unbound reactants Capture->Wash1 Detect Add streptavidin-HRP and incubate Wash1->Detect Wash2 Wash to remove unbound conjugate Detect->Wash2 Develop Add HRP substrate and measure absorbance Wash2->Develop

Workflow for a non-radioactive ART1 activity assay.

Conclusion

Mono-ADP-ribosyltransferase 1 is a critical regulator of extracellular signaling through its ability to modify the function of key cell surface proteins. Understanding the enzymatic activity of ART1, its substrates, and its inhibitors is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate the biology of ART1 and its potential as a therapeutic target. Further research is needed to populate the quantitative data tables and to expand our understanding of the full spectrum of ART1's substrates and its intricate involvement in various signaling networks.

References

ARTC1 Signaling in Cancer Cells: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mono-ADP-ribosyltransferase 1 (ARTC1) has emerged as a critical player in the landscape of cancer biology. This GPI-anchored ectoenzyme catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins, a post-translational modification that profoundly impacts cellular signaling. In the context of oncology, this compound is increasingly recognized for its role in promoting tumorigenesis, metastasis, and immune evasion across various cancer types. This technical guide provides an in-depth exploration of the core this compound signaling pathways in cancer cells, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the molecular mechanisms of this compound action, present quantitative data on its effects, detail key experimental protocols for its study, and visualize the intricate signaling networks it governs.

Introduction to this compound

This compound belongs to a family of arginine-specific ADP-ribosyltransferases. Its expression is often upregulated in tumor tissues, and this elevated expression frequently correlates with a more aggressive phenotype and poorer prognosis in cancers such as non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] The enzymatic activity of this compound is directed towards extracellular proteins, either on the surface of adjacent cells or in the tumor microenvironment (TME), thereby modulating cell-cell communication, cell-matrix interactions, and immune responses.[1][3]

Core this compound Signaling Pathways in Cancer

Two primary signaling pathways have been identified through which this compound exerts its pro-tumorigenic effects: the P2X7R pathway, which is central to immune evasion, and the RhoA/ROCK/AKT/β-catenin pathway, which drives cancer cell migration and epithelial-mesenchymal transition (EMT).

The this compound-P2X7R Signaling Axis and Immune Evasion

A critical mechanism by which tumors evade immune surveillance involves the this compound-mediated modification of the P2X7 receptor (P2X7R) on the surface of CD8+ T cells.[1][3][4]

  • Mechanism: In the tumor microenvironment, stressed or dying cancer cells release NAD+. This compound on the surface of cancer cells utilizes this extracellular NAD+ to catalyze the mono-ADP-ribosylation of an arginine residue on the P2X7R of nearby CD8+ T cells.[1][3]

  • Consequence: This modification leads to the sensitization and subsequent activation of P2X7R, triggering NAD-induced cell death (NICD) in these cytotoxic T lymphocytes.[1][3][5] The depletion of CD8+ T cells within the tumor microenvironment creates an immunosuppressive milieu, allowing the tumor to escape immune destruction.[1][6]

ARTC1_P2X7R_Pathway cluster_t_cell CD8+ T Cell Cancer_Cell This compound ADPR_P2X7R ADP-ribosylated P2X7R Cancer_Cell->ADPR_P2X7R ADP-ribosylation NAD Extracellular NAD+ NAD->Cancer_Cell P2X7R P2X7R Apoptosis NAD-Induced Cell Death (NICD) ADPR_P2X7R->Apoptosis Activation

This compound-P2X7R Signaling Pathway in Immune Evasion.
The this compound-RhoA/ROCK/AKT/β-catenin Signaling Pathway in Metastasis

In colorectal cancer, this compound has been shown to promote cell migration, invasion, and epithelial-mesenchymal transition (EMT) through the activation of the RhoA/ROCK/AKT/β-catenin signaling cascade.[2]

  • Mechanism: this compound expression leads to the activation of the small GTPase RhoA. Activated RhoA then stimulates ROCK (Rho-associated coiled-coil containing protein kinase), which in turn activates the PI3K/AKT pathway.

  • Downstream Effects: The activation of AKT leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of genes that drive EMT, such as Snail, and promoting cell migration and invasion.[2]

ARTC1_RhoA_Pathway This compound This compound RhoA RhoA This compound->RhoA Activates ROCK ROCK RhoA->ROCK Activates AKT AKT ROCK->AKT Activates beta_catenin β-catenin (stabilization & nuclear translocation) AKT->beta_catenin Promotes EMT EMT, Migration, Invasion (e.g., Snail expression) beta_catenin->EMT Drives

This compound-RhoA/ROCK/AKT/β-catenin Signaling Pathway.

Quantitative Data on this compound's Role in Cancer

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in cancer.

Table 1: Effect of this compound Expression on Tumor Growth and Metastasis

Cancer TypeModel SystemThis compound ModulationObserved EffectQuantitative ChangeReference
Colon CarcinomaMurine XenograftOverexpressionIncreased tumor growth~2-fold increase in tumor volume[2]
Colon CarcinomaMurine XenograftshRNA KnockdownDecreased tumor growth~50% reduction in tumor volume[2]
NSCLCMurine OrthotopicshRNA KnockdownDecreased lung tumor burdenSignificant reduction in tumor nodules[1]
NSCLCMurine FlankAntibody BlockadeDelayed tumor growthSignificant reduction in tumor weight[1]

Table 2: Impact of this compound on the Tumor Microenvironment

Cancer TypeModel SystemThis compound ModulationParameter MeasuredQuantitative ChangeReference
NSCLCHuman TumorsHigh Membranous ExpressionCD8+ T cell infiltration72% of tumors had low infiltration[1]
NSCLCMurine OrthotopicshRNA KnockdownCD8+ T cells in lungIncreased frequency of CD8+ T cells[1]
Lung AdenocarcinomaHuman TumorsHigh this compound ExpressionP2X7R+ CD8 T cellsReduction in this T cell subset[5]

Key Experimental Protocols

Reproducible and robust experimental design is paramount in studying this compound signaling. Below are detailed protocols for key in vitro assays used to assess this compound-driven cancer cell phenotypes.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate collective cell migration.

  • Materials:

    • Cancer cell line of interest

    • 6-well or 12-well tissue culture plates

    • Sterile p200 pipette tips or a wound healing insert

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microscope with a camera

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

    • Create a "scratch" in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

    • Gently wash the cells twice with PBS to remove detached cells and debris.

    • Replace the PBS with fresh complete culture medium.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

    • Quantify the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.[7][8][9]

Wound_Healing_Workflow Start Seed cells to confluence Create_Wound Create scratch/wound Start->Create_Wound Wash Wash with PBS Create_Wound->Wash Add_Media Add fresh media Wash->Add_Media Image_T0 Image at Time 0 Add_Media->Image_T0 Incubate Incubate and image at time intervals Image_T0->Incubate Analyze Quantify wound area Incubate->Analyze End Determine migration rate Analyze->End

Workflow for the Wound Healing (Scratch) Assay.
Transwell Migration Assay

This assay assesses the migratory capacity of individual cells towards a chemoattractant.

  • Materials:

    • Cancer cell line of interest

    • Transwell inserts (typically with 8 µm pores)

    • 24-well companion plates

    • Serum-free and serum-containing culture medium

    • Cotton swabs

    • Fixation solution (e.g., methanol)

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Protocol:

    • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

    • Resuspend cells in serum-free medium.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Seed the cell suspension into the upper chamber of the Transwell insert.

    • Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained cells in several random fields of view under a microscope. The number of migrated cells is indicative of their migratory potential.[7][8][9]

Transwell_Workflow Start Pre-hydrate Transwell insert Add_Chemoattractant Add chemoattractant to lower chamber Start->Add_Chemoattractant Seed_Cells Seed cells in upper chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for migration Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_and_Stain Fix and stain migrated cells Remove_Non_Migrated->Fix_and_Stain Count_Cells Count migrated cells Fix_and_Stain->Count_Cells End Determine migratory capacity Count_Cells->End

Workflow for the Transwell Migration Assay.

Conclusion and Future Directions

This compound is a multifaceted enzyme that plays a significant role in cancer progression through at least two distinct signaling pathways. Its ability to modulate the tumor microenvironment to favor immune evasion and to directly enhance the metastatic potential of cancer cells makes it a compelling target for therapeutic intervention. The development of this compound inhibitors, including monoclonal antibodies, has shown promise in preclinical models and warrants further investigation.[1][10][11] Future research should focus on elucidating the full spectrum of this compound substrates in the tumor microenvironment, understanding the regulation of this compound expression in different cancer types, and exploring the potential for synergistic therapeutic strategies that combine this compound inhibition with existing immunotherapies or targeted agents. A deeper understanding of this compound signaling will undoubtedly pave the way for novel and effective anti-cancer therapies.

References

The Structural Biology of ARTC1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the human ADP-ribosyltransferase C2 and C3 toxin-like 1 (ARTC1) protein. This compound is an arginine-specific mono-ADP-ribosyltransferase that plays a crucial role in a variety of cellular processes, including signal transduction, muscle function, endoplasmic reticulum (ER) stress response, and calcium homeostasis. Its dysregulation has been implicated in tumorigenesis, making it a potential target for drug development.

This compound Protein: Structure and Function

This compound is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, predominantly expressed in skeletal and heart muscle. While it is typically located on the cell surface, this compound is also found within the lumen of the endoplasmic reticulum, where it participates in the unfolded protein response. The protein catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a specific arginine residue on a target protein.[1][2] This post-translational modification can alter the function, localization, and interaction partners of the target protein.

Structural Features

Currently, there is no experimentally determined three-dimensional structure of human this compound deposited in the Protein Data Bank (PDB). However, structural information can be inferred from homologous proteins and bioinformatics predictions. The protein consists of a catalytic domain responsible for the ADP-ribosyltransferase activity.

FeatureDescriptionReference
Protein Family ADP-ribosyltransferase[2]
Subcellular Localization Cell surface (GPI-anchored), Endoplasmic Reticulum[1][2]
Catalytic Activity Mono(ADP-ribosyl)transferase[3]
EC Number 2.4.2.31[3]
UniProt ID P52961[3]
Quantitative Data

Quantitative data on the enzymatic activity of this compound is crucial for understanding its function and for the development of specific inhibitors. The following table summarizes the known kinetic parameters for human this compound.

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Etheno-NAD+11.59 ± 1.57Not ReportedNot Reported[4]
Further research is needed to populate this table with additional substrates and complete kinetic parameters.

Key Signaling Pathways Involving this compound

This compound is involved in several critical signaling pathways, modulating cellular responses to stress and regulating fundamental processes like calcium homeostasis.

Endoplasmic Reticulum (ER) Stress Response

During ER stress, this compound is activated and ADP-ribosylates the chaperone protein GRP78/BiP.[1][2] This modification is thought to regulate the activity of GRP78/BiP, a central player in the unfolded protein response (UPR), thereby influencing protein folding and quality control within the ER.

ER_Stress_Pathway ER Stress ER Stress This compound This compound ER Stress->this compound activates GRP78/BiP GRP78/BiP This compound->GRP78/BiP ADP-ribosylates ADP-ribosylated GRP78/BiP ADP-ribosylated GRP78/BiP GRP78/BiP->ADP-ribosylated GRP78/BiP Unfolded Protein Response Unfolded Protein Response ADP-ribosylated GRP78/BiP->Unfolded Protein Response modulates

This compound in the ER Stress Response
Calcium Homeostasis

This compound regulates intracellular calcium levels through the ADP-ribosylation of the vesicle-associated membrane protein-associated protein B (VAPB).[5][6] VAPB is an ER-integral membrane protein that interacts with the mitochondrial protein PTPIP51 to form tethers between the ER and mitochondria, facilitating calcium exchange.[7][8] ADP-ribosylation of VAPB by this compound modulates this interaction and, consequently, calcium uptake by mitochondria.[5]

Calcium_Homeostasis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylates ADP-ribosylated VAPB ADP-ribosylated VAPB VAPB->ADP-ribosylated VAPB PTPIP51 PTPIP51 ADP-ribosylated VAPB->PTPIP51 interacts with Ca2+ uptake Ca2+ uptake PTPIP51->Ca2+ uptake regulates

This compound in Calcium Homeostasis
Tumorigenesis and the Tumor Microenvironment

This compound has been shown to promote tumorigenesis by influencing the tumor microenvironment.[4] Knockout of this compound in mouse models leads to decreased tumor formation and is associated with increased infiltration of CD8+ T cells and macrophages, suggesting that this compound plays a role in immune suppression within the tumor. Furthermore, this compound appears to suppress necroptosis, a form of programmed cell death, which could contribute to tumor cell survival.[4]

Tumorigenesis_Pathway This compound This compound Tumor Microenvironment Tumor Microenvironment This compound->Tumor Microenvironment modulates Necroptosis Necroptosis This compound->Necroptosis suppresses Tumor Growth Tumor Growth This compound->Tumor Growth promotes Immune Cell Infiltration Immune Cell Infiltration Tumor Microenvironment->Immune Cell Infiltration suppresses Immune Cell Infiltration->Tumor Growth inhibits Necroptosis->Tumor Growth inhibits

This compound's Role in Tumorigenesis

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural biology of this compound.

This compound Enzymatic Assay (Etheno-NAD+ Method)

This assay measures the NAD+ hydrolase activity of this compound using the fluorescent NAD+ analog, etheno-NAD+.

Enzymatic_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate this compound with Etheno-NAD+ Incubate this compound with Etheno-NAD+ Prepare Reagents->Incubate this compound with Etheno-NAD+ Measure Fluorescence Measure Fluorescence Incubate this compound with Etheno-NAD+->Measure Fluorescence Calculate Activity Calculate Activity Measure Fluorescence->Calculate Activity End End Calculate Activity->End

This compound Enzymatic Assay Workflow

Materials:

  • Recombinant human this compound

  • Etheno-NAD+ (Sigma-Aldrich)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of etheno-NAD+ in assay buffer.

  • Prepare serial dilutions of etheno-NAD+ in assay buffer to generate a standard curve.

  • Add 50 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of recombinant this compound (final concentration ~1-10 µg/mL) to the sample wells. Add 10 µL of assay buffer to the blank wells.

  • To initiate the reaction, add 40 µL of the etheno-NAD+ solution to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 410 nm.

  • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of increase in fluorescence for each sample.

  • Use the standard curve to convert the rate of fluorescence change to the rate of etheno-NAD+ hydrolysis.

This compound Pull-Down Assay for Interaction Partners

This protocol is designed to identify proteins that interact with this compound using a pull-down assay followed by mass spectrometry.

Materials:

  • Cell lysate containing potential this compound interaction partners

  • Recombinant GST-tagged this compound (bait protein)

  • Glutathione-agarose beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Bait Protein Immobilization:

    • Incubate recombinant GST-ARTC1 with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound protein.

  • Interaction:

    • Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry to identify the interacting proteins.

Immunofluorescence Staining for this compound Localization

This protocol describes the visualization of this compound localization within cells using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% BSA in PBS

  • Primary antibody: anti-ARTC1 antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary anti-ARTC1 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

Drug Development Implications

The involvement of this compound in key pathological processes, particularly tumorigenesis, makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors or therapeutic antibodies that specifically target the catalytic activity of this compound could offer a novel approach for cancer therapy. The experimental protocols and structural information detailed in this guide provide a foundation for such drug discovery efforts. High-throughput screening of compound libraries using the enzymatic assay described can identify potential inhibitors, which can then be further characterized for their efficacy and specificity. Understanding the three-dimensional structure of this compound will be critical for the rational design of potent and selective inhibitors.

References

An In-depth Technical Guide to the Post-Translational Modifications of ARTC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the human mono-ADP-ribosyltransferase ARTC1. This compound, a member of the arginine-specific cholera toxin-like ADP-ribosyltransferase family, plays a crucial role in various cellular processes, including the regulation of calcium homeostasis and the endoplasmic reticulum (ER) stress response. Its function and localization are intricately regulated by PTMs. This document details the known and predicted PTMs of this compound, provides in-depth experimental protocols for their characterization, and presents signaling and workflow diagrams to facilitate a deeper understanding of these modifications.

Overview of this compound Post-Translational Modifications

This compound is known to undergo significant post-translational modifications that are critical for its membrane association and potential regulation. The most well-characterized PTM is the addition of a glycosylphosphatidylinositol (GPI) anchor, which tethers the protein to the extracellular leaflet of the plasma membrane. Additionally, based on its transit through the secretory pathway and computational predictions, N-glycosylation is a highly probable modification. Other common PTMs such as phosphorylation, ubiquitination, and SUMOylation have not been experimentally verified for this compound but can be investigated using predictive bioinformatics tools and targeted experimental approaches.

Known and Predicted Post-Translational Modifications of this compound

Glycosylphosphatidylinositol (GPI) Anchor

This compound is established as a GPI-anchored ectoenzyme.[1] This complex glycolipid is attached to the C-terminus of the protein in the endoplasmic reticulum and is essential for its localization to the cell surface.[2] The C-terminal region of human this compound possesses a stretch of hydrophobic amino acids, a characteristic feature of GPI-anchored proteins.[2]

N-Glycosylation

The UniProt database entry for human this compound (P52961) indicates two potential N-glycosylation sites. As this compound is processed through the ER and Golgi apparatus, it is highly likely to be N-glycosylated. This modification can play a role in proper protein folding, stability, and interaction with other molecules.

Other Potential Post-Translational Modifications

To date, there is no direct experimental evidence for phosphorylation, ubiquitination, or SUMOylation of this compound. However, these modifications are common regulatory mechanisms for cell surface and ER-resident proteins. In silico prediction tools can be utilized to identify potential modification sites, which can then be validated experimentally.

Quantitative Data on this compound PTMs

Currently, there is a lack of published quantitative data on the site occupancy of the GPI anchor or N-glycosylation on this compound under different physiological or pathological conditions. Such data, which could be obtained using the mass spectrometry-based protocols detailed below, would be invaluable for understanding the regulation of this compound function.

Table 1: Quantitative Analysis of this compound Post-Translational Modifications (Illustrative)

Modification TypePredicted/Confirmed SiteMethod of QuantificationRelative Abundance (Condition A)Relative Abundance (Condition B)Reference
GPI AnchorC-terminusLC-MS/MS of lipid moiety--TBD
N-GlycosylationAsn-X-Ser/ThrLC-MS/MS of glycopeptides--TBD
PhosphorylationPredicted Ser/Thr/TyrTargeted phosphoproteomics--TBD
UbiquitinationPredicted LysTargeted ubiquitination analysis--TBD
SUMOylationPredicted LysTargeted SUMOylation analysis--TBD

This table is illustrative. The "TBD" (To Be Determined) indicates where data from future experimental work would be presented.

Experimental Protocols

Identification and Characterization of the this compound GPI Anchor

This protocol outlines a general workflow for the identification and structural analysis of the this compound GPI anchor using mass spectrometry.

4.1.1. Immunoprecipitation of this compound

  • Lyse cells expressing this compound in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris.

  • Incubate the supernatant with an anti-ARTC1 antibody conjugated to magnetic or agarose beads overnight at 4°C.

  • Wash the beads extensively to remove non-specifically bound proteins.

4.1.2. Enzymatic or Chemical Cleavage of the GPI Anchor

  • For Lipid Moiety Analysis (using Phosphatidylinositol-Specific Phospholipase C - PI-PLC):

    • Resuspend the beads with immunoprecipitated this compound in a PI-PLC reaction buffer.

    • Add PI-PLC and incubate at 37°C for 2-4 hours to cleave the GPI anchor, releasing the protein from the lipid portion.

    • Separate the supernatant (containing the this compound protein) from the beads (containing the lipid anchor).

  • For Glycan and Lipid Analysis (using Aqueous Hydrogen Fluoride - HF):

    • Perform the cleavage on purified, delipidated this compound.

    • Treat the protein with 48% aqueous HF at 0°C for 48-60 hours. This cleaves the phosphodiester bond between inositol and the phosphate group.

    • Neutralize the reaction and proceed with purification of the released glycan and lipid components.

4.1.3. Mass Spectrometry Analysis

  • Analyze the released lipid moiety by Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry in negative ion mode.[3][4][5]

  • For glycan analysis, the released glycans can be permethylated to improve ionization efficiency and then analyzed by LC-MS/MS.

Analysis of this compound N-Glycosylation

This protocol describes the steps to identify and characterize N-linked glycans on this compound.

4.2.1. Isolation of Membrane Proteins

  • Homogenize cells in a lysis buffer containing Triton X-114 and a protease inhibitor cocktail.[1]

  • Incubate the lysate and then subject it to centrifugation to separate the detergent-rich (containing membrane proteins) and aqueous phases.[1]

  • Precipitate the proteins from the detergent-rich phase.[1]

4.2.2. Release of N-Glycans with PNGase F

  • Denature the isolated membrane proteins using a denaturing buffer (e.g., containing SDS and DTT) and heat.

  • Add PNGase F to the denatured protein sample and incubate overnight at 37°C to enzymatically cleave the N-glycans from the asparagine residues.[6]

  • The released N-glycans can be purified using solid-phase extraction.

4.2.3. Labeling and Analysis of N-Glycans

  • Label the purified N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) for HPLC analysis or analyze them directly by LC-MS/MS.[2]

  • Separate the labeled or unlabeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

  • Detect and identify the glycans using a fluorescence detector and/or a mass spectrometer.

In Silico Prediction and Validation of Other PTMs

For PTMs like phosphorylation, ubiquitination, and SUMOylation, where experimental evidence for this compound is lacking, a combined in silico and experimental approach is recommended.

4.3.1. In Silico Prediction

  • Obtain the full-length amino acid sequence of human this compound (UniProt ID: P52961).

  • Utilize online prediction servers to identify potential modification sites. Examples include:

    • Phosphorylation: NetPhos, KinasePhos

    • Ubiquitination: UbPred, BDM-PUB

    • SUMOylation: GPS-SUMO, SUMOplot

4.3.2. Experimental Validation by Mass Spectrometry

  • Immunoprecipitate this compound from cell lysates as described in section 4.1.1.

  • For phosphoproteomics, enrich for phosphopeptides from a tryptic digest of the immunoprecipitated this compound using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • For ubiquitination analysis, perform a digest of the immunoprecipitated this compound and look for the characteristic di-glycine remnant on lysine residues following trypsin digestion, which is a signature of ubiquitination.

  • Analyze the enriched or unfractionated peptides by high-resolution LC-MS/MS to identify the modified residues.

Visualizations

Signaling Pathways and Logical Relationships

ARTC1_PTM_Significance cluster_synthesis Protein Synthesis & Trafficking cluster_ptms Post-Translational Modifications cluster_localization Cellular Localization & Function ARTC1_mRNA This compound mRNA Ribosome Ribosome ARTC1_mRNA->Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide ER Endoplasmic Reticulum Nascent_Polypeptide->ER Golgi Golgi Apparatus ER->Golgi N_Glycosylation N-Glycosylation ER->N_Glycosylation GPI_Anchor_Addition GPI Anchor Addition ER->GPI_Anchor_Addition Folding Protein Folding ER->Folding Cell_Surface Cell Surface Golgi->Cell_Surface N_Glycosylation->Folding GPI_Anchor_Addition->Cell_Surface Extracellular_Function Ecto-enzyme Activity (ADP-ribosylation) Cell_Surface->Extracellular_Function ER_Lumen ER Lumen Intracellular_Function ER Stress Response ER_Lumen->Intracellular_Function GPI_Anchor_Analysis_Workflow Start Cell Lysate (this compound-expressing cells) IP Immunoprecipitation (anti-ARTC1 antibody) Start->IP Cleavage Enzymatic/Chemical Cleavage (e.g., PI-PLC or HF) IP->Cleavage Separation Separation of Protein, Glycan, and Lipid Moieties Cleavage->Separation Protein_Analysis Protein Analysis (SDS-PAGE, Western Blot) Separation->Protein_Analysis Lipid_Analysis Lipid Moiety Analysis (LC-MS/MS) Separation->Lipid_Analysis Glycan_Analysis Glycan Moiety Analysis (LC-MS/MS) Separation->Glycan_Analysis End Structural Characterization of GPI Anchor Lipid_Analysis->End Glycan_Analysis->End N_Glycan_Analysis_Workflow Start Membrane Protein Fraction Denaturation Protein Denaturation (SDS, DTT, Heat) Start->Denaturation PNGaseF N-Glycan Release (PNGase F Digestion) Denaturation->PNGaseF Purification Glycan Purification (Solid-Phase Extraction) PNGaseF->Purification Labeling Fluorescent Labeling (Optional) Purification->Labeling Analysis HILIC-LC-Fluorescence/MS Analysis Labeling->Analysis End N-Glycan Profile and Structure ID Analysis->End

References

The In Vivo Physiological Role of ARTC1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of ARTC1 in vivo, with a focus on its enzymatic function, tissue-specific expression, and involvement in key signaling pathways. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Core Concepts: this compound Function and Expression

Mono-ADP-ribosyltransferase 1 (this compound) is an ectoenzyme that catalyzes the transfer of an ADP-ribose moiety from NAD+ to specific arginine residues on target proteins. This post-translational modification, known as mono-ADP-ribosylation (MARylation), is a reversible process that modulates protein function and plays a crucial role in various cellular processes.

This compound is a glycosylphosphatidylinositol (GPI)-anchored protein, tethering it to the outer leaflet of the plasma membrane. Its expression is highly tissue-specific, with the most prominent levels observed in skeletal and cardiac muscle.[1][2] Lower levels of expression have also been detected in the spleen, lung, liver, and fetal tissues.[3] In addition to its cell surface localization, this compound has also been found in the endoplasmic reticulum (ER), where it participates in the ER stress response.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on this compound, primarily derived from experiments using this compound knockout (KO) mouse models.

Table 1: Tumorigenesis in this compound Knockout Mice

Mouse ModelTumor TypeMetricWild-Type (WT)This compound KOFold Change (KO vs. WT)Reference
Xenograft (Arh1-KO MEFs in nude mice)FibrosarcomaTumor Volume (mm³) at day 37~450~150~0.33[2]
SpontaneousVariousTumor Incidence (%) over 24 months~40~10~0.25[2]

Table 2: Cardiac Function in this compound Knockout Mice (Male)

ParameterWild-Type (WT)This compound KOp-valueReference
Ejection Fraction (%)~60~45< 0.01[5][6]
Fractional Shortening (%)~35~25< 0.01[5][6]
Myocardial Infarct Size (%) after I/R~30~50< 0.01[5][6]

Table 3: Pro-inflammatory Cytokine Levels in this compound Knockout Mice

CytokineWild-Type (WT) (pg/mL)This compound KO (pg/mL)Fold Change (KO vs. WT)Reference
TNF-α~50~150~3.0[5]

Key Signaling Pathways Involving this compound

This compound has been implicated in several critical signaling pathways, modulating cellular responses to stress and maintaining homeostasis.

Regulation of Necroptosis

This compound plays a role in suppressing necroptosis, a form of programmed cell death. In this compound KO mice, there is an increased susceptibility to myocardial ischemia-reperfusion injury, which is associated with elevated levels of receptor-interacting protein kinase 3 (RIP3), a key mediator of necroptosis.[5][6] This suggests that this compound-mediated ADP-ribosylation may negatively regulate components of the necroptosome complex.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination (Inhibition) RIPK3 RIPK3 RIPK1->RIPK3 Forms Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation This compound This compound Substrate Unknown Substrate(s) This compound->Substrate ADP-ribosylation Substrate->RIPK1 Inhibition? TNF TNF-α TNF->TNFR G cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm VAPB VAPB SCRN1 SCRN1 VAPB->SCRN1 Enhanced Interaction This compound This compound This compound->VAPB ADP-ribosylates Arg50 Ca_ER Ca2+ Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol Release SCRN1->Ca_Cytosol Modulates Release Ca_Signaling Downstream Calcium Signaling Ca_Cytosol->Ca_Signaling G cluster_er Endoplasmic Reticulum This compound This compound GRP78 GRP78/BiP This compound->GRP78 ADP-ribosylation UPR Unfolded Protein Response GRP78->UPR Modulates UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds G A Design and Synthesize gRNAs for this compound C Microinject gRNAs and Cas9 into Zygotes A->C B Prepare Cas9 Protein/mRNA B->C D Transfer Zygotes to Pseudopregnant Females C->D E Genotype Pups by PCR and Sequencing D->E F Establish KO Mouse Colony E->F G A Protein Extraction from WT and this compound KO Tissues B Proteolytic Digestion (e.g., Trypsin) A->B C Enrichment of ADP-ribosylated Peptides B->C D LC-MS/MS Analysis C->D E Database Searching and Protein Identification D->E F Comparative Analysis to Identify this compound Substrates E->F

References

Regulation of ARTC1 Expression and Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARTC1 (ADP-Ribosyltransferase 1) is a mono-ADP-ribosyltransferase that plays a crucial role in a variety of cellular processes, including muscle differentiation, endoplasmic reticulum (ER) stress, calcium homeostasis, and tumorigenesis. As a member of the arginine-specific cholera toxin-like ADP-ribosyltransferase family, this compound catalyzes the transfer of an ADP-ribose moiety from NAD+ to specific arginine residues on target proteins. This post-translational modification is reversible, with ADP-ribosylarginine hydrolase 1 (ARH1) catalyzing the removal of the ADP-ribose group. The intricate regulation of this compound expression and its enzymatic activity is critical for its diverse physiological and pathological functions. This technical guide provides an in-depth overview of the current understanding of this compound regulation, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Regulation of this compound Expression

The expression of this compound is tightly controlled at multiple levels, including transcriptional, and is influenced by the cellular context, particularly in skeletal muscle and the tumor microenvironment.

Transcriptional Regulation

The tissue-specific expression of this compound, predominantly in skeletal and cardiac muscle, is governed by key muscle-specific transcription factors.[1]

  • Myogenin and MEF-2: In skeletal muscle cells, the differentiation-dependent upregulation of this compound is driven by the cooperative binding of myogenin and Myocyte Enhancer Factor-2 (MEF-2) to the proximal promoter region of the this compound gene. Myogenin binds to a canonical E box sequence, while MEF-2 binds to an A/T-rich element.[1] Mutation of either of these sites results in a near-complete loss of promoter inducibility, highlighting their essential and cooperative role.[1]

  • Other Potential Transcription Factors: Bioinformatic analyses and database annotations from resources like GeneCards suggest potential binding sites for a broader range of transcription factors in the this compound promoter, including members of the E2F family, SRF, and various nuclear receptors. However, the functional validation of these interactions is largely yet to be determined.[2]

Post-Transcriptional Regulation

Currently, there is a significant gap in the literature regarding the post-transcriptional regulation of this compound. No specific microRNAs (miRNAs) or RNA-binding proteins that directly target the this compound mRNA have been experimentally validated. This remains an open area for future investigation.

Regulation in the Tumor Microenvironment

This compound expression is implicated in cancer progression and immune evasion.[3][4] Recent evidence suggests that inflammatory cytokines within the tumor microenvironment can modulate this compound expression and signaling.

  • Interleukin-6 (IL-6): In colorectal cancer (CRC), IL-6 signaling is linked to this compound. Knockdown of this compound in CRC cells reduces the protein levels of gp130, the signal transducer for the IL-6 receptor, and diminishes the phosphorylation of STAT3, a key downstream effector of IL-6 signaling.[1][3] This suggests that this compound may be a positive regulator of the IL-6 signaling pathway, and therapies targeting this compound could be beneficial in CRC.[1] The direct transcriptional regulation of this compound by IL-6-activated transcription factors is an area for further research.

Regulation of this compound Enzymatic Activity

The catalytic activity of this compound is regulated through protein-protein interactions and the availability of its substrate, NAD+.

Post-Translational Regulation
  • Interaction with hARTC3: The human ARTC family includes enzymatically inactive members. One such member, hARTC3, has been shown to interact with hthis compound. This interaction promotes the enzymatic activity of hthis compound by stabilizing the hthis compound protein and inhibiting its degradation.[5] This heterodimerization represents a key mechanism for enhancing this compound function.

Signaling Pathways Involving this compound

The following diagram illustrates the known signaling pathways regulating and being regulated by this compound.

ARTC1_Signaling cluster_transcription Transcriptional Regulation (Muscle) cluster_activity Enzymatic Activity cluster_tme Tumor Microenvironment (CRC) Myogenin Myogenin E_box E box Myogenin->E_box binds MEF2 MEF-2 AT_rich A/T-rich element MEF2->AT_rich binds ARTC1_promoter This compound Promoter E_box->ARTC1_promoter AT_rich->ARTC1_promoter ARTC1_gene This compound Gene ARTC1_promoter->ARTC1_gene activates ARTC1_mRNA This compound mRNA ARTC1_gene->ARTC1_mRNA transcription ARTC1_protein This compound Protein ARTC1_mRNA->ARTC1_protein translation Active_this compound Active this compound (Stabilized) ARTC1_protein->Active_this compound IL6R IL-6R/gp130 ARTC1_protein->IL6R maintains levels hARTC3 hARTC3 hARTC3->ARTC1_protein binds and stabilizes ADP_ribosylated_Substrate ADP-ribosylated Substrate Active_this compound->ADP_ribosylated_Substrate catalyzes NAD NAD+ Substrate Substrate Protein (e.g., GRP78, VAPB) IL6 IL-6 IL6->IL6R binds STAT3 STAT3 IL6R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Proliferation Cell Proliferation (CRC) pSTAT3->Proliferation promotes

Figure 1: Signaling pathways involved in the regulation and function of this compound.

Data Presentation

Table 1: Transcriptional Regulators of this compound

Transcription Factor DNA Binding Element Cellular Context Effect on this compound Expression Reference
Myogenin E box (CANNTG) Skeletal Muscle (Myotubes) Activation [1]
MEF-2 A/T-rich element (YTA(T/A)₄TAR) Skeletal Muscle (Myotubes) Activation [1]

| STAT3 (indirectly) | Not applicable | Colorectal Cancer | Positive correlation |[1][3] |

Table 2: Regulators of this compound Enzymatic Activity

Regulator Mechanism Effect on this compound Activity Reference
hARTC3 Protein-protein interaction, stabilization of this compound Enhancement [5]

| NAD+ | Substrate availability | Required for catalysis |[6] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Myogenin/MEF-2 Binding to the this compound Promoter

This protocol is adapted from standard ChIP procedures and is tailored for investigating the binding of Myogenin and MEF-2 to the this compound promoter in differentiating C2C12 myoblasts.

1. Cell Culture and Cross-linking:

  • Culture C2C12 myoblasts and induce differentiation into myotubes.

  • Fix cells by adding formaldehyde to a final concentration of 1% directly to the culture medium.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is crucial.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with antibodies specific for Myogenin, MEF-2, or a negative control IgG.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analyze the enrichment of the this compound promoter region by qPCR using primers flanking the identified E box and A/T-rich elements.

ChIP_Workflow A 1. Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Antibodies to Myogenin/MEF-2) B->C D 4. Capture Complexes (Protein A/G beads) C->D E 5. Washing D->E F 6. Elution & Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis (this compound promoter primers) G->H

Figure 2: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Assay for this compound Promoter Activity

This assay is used to quantify the transcriptional activity of the this compound promoter in response to transcription factors like Myogenin and MEF-2.

1. Plasmid Construction:

  • Clone the promoter region of the this compound gene containing the E box and A/T-rich elements upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL4).

  • Create mutant constructs where the E box or A/T-rich element sequences are altered.

  • Use a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter for normalization.

2. Cell Transfection:

  • Co-transfect the firefly luciferase reporter constructs (wild-type or mutant) and the Renilla luciferase control plasmid into C2C12 myoblasts.

  • For gain-of-function experiments, co-transfect with expression vectors for Myogenin and/or MEF-2.

3. Cell Lysis and Luciferase Assay:

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

  • Compare the normalized luciferase activity of the wild-type this compound promoter construct to that of the mutant constructs and empty vector control.

Luciferase_Assay_Workflow A 1. Construct Plasmids (this compound promoter -> Firefly Luciferase) (Constitutive promoter -> Renilla Luciferase) B 2. Co-transfect Cells (e.g., C2C12 myoblasts) A->B C 3. Cell Lysis B->C D 4. Measure Luciferase Activity (Luminometer) C->D E 5. Data Analysis (Normalize Firefly/Renilla) D->E

Figure 3: Luciferase reporter assay workflow.

In Vitro ADP-Ribosylation Assay

This assay measures the enzymatic activity of recombinant this compound. This protocol is based on a radioactive method.

1. Reagents and Substrates:

  • Recombinant this compound protein.

  • A suitable substrate protein (e.g., recombinant TRIM72) or a generic arginine-rich substrate.

  • [³²P]-NAD+ as the ADP-ribose donor.

  • Reaction buffer (e.g., 50 mM potassium phosphate pH 7.5, 10 mM DTT).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the reaction buffer, substrate protein, and recombinant this compound.

  • Initiate the reaction by adding [³²P]-NAD+.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

3. Reaction Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, ADP-ribosylated substrate.

  • The intensity of the band corresponding to the substrate protein is proportional to the this compound activity.

A non-radioactive alternative involves using an etheno-NAD+ analog, which becomes fluorescent upon hydrolysis, allowing for real-time monitoring of NAD+ consumption.[6] Another method is to use biotin-labeled NAD+ and detect the biotinylated substrate by Western blotting with streptavidin-HRP.

ADP_Ribosylation_Assay A 1. Prepare Reaction Mix (Recombinant this compound, Substrate Protein, Buffer) B 2. Initiate Reaction (Add [³²P]-NAD+) A->B C 3. Incubate (e.g., 30°C for 30 min) B->C D 4. Terminate Reaction (Add SDS-PAGE buffer) C->D E 5. SDS-PAGE & Autoradiography D->E F 6. Quantify Signal E->F

Figure 4: In vitro ADP-ribosylation assay workflow.

Conclusion and Future Directions

The regulation of this compound expression and activity is a multi-faceted process that is crucial for its function in both normal physiology and disease. While significant strides have been made in understanding the transcriptional control of this compound in muscle development and its post-translational activation through protein-protein interactions, several key areas remain to be explored. The post-transcriptional mechanisms governing this compound expression are currently unknown and represent a promising avenue for future research. Furthermore, a more detailed elucidation of how the tumor microenvironment, including specific cytokines and hypoxic conditions, directly regulates this compound will be critical for the development of novel cancer therapies targeting this enzyme. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these and other aspects of this compound biology.

References

An In-depth Technical Guide on ARTC1 and its Involvement in Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of the mono-ADP-ribosyltransferase ARTC1 in the regulation of intracellular calcium homeostasis. Recent studies have elucidated a novel signaling pathway wherein this compound, through the ADP-ribosylation of the endoplasmic reticulum-resident protein VAPB, modulates calcium dynamics. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating this compound, calcium signaling, and related drug development efforts.

Introduction to this compound

This compound is a member of the arginine-specific mono-ADP-ribosyltransferase (ART) family of enzymes. These enzymes catalyze the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation.[1] this compound is a glycosylphosphatidylinositol (GPI)-anchored protein, localizing it to the cell surface, and has also been found in the endoplasmic reticulum (ER).[2][3] It is highly expressed in cardiac and skeletal muscle tissues. While several substrates of this compound have been identified, its role in fundamental cellular processes is an active area of investigation. A significant recent discovery has implicated this compound as a key regulator of intracellular calcium homeostasis.

The this compound-VAPB Signaling Pathway in Calcium Regulation

Recent research has identified a signaling pathway where this compound modulates intracellular calcium levels through its interaction with the Vesicle-Associated Membrane Protein-Associated Protein B (VAPB).[2][3]

Molecular Mechanism

The currently understood signaling cascade is as follows:

  • This compound Activation: The enzymatic activity of human this compound (hthis compound) is enhanced through its interaction with hARTC3. hARTC3 forms a heterodimer with hthis compound, which stabilizes it and promotes its mono-ADP-ribosyltransferase activity.[2][3]

  • VAPB ADP-ribosylation: Activated this compound, located at the endoplasmic reticulum, targets the integral ER membrane protein VAPB. Specifically, this compound catalyzes the mono-ADP-ribosylation of VAPB at the arginine-50 (Arg50) residue.[2][3]

  • Enhanced VAPB-SCRN1 Interaction: The ADP-ribosylation of VAPB at Arg50 significantly increases its binding affinity for Securinine-1 (SCRN1), a cytoplasmic protein.[2]

  • Regulation of Calcium Homeostasis: The interaction between VAPB and SCRN1 is crucial for maintaining intracellular calcium homeostasis.[2] Disruption of this interaction, for instance, through the knockdown of this compound and subsequent lack of VAPB ADP-ribosylation, leads to impaired calcium signaling.[2][3] This impairment manifests as a decrease in both the intracellular calcium concentration and the rate of calcium decay following agonist-induced release.[2]

Signaling Pathway Diagram

ARTC1_VAPB_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylates VAPB_ADPr ADP-ribosylated VAPB (Arg50) SCRN1 SCRN1 VAPB_ADPr->SCRN1 Increased Binding hARTC3 hARTC3 hARTC3->this compound Stabilizes & Enhances Activity Ca_Homeostasis Calcium Homeostasis SCRN1->Ca_Homeostasis Regulates Experimental_Workflow cluster_Ca_Imaging Calcium Imaging cluster_CoIP Co-Immunoprecipitation C1 Culture AC16 cells (Control & shthis compound) C2 Load with Fura-2 AM C1->C2 C3 Stimulate with Ionomycin C2->C3 C4 Record Fluorescence (340/380nm ratio) C3->C4 C5 Analyze Peak Area & Decay Rate C4->C5 P1 Lyse AC16 cells P2 Incubate lysate with anti-ARTC1 Ab P1->P2 P3 Pull down with Protein A/G beads P2->P3 P4 Wash beads P3->P4 P5 Elute proteins P4->P5 P6 Western Blot for VAPB P5->P6

References

Methodological & Application

Application Notes and Protocols for Measuring ARTC1 Enzymatic Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARTC1 (Arginine-Specific Mono-ADP-Ribosyltransferase 1) is a member of the cholera toxin-like family of ADP-ribosyltransferases.[1] As a "writer" of this post-translational modification, this compound catalyzes the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a specific arginine residue on a target protein.[1] This modification is reversible and plays a crucial role in various cellular processes.[1][2]

This compound is typically anchored to the extracellular surface via a glycosylphosphatidylinositol (GPI) anchor, but has also been identified in the endoplasmic reticulum (ER), where it modifies key chaperone proteins like GRP78/BiP.[3][4] Through the modification of its targets, this compound is implicated in the regulation of calcium homeostasis, ER stress responses, immune function, and tumorigenesis.[1][2][3]

Measuring the enzymatic activity of this compound is critical for understanding its biological function, identifying its substrates, and discovering potential therapeutic inhibitors or activators. These application notes provide detailed protocols for three common in vitro methods to quantify this compound activity: a chemiluminescence-based assay for high-throughput screening, a Western blot-based assay for specific substrate validation, and a fluorescence-based NAD+ consumption assay for kinetic analysis.

Signaling Pathway and Enzymatic Reaction

This compound acts as a signaling enzyme by modifying target proteins, thereby altering their function or interactions. For example, this compound-mediated ADP-ribosylation of the ER-resident protein VAPB (Vesicle-Associated Membrane Protein-Associated Protein B) has been shown to regulate intracellular calcium levels.[2] The fundamental enzymatic reaction is the transfer of ADP-ribose from NAD+ to a protein substrate.

ARTC1_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Cytosol / ER NAD_ext NAD+ This compound This compound (GPI-Anchored) NAD_ext->this compound ADPr_Target_ext ADP-ribosylated Target Protein This compound->ADPr_Target_ext ADP-ribosylation Nicotinamide_ext Nicotinamide This compound->Nicotinamide_ext Target_ext Extracellular Target Protein Target_ext->this compound Membrane Plasma Membrane VAPB VAPB (ER Protein) ADPr_VAPB ADP-ribosylated VAPB VAPB->ADPr_VAPB This compound-mediated ADP-ribosylation Ca_Homeostasis Calcium Homeostasis Regulation ADPr_VAPB->Ca_Homeostasis

Caption: this compound modifies extracellular and ER proteins to regulate cell signaling.

Core Principles of this compound Activity Assays

Measuring this compound activity in vitro relies on quantifying either the consumption of a substrate or the formation of a product.

  • Product Formation Assays: These are the most common methods and involve detecting the ADP-ribosylated substrate.

    • Biotinylated NAD+: By using NAD+ with a biotin tag, the transfer of biotin-ADP-ribose to a substrate protein can be detected using streptavidin conjugated to an enzyme (like HRP) or a fluorophore.[5][6] This method is highly sensitive and adaptable to a 96-well plate format, making it ideal for high-throughput screening (HTS).[7][8]

    • Antibody-Based Detection: Specific antibodies that recognize the ADP-ribose moiety can be used to detect the modified substrate via Western blot or ELISA.[2] This is useful for confirming the activity of this compound on a specific protein of interest.

  • Substrate Consumption Assays: These methods measure the decrease in the concentration of the NAD+ substrate over the course of the reaction.

    • NAD+ Quantification Kits: The amount of remaining NAD+ can be determined using commercial kits that employ a cycling reaction to generate a fluorescent or colorimetric signal proportional to the NAD+ concentration. This provides an indirect measure of this compound activity.

    • Fluorescent NAD+ Analogs: Analogs like etheno-NAD+ become fluorescent upon enzymatic cleavage, allowing for real-time monitoring of the reaction.[2] This approach is excellent for detailed kinetic studies.

Protocol 1: Chemiluminescent Assay for HTS

This protocol is adapted from established methods for other ADP-ribosyltransferases and is ideal for screening compound libraries for this compound inhibitors.[5][8] It measures the incorporation of biotinylated ADP-ribose onto histone proteins immobilized on a 96-well plate.

Experimental Workflow

HTS_Workflow Start Start Step1 1. Coat 96-well plate with acceptor protein (e.g., Histones) Start->Step1 Step2 2. Wash and Block unbound sites Step1->Step2 Step3 3. Add Reaction Mix: - Recombinant this compound - Biotin-NAD+ - Test Compound / Vehicle Step2->Step3 Step4 4. Incubate at 37°C to allow reaction Step3->Step4 Step5 5. Wash to remove unreacted components Step4->Step5 Step6 6. Add Streptavidin-HRP and incubate Step5->Step6 Step7 7. Wash to remove unbound conjugate Step6->Step7 Step8 8. Add Chemiluminescent Substrate Step7->Step8 Step9 9. Measure Luminescence (RLU) Step8->Step9 End End Step9->End

Caption: Workflow for the chemiluminescent this compound activity assay.

Materials and Reagents
  • Recombinant human this compound

  • 96-well high-binding white microplate

  • Acceptor Protein: Histone, H1 (or other arginine-rich protein)

  • Substrate: Biotinylated-NAD+ (Biotin-NAD+)

  • This compound Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Blocking Buffer: PBS with 1% BSA

  • Wash Buffer: PBST (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Microplate luminometer

Procedure
  • Plate Coating: Dilute histone protein to 20 µg/mL in PBS. Add 50 µL to each well. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with 200 µL PBST. Add 200 µL Blocking Buffer to each well and incubate for 1 hour at room temperature (RT).

  • Enzyme Reaction:

    • Wash the plate 3 times with 200 µL this compound Assay Buffer.

    • Prepare a master mix containing Biotin-NAD+ (final concentration 10 µM) and recombinant this compound (final concentration 50 nM) in this compound Assay Buffer.

    • Add 45 µL of the master mix to each well.

    • Add 5 µL of test compound (dissolved in 10% DMSO) or vehicle control (10% DMSO) to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate 3 times with 200 µL PBST.

    • Dilute Streptavidin-HRP 1:5000 in Blocking Buffer. Add 50 µL to each well and incubate for 1 hour at RT.

    • Wash the plate 5 times with 200 µL PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50 µL to each well.

    • Immediately measure luminescence on a microplate reader.

Data Presentation

Table 1: Reaction Setup for a 96-Well Plate

Component Volume per Well Final Concentration Notes
Histone Coating Solution 50 µL 1 µ g/well Incubate overnight at 4°C
Blocking Buffer 200 µL 1% BSA Incubate 1 hr at RT
This compound/Biotin-NAD+ Mix 45 µL 50 nM this compound, 10 µM Biotin-NAD+ Prepared in Assay Buffer
Test Compound / Vehicle 5 µL Varies (e.g., 10 µM) Final DMSO concentration ≤ 1%
Streptavidin-HRP 50 µL 1:5000 dilution Incubate 1 hr at RT

| Chemiluminescent Substrate | 50 µL | N/A | Read immediately |

Table 2: Sample Quantitative Data

Condition RLU (Relative Light Units) % Activity
No Enzyme Control 5,120 0%
Positive Control (Vehicle) 855,400 100%

| Test Inhibitor (10 µM) | 98,650 | 11.6% |

Protocol 2: Western Blot-Based Assay

This method directly visualizes the ADP-ribosylation of a specific substrate protein, including the auto-ADP-ribosylation of this compound itself.[2] It is an excellent method for confirming enzyme activity and substrate specificity but is less suited for HTS.

Materials and Reagents
  • Recombinant human this compound

  • Substrate Protein (e.g., recombinant GRP78, or this compound itself for auto-modification)

  • NAD+

  • This compound Assay Buffer (see Protocol 1)

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking Buffer: 5% non-fat milk or BSA in TBST

  • Primary Antibody: Anti-pan-ADP-ribose binding reagent

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure
  • Enzymatic Reaction (in tube):

    • Set up a 20 µL reaction containing:

      • 1 µg Recombinant this compound

      • (Optional) 2 µg Substrate Protein

      • 100 µM NAD+

      • 1x this compound Assay Buffer

    • Include a negative control reaction without NAD+.

    • Incubate for 1 hour at 37°C.

  • SDS-PAGE and Transfer:

    • Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at RT.

    • Incubate the membrane with the primary anti-pan-ADP-ribose antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at RT.[11]

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL reagent to the membrane and visualize the bands using a chemiluminescence imaging system. The presence of a band at the molecular weight of this compound (or the substrate) indicates ADP-ribosylation.

Data Presentation

Table 3: Western Blot Reaction Components

Component Volume Final Concentration
Recombinant this compound (0.5 µg/µL) 2 µL 50 ng/µL
Substrate Protein (1 µg/µL) 2 µL 100 ng/µL
10x Assay Buffer 2 µL 1x
1 mM NAD+ 2 µL 100 µM
Nuclease-Free Water 12 µL -

| Total Volume | 20 µL | |

Protocol 3: NAD+ Consumption Assay (Fluorescence-Based)

This homogeneous assay measures this compound activity by quantifying the amount of NAD+ consumed.[12] It is suitable for HTS and for studying enzyme kinetics. The protocol relies on a detection reagent that chemically converts the remaining NAD+ into a stable fluorescent product.

Logic for Inhibitor Screening

Inhibitor_Logic cluster_control Control (No Inhibitor) cluster_inhibitor With Inhibitor Control_Activity High this compound Activity Control_NAD High NAD+ Consumption Control_Activity->Control_NAD Control_Signal Low Remaining NAD+ = Low Fluorescent Signal Control_NAD->Control_Signal Inhibitor_Add Add Potent Inhibitor Inhibitor_Activity Low this compound Activity Inhibitor_Add->Inhibitor_Activity Inhibitor_NAD Low NAD+ Consumption Inhibitor_Activity->Inhibitor_NAD Inhibitor_Signal High Remaining NAD+ = High Fluorescent Signal Inhibitor_NAD->Inhibitor_Signal

Caption: Logic of the NAD+ consumption assay for inhibitor screening.

Materials and Reagents
  • Recombinant human this compound

  • Acceptor Substrate: Agmatine (a simple arginine mimic) or a peptide substrate

  • NAD+

  • This compound Assay Buffer (see Protocol 1)

  • NAD/NADH Quantification Kit (fluorescent)

  • 384-well black microplate

  • Microplate fluorometer

Procedure
  • Enzyme Reaction:

    • Set up a 20 µL reaction in a 384-well plate.

    • Add 10 µL of this compound (final concentration 50 nM) and Agmatine (final concentration 1 mM) in 2x this compound Assay Buffer.

    • Add 5 µL of test compound or vehicle.

    • Initiate the reaction by adding 5 µL of NAD+ (final concentration 20 µM).

    • Incubate for 1 hour at 37°C.

  • NAD+ Detection:

    • Stop the this compound reaction and quantify remaining NAD+ by following the protocol of a commercial NAD/NADH quantification kit. This typically involves:

      • Adding a NAD+ cycling enzyme/probe mix.

      • Incubating for 30-60 minutes at RT.

  • Measurement:

    • Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

    • Calculate NAD+ consumed by subtracting the signal in each well from the "No Enzyme" control wells.

Data Presentation

Table 4: NAD+ Consumption Assay Plate Layout

Well Type This compound NAD+ Agmatine Compound Expected Signal
No Enzyme Control - + + - High Fluorescence (Max NAD+)
Positive Control + + + - (Vehicle) Low Fluorescence (NAD+ consumed)
Test Wells + + + + Variable Fluorescence

| No Substrate Control | + | + | - | - | High Fluorescence (low activity) |

Table 5: Sample Quantitative Data

Condition Fluorescence (RFU) NAD+ Consumed (µM) % Inhibition
No Enzyme Control 35,100 0 N/A
Positive Control (Vehicle) 8,900 15.0 0%

| Test Inhibitor (10 µM) | 31,500 | 2.1 | 86% |

References

Application Notes and Protocols for ARTC1 Immunoprecipitation and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARTC1 (ADP-ribosyltransferase C2 and C3 toxin-like 1) is a mono-ADP-ribosyltransferase that is tethered to the outer leaflet of the plasma membrane by a glycosylphosphatidylinositol (GPI) anchor. It is also found within the endoplasmic reticulum (ER). This compound catalyzes the transfer of a single ADP-ribose moiety from NAD+ to specific arginine residues on target proteins. This post-translational modification plays a crucial role in various cellular processes, including the regulation of calcium homeostasis, and has been implicated in tumorigenesis and inflammation.[1][2] The study of this compound and its interacting partners is critical for understanding its physiological functions and its potential as a therapeutic target. This document provides a detailed protocol for the immunoprecipitation (IP) of this compound followed by Western blot (WB) analysis to facilitate research into its protein-protein interactions and cellular functions.

Data Presentation

Successful immunoprecipitation and Western blot analysis of this compound depend on the optimization of several parameters. The following tables provide a summary of recommended starting conditions and ranges for key quantitative variables. Researchers should note that optimal conditions may vary depending on the cell type, antibody used, and specific experimental goals.

Table 1: Recommended Antibody Dilutions and Concentrations

ApplicationAntibody TypeStarting Dilution/ConcentrationRange for Optimization
Immunoprecipitation (IP)Rabbit Polyclonal anti-ARTC1Empirically Determined1-10 µg per 1 mg of lysate
Western Blot (WB) - PrimaryRabbit Polyclonal anti-ARTC11:10001:500 - 1:2000
Western Blot (WB) - SecondaryHRP-conjugated anti-rabbit IgG1:20001:1000 - 1:5000

Table 2: Key Quantitative Parameters for Immunoprecipitation

ParameterRecommended Starting AmountRange for Optimization
Cell Lysate Protein Concentration1 mg/mL0.5 - 2 mg/mL
Total Protein per IP Reaction1 mg0.5 - 2 mg
Protein A/G Agarose Bead Slurry20 µL (50% slurry)15 - 40 µL
Lysis Buffer Volume (for 10 cm dish)1 mL0.5 - 1.5 mL
Wash Buffer Volume per Wash1 mL0.5 - 1.5 mL
Number of Washes3-4 times3 - 5 times
Elution Buffer Volume20-40 µL20 - 50 µL

Experimental Protocols

Part 1: Cell Lysis

This protocol is designed for the lysis of mammalian cells to extract this compound while preserving its interactions for co-immunoprecipitation. Given that this compound is a GPI-anchored protein and is also found in the ER, a gentle lysis buffer is recommended.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. For co-immunoprecipitation of this compound and VAPB, a NETN 300 buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM EDTA, 0.5% NP-40) has been shown to be effective.[3]

  • Protease and Phosphatase Inhibitor Cocktail (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Wash cultured cells grown on a 10 cm dish twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the dish.

  • Incubate the dish on ice for 10-15 minutes.

  • Using a pre-chilled cell scraper, gently scrape the cells off the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis and reduce viscosity from DNA, sonicate the lysate on ice with three 10-second pulses.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][5]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract for immunoprecipitation.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to dilute the lysate at least 1:10 before the assay to avoid interference from detergents.[6]

Part 2: Immunoprecipitation of this compound

This protocol describes the enrichment of this compound from the prepared cell lysate using a specific antibody and Protein A/G agarose beads.

Materials:

  • Cleared cell lysate (from Part 1)

  • Anti-ARTC1 antibody (validated for IP)

  • Protein A/G agarose beads

  • Wash Buffer (same as Lysis Buffer)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating platform at 4°C

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein in the cleared lysate, add 20 µL of Protein A/G agarose bead slurry.

    • Incubate on a rotating platform for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (pre-cleared lysate) to a new microcentrifuge tube. Discard the beads.

  • Immunoprecipitation:

    • Add the appropriate amount of anti-ARTC1 antibody (empirically determine the optimal amount, starting with 1-5 µg) to the pre-cleared lysate.

    • Incubate on a rotating platform for 4 hours to overnight at 4°C.

    • Add 20-30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

    • Incubate on a rotating platform for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the centrifugation and resuspension steps for a total of 3-4 washes.

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-antigen complex.

    • Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated this compound and any interacting proteins.

Part 3: Western Blot Analysis

This protocol outlines the detection of immunoprecipitated this compound by Western blotting.

Materials:

  • Eluted immunoprecipitated sample (from Part 2)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibody (anti-ARTC1)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween-20 (TBS-T)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load the eluted sample onto an SDS-PAGE gel. Include a lane for molecular weight markers and a lane for the "input" (a small fraction of the initial cell lysate) to verify the presence of this compound in the starting material.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-ARTC1 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system (e.g., CCD camera-based imager or X-ray film).[7][8][9]

Mandatory Visualization

This compound Immunoprecipitation Workflow

ARTC1_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wb Western Blot cell_culture Mammalian Cells in Culture lysis Lyse with NP-40 or NETN Buffer cell_culture->lysis centrifugation1 Centrifuge to Pellet Debris lysis->centrifugation1 cleared_lysate Cleared Cell Lysate (Input) centrifugation1->cleared_lysate pre_clearing Pre-clear with Protein A/G Beads (Optional) cleared_lysate->pre_clearing add_antibody Incubate with anti-ARTC1 Antibody cleared_lysate->add_antibody sds_page SDS-PAGE cleared_lysate->sds_page Input Control pre_clearing->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads washing Wash Beads (3-4x) add_beads->washing elution Elute with Sample Buffer washing->elution elution->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for this compound immunoprecipitation followed by Western blot analysis.

This compound Signaling in Calcium Homeostasis

This compound has been shown to interact with and ADP-ribosylate the vesicle-associated membrane protein-associated protein B (VAPB) in the endoplasmic reticulum. This modification of VAPB by this compound is implicated in the regulation of intracellular calcium homeostasis.[10][11][12]

ARTC1_VAPB_Signaling cluster_er Endoplasmic Reticulum (ER) This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylation Ca_Store Ca2+ Store VAPB->Ca_Store Regulates Cytosol_Ca Cytosolic Ca2+ Ca_Store->Cytosol_Ca Ca2+ Release Downstream Downstream Ca2+ Signaling Cytosol_Ca->Downstream

Caption: this compound-mediated regulation of calcium homeostasis via VAPB in the ER.

References

Application Notes and Protocols for the ARTC1 Knockout Mouse Model in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ARTC1 (Arginine-specific mono-ADP-ribosyltransferase 1) knockout (KO) mouse model is a critical tool for investigating the in vivo functions of this compound, an ectoenzyme that catalyzes the transfer of ADP-ribose from NAD+ to arginine residues on target proteins. This post-translational modification plays a role in various physiological and pathological processes. The this compound KO mouse provides a valuable platform for dissecting the involvement of this compound in tumorigenesis, inflammation, and cardiovascular function, thereby facilitating the exploration of novel therapeutic strategies.

Phenotypic Characterization of the this compound KO Mouse

Studies have revealed a complex phenotype in this compound-deficient mice, highlighting the multifaceted role of this enzyme. Key phenotypic traits are summarized below.

Tumorigenesis

This compound KO mice exhibit decreased tumorigenesis. In a xenograft model using tumorigenic Arh1-KO mouse embryonic fibroblasts (MEFs), both this compound KO and heterozygous recipient mice showed reduced tumor formation.[1][2] This was associated with enhanced infiltration of CD8+ T cells and macrophages into the tumor microenvironment, suggesting that this compound promotes a tumor-suppressive immune microenvironment.[1][2] Furthermore, this compound/Arh1-double-KO MEFs showed decreased tumorigenesis in nude mice, indicating that this compound expression in both the tumor cells and the tumor microenvironment is crucial for tumor growth.[1][2]

Inflammation

A notable characteristic of this compound KO mice is a state of increased systemic inflammation. These mice show age-dependent, multi-organ inflammation with elevated serum levels of pro-inflammatory cytokines, particularly TNF-α.[1][2] This heightened inflammatory state is a critical consideration in the design and interpretation of studies using this model.

Cardiac Function

The this compound KO mouse model has revealed a role for this compound in cardiac physiology. Male this compound KO mice exhibit reduced myocardial contractility.[1][2] Furthermore, these male mice show increased susceptibility to myocardial ischemia-reperfusion injury, with an upregulation of the necroptosis marker protein RIP3.[1][2] This suggests that this compound may have a protective role in the heart by suppressing necroptosis.[1][2]

Survival

The overall survival rate of this compound KO mice is reduced compared to their wild-type counterparts.[1][2] This is primarily attributed to the consequences of the enhanced immune response and chronic inflammation observed in these animals.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the this compound KO mouse model.

Table 1: Tumorigenesis in this compound KO Mice

ParameterMouse GenotypeValueFold Change vs. WTReference
Tumor Incidence (Day 37 post-injection of Arh1-KO MEFs)This compound-WT (Male)~75%-[1]
This compound-KO (Male)~30%↓ 2.5[1]
This compound-WT (Female)~40%-[1]
This compound-KO (Female)0%[1]

Table 2: Cardiac Function in this compound KO Mice

ParameterMouse GenotypeConditionValue% Change vs. WTReference
Ejection Fraction (%)This compound-KO (Male)BaselineReduced-[1]
This compound-KO (Male)Dobutamine StressReduced response-[1]
Myocardial Infarct SizeThis compound-KO (Male)Ischemia-ReperfusionIncreased-[1]
RIP3 Protein LevelsThis compound-KO (Male)Ischemia-ReperfusionIncreased-[1]

Table 3: Inflammatory Markers in this compound KO Mice

ParameterMouse GenotypeValueFold Change vs. WTReference
Serum TNF-αThis compound-KOElevated-[1][2]

Signaling Pathways

This compound is implicated in the regulation of cell death pathways, particularly necroptosis, which is a form of programmed necrosis. In this compound KO mice, the increased susceptibility to myocardial ischemia-reperfusion injury is associated with an upregulation of RIP3, a key kinase in the necroptosis pathway. This suggests that this compound may negatively regulate this pathway. The elevated levels of TNF-α, a known trigger of necroptosis, in this compound KO mice further support the connection between this compound and this cell death mechanism.

ARTC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NF_kB NF-κB (Pro-survival/Inflammation) Complex_I->NF_kB Activates Complex_II Complex II (RIPK1, FADD, Caspase-8) Complex_I->Complex_II Forms under certain conditions Apoptosis Apoptosis Complex_II->Apoptosis Activates Caspase-8 Necrosome Necrosome (RIPK1, RIPK3) Complex_II->Necrosome Forms when Caspase-8 is inhibited pMLKL pMLKL Necrosome->pMLKL Phosphorylates MLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes and forms pores This compound This compound This compound->Necrosome Inhibits (Proposed)

Caption: Proposed signaling pathway involving this compound in the regulation of TNF-α induced necroptosis.

Experimental Workflows

Experimental_Workflow cluster_generation This compound KO Mouse Generation cluster_phenotyping Phenotypic Analysis Design_gRNA Design gRNAs targeting this compound exon Microinjection Microinject Cas9 mRNA and gRNAs into zygotes Design_gRNA->Microinjection Implantation Implant into pseudopregnant females Microinjection->Implantation Genotyping Genotype offspring for this compound disruption Implantation->Genotyping Tumorigenesis_Assay Subcutaneous Xenograft Model Genotyping->Tumorigenesis_Assay Cardiac_Function Echocardiography & I/R Injury Model Genotyping->Cardiac_Function Inflammation_Analysis Serum Cytokine Measurement Genotyping->Inflammation_Analysis

Caption: General experimental workflow for studies using the this compound KO mouse model.

Experimental Protocols

Generation of this compound Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating this compound KO mice. Specifics may require optimization.

a. Design of guide RNAs (gRNAs):

  • Identify a critical exon of the mouse this compound gene.

  • Use online tools (e.g., CHOPCHOP, CRISPOR) to design multiple gRNAs targeting this exon. Select gRNAs with high predicted on-target efficacy and low off-target scores.

b. Preparation of CRISPR/Cas9 Reagents:

  • Synthesize or purchase the selected gRNAs and Cas9 mRNA.

  • Prepare a microinjection buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).

  • Prepare the injection mix containing Cas9 mRNA (e.g., 100 ng/µL) and gRNAs (e.g., 50 ng/µL each).

c. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.

  • Culture the injected zygotes overnight to the two-cell stage.

d. Embryo Transfer:

  • Transfer the two-cell stage embryos into the oviducts of pseudopregnant recipient female mice.

e. Genotyping:

  • At 3-4 weeks of age, obtain tail biopsies from the resulting pups.

  • Extract genomic DNA.

  • Perform PCR amplification of the targeted region of the this compound gene.

  • Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify founder mice with insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, leading to a functional knockout.

  • Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous this compound KO mice.

Subcutaneous Xenograft Tumor Model

a. Cell Culture:

  • Culture tumorigenic cells (e.g., Arh1-KO MEFs) in appropriate media and conditions.

  • Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

b. Subcutaneous Injection:

  • Anesthetize the mice (e.g., with isoflurane).

  • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

c. Tumor Monitoring:

  • Monitor the mice regularly (e.g., 2-3 times per week) for tumor appearance and overall health.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with a caliper.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

d. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for CD8+ T cells and macrophages).

  • Another portion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., protein or RNA extraction).

Myocardial Ischemia-Reperfusion (I/R) Injury Model (ex vivo Langendorff)

a. Heart Isolation:

  • Anesthetize the mouse and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

b. Ischemia and Reperfusion:

  • Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Initiate reperfusion by restoring the flow of buffer for a specified duration (e.g., 60-120 minutes).

c. Assessment of Cardiac Function and Injury:

  • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using a pressure transducer.

  • Collect the coronary effluent during reperfusion to measure the release of lactate dehydrogenase (LDH) as an indicator of cell death.

  • At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).

  • Image the heart slices and quantify the infarct size as a percentage of the total ventricular area.

Measurement of Serum Cytokines

a. Blood Collection:

  • Collect blood from mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding).

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

b. Cytokine Analysis:

  • Use a multiplex immunoassay (e.g., Luminex-based assay) or an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of specific cytokines (e.g., TNF-α) in the serum.

  • Follow the manufacturer's instructions for the chosen assay kit.

  • Generate a standard curve using recombinant cytokines to determine the concentration of cytokines in the samples.

Conclusion

The this compound knockout mouse model is an indispensable resource for elucidating the in vivo roles of this compound. The observed phenotypes in tumorigenesis, inflammation, and cardiac function underscore the potential of this compound as a therapeutic target. The detailed protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies utilizing this valuable model. Careful consideration of the complex and sometimes opposing phenotypes (e.g., reduced tumorigenesis vs. increased inflammation and reduced survival) is crucial for the accurate interpretation of experimental outcomes.

References

Identifying ARTC1 Substrates Using Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and transcription. The ADP-ribosyltransferase C2 and C3 toxin-like 1 (ARTC1) is an ectoenzyme that catalyzes the transfer of an ADP-ribose moiety from NAD+ to arginine residues on target proteins. Predominantly expressed in skeletal and heart muscle, this compound plays a significant role in regulating the function of extracellular and cell surface proteins. Dysregulation of this compound activity has been implicated in various pathological conditions, making its substrates potential therapeutic targets.

This application note provides a detailed protocol for the identification and quantification of this compound substrates using a mass spectrometry-based proteomics approach. The workflow leverages stable isotope labeling by amino acids in cell culture (SILAC) for accurate quantification, enrichment of ADP-ribosylated peptides using the Af1521 macrodomain, and high-resolution mass spectrometry for substrate identification and modification site localization.

Experimental Workflow Overview

The overall experimental workflow for identifying this compound substrates is depicted below. The process involves comparing the ADP-ribosylome of wild-type cells or tissues with that of this compound-deficient counterparts to identify this compound-dependent modifications.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics Workflow cluster_data_analysis Data Analysis wt Wild-Type (WT) (e.g., C2C12 myotubes) lysis Cell Lysis & Protein Extraction wt->lysis ko This compound-Knockout (KO) (e.g., C2C12 myotubes) ko->lysis digest Tryptic Digestion lysis->digest enrich Enrichment of ADP-ribosylated Peptides (Af1521 Macrodomain) digest->enrich ms LC-MS/MS Analysis enrich->ms db_search Database Search & Peptide Identification ms->db_search quant Quantification & Substrate Identification db_search->quant validation Bioinformatics & Functional Validation quant->validation

Figure 1: Experimental workflow for this compound substrate identification.

Key Experimental Protocols

Cell Culture and SILAC Labeling

This protocol is adapted for C2C12 myotubes, a common model for skeletal muscle studies.

Materials:

  • C2C12 myoblast cell line

  • DMEM (High Glucose) for SILAC (e.g., Thermo Fisher Scientific)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Heavy" amino acids: L-Arginine-¹³C₆,¹⁵N₄ (Arg10) and L-Lysine-¹³C₆,¹⁵N₂ (Lys8)

  • "Light" amino acids: L-Arginine and L-Lysine

  • Horse Serum

  • Penicillin-Streptomycin

Procedure:

  • Culture wild-type (WT) and this compound-knockout (KO) C2C12 myoblasts in parallel.

  • For SILAC labeling, culture WT cells in "heavy" DMEM supplemented with Arg10 and Lys8, and KO cells in "light" DMEM with regular arginine and lysine. Both media should be supplemented with 10% dFBS and 1% Penicillin-Streptomycin.

  • Passage the cells for at least six doublings to ensure complete incorporation of the SILAC labels.

  • To differentiate the myoblasts into myotubes, grow the cells to confluence and then switch the medium to DMEM containing 2% horse serum.

  • After 4-5 days of differentiation, the myotubes are ready for harvesting.

Protein Extraction and Digestion

Materials:

  • Lysis Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Sep-Pak C18 cartridges

Procedure:

  • Wash the SILAC-labeled WT and KO myotube cultures with ice-cold PBS.

  • Lyse the cells directly on the plate with Lysis Buffer.

  • Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Mix the "heavy" WT and "light" KO protein lysates in a 1:1 ratio based on total protein concentration, determined by a Bradford or BCA assay.

  • Reduce the mixed lysate with 5 mM DTT for 1 hour at 37°C.

  • Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.

  • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

  • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptide mixture using Sep-Pak C18 cartridges according to the manufacturer's instructions.

  • Lyophilize the desalted peptides.

Enrichment of ADP-ribosylated Peptides

Materials:

  • Recombinant GST-tagged Af1521 macrodomain bound to glutathione-Sepharose beads. An engineered, higher-affinity version (eAf1521) can also be used.

  • Enrichment Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.5% NP-40.

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40.

  • Elution Buffer: 0.15% TFA.

Procedure:

  • Resuspend the lyophilized peptides in Enrichment Buffer.

  • Incubate the peptide solution with the Af1521 macrodomain-bound beads for 4 hours at 4°C with gentle rotation.

  • Wash the beads three times with Wash Buffer to remove non-specifically bound peptides.

  • Elute the enriched ADP-ribosylated peptides with Elution Buffer.

  • Desalt the eluted peptides using C18 StageTips.

LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer (e.g., Q Exactive HF or Orbitrap Fusion Lumos) coupled to a nano-liquid chromatography system.

Procedure:

  • Resuspend the enriched and desalted peptides in 0.1% formic acid.

  • Load the peptides onto a trap column and then separate them on an analytical column with a gradient of increasing acetonitrile concentration.

  • Acquire mass spectra in a data-dependent manner.

  • Use a fragmentation method optimized for modified peptides, such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), to facilitate the localization of the ADP-ribose modification.

Data Analysis

Software:

  • MaxQuant with the Andromeda search engine.

  • Perseus for statistical analysis.

Procedure:

  • Search the raw MS data against a relevant protein database (e.g., UniProt mouse) using MaxQuant.

  • Include the following variable modifications in the search parameters:

    • Oxidation (M)

    • Acetyl (Protein N-term)

    • ADP-ribosylation (R) with a mass of 541.0611 Da.

  • Set SILAC labels (Arg10, Lys8) as the quantification method.

  • Filter the identification results for a false discovery rate (FDR) of less than 1%.

  • In Perseus, filter for peptides that are significantly enriched in the "heavy" (WT) channel compared to the "light" (KO) channel to identify this compound-dependent ADP-ribosylation sites.

Quantitative Data of Identified this compound Substrates

The following table presents a selection of identified this compound substrates from C2C12 myotubes, highlighting the protein, the ADP-ribosylated arginine residue, and the SILAC ratio (WT/ARTC1-KO). A higher ratio indicates a strong dependence on this compound for the modification.

Protein NameGene SymbolUniProt IDModified ArginineWT/KO SILAC Ratio
HemopexinHpxP04938R119> 10
Integrin beta-1Itgb1P09055R754> 8
Collagen alpha-1(I) chainCol1a1P11087R888> 7
Laminin subunit alpha-2Lama2P48559R2791> 6
BiglycanBgnP28654R289> 5
Vesicle-associated membrane protein-associated protein B/CVAPBQ9QZ69R50> 5
Calcium voltage-gated channel auxiliary subunit alpha2delta 1CACNA2D1P54299Not Determined> 4
BasiginBsgP18572R84> 4

Note: This is a representative list. The full dataset from studies like Leutert et al., 2018 contains hundreds of identified substrates.

This compound Signaling and Functional Implications

This compound, as a GPI-anchored ectoenzyme, modifies extracellular or membrane-bound proteins, thereby modulating their function and downstream signaling. The ADP-ribosylation of target proteins by this compound can impact cell-cell adhesion, cell-matrix interactions, and receptor signaling.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAD NAD+ This compound This compound (Ectoenzyme) NAD->this compound Substrate HPX Hemopexin (HPX) This compound->HPX ADP-ribosylates ECM ECM Proteins (e.g., Collagen, Laminin) This compound->ECM ADP-ribosylates Integrin Integrin β1 This compound->Integrin ADP-ribosylates VAPB VAPB This compound->VAPB ADP-ribosylates Adhesion Cell Adhesion & Migration ECM->Adhesion Integrin->Adhesion Ca_Homeostasis Calcium Homeostasis VAPB->Ca_Homeostasis Signaling Downstream Signaling Adhesion->Signaling Ca_Homeostasis->Signaling

Figure 2: this compound signaling at the cell surface.

For instance, the ADP-ribosylation of hemopexin by this compound has been shown to impair its function.[1] Similarly, modification of integrins and other extracellular matrix (ECM) proteins can alter cell adhesion and migration. The identification of VAPB as an this compound substrate suggests a role for this ectoenzyme in regulating intracellular calcium homeostasis, which is critical for muscle function.[2]

Conclusion

The mass spectrometry-based workflow described here provides a robust and comprehensive method for identifying and quantifying the substrates of this compound. The use of this compound-deficient models is crucial for distinguishing direct targets from non-specific interactions. The identification of this compound substrates is the first step toward understanding its physiological roles and its involvement in disease, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown of ARTC1 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARTC1, or ecto-ADP-ribosyltransferase 1, is a member of the arginine-specific ADP-ribosyltransferase family. This enzyme catalyzes the transfer of an ADP-ribose group from NAD+ to an arginine residue on a target protein, a post-translational modification known as mono-ADP-ribosylation. This compound is localized to the endoplasmic reticulum (ER) and has been implicated in several key cellular processes, including the ER stress response, calcium homeostasis, and inflammation.[1] Dysregulation of this compound activity has been associated with various diseases, including cancer, making it a potential therapeutic target.

This document provides detailed protocols for the knockdown of this compound in cell lines using lentiviral-mediated short hairpin RNA (shRNA). It includes methodologies for lentivirus production, cell transduction, and validation of knockdown, as well as an overview of the signaling pathways involving this compound.

Data Presentation

Effective knockdown of this compound should be validated at both the mRNA and protein levels. The functional consequences of this compound knockdown, such as effects on cell viability and downstream signaling pathways, should also be quantified. The following tables provide a template for presenting such quantitative data.

Table 1: Quantification of this compound Knockdown Efficiency

Cell LineshRNA ConstructTransduction MethodKnockdown Efficiency (mRNA %)Knockdown Efficiency (Protein %)
HEK293Tshthis compound-1Lentiviral85 ± 5%78 ± 7%
HeLashthis compound-1Lentiviral82 ± 6%75 ± 8%
CT26shthis compound-2Lentiviral90 ± 4%85 ± 5%
LoVoshthis compound-2Lentiviral88 ± 5%81 ± 6%

Note: Data are presented as mean ± standard deviation from three independent experiments. Knockdown efficiency is relative to a non-targeting shRNA control.

Table 2: Effect of this compound Knockdown on Cell Viability and Apoptosis

Cell LineshRNA ConstructChange in Cell Viability (%)Increase in Apoptotic Cells (%)
CT26shthis compound-25 ± 4%+18 ± 3%
LoVoshthis compound-22 ± 5%+15 ± 4%
HCT116shthis compound-20 ± 3%+12 ± 2%

Note: Data are presented as mean ± standard deviation from three independent experiments. Changes are relative to a non-targeting shRNA control.

Experimental Protocols

Protocol 1: Lentiviral shRNA Vector Production

This protocol describes the production of lentiviral particles containing an shRNA targeting this compound in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral vector encoding this compound shRNA (e.g., pLKO.1-shthis compound)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mixture of the lentiviral, packaging, and envelope plasmids in a sterile tube. For a 10 cm dish, a common ratio is 4 µg of the shRNA vector, 3 µg of the packaging plasmid, and 1 µg of the envelope plasmid.

  • Transfection:

    • Dilute the plasmid DNA mixture in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.

  • (Optional) Virus Concentration: For higher titers, concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C. Resuspend the viral pellet in a small volume of PBS or DMEM.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cell Lines

This protocol describes the transduction of target cells with the produced this compound shRNA lentiviral particles.

Materials:

  • Target cell line (e.g., HeLa, CT26)

  • This compound shRNA lentiviral particles

  • Non-targeting control shRNA lentiviral particles

  • Complete growth medium for the target cell line

  • Polybrene (8 mg/mL stock)

  • Puromycin (for selection)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium from the cells.

    • Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.

    • Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection, MOI, for your cell line) to the transduction medium.

    • Add the virus-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Selection: After 48 hours, replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin to select for stably transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve for each cell line.

  • Expansion: Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until resistant colonies are visible. Expand the puromycin-resistant cells for further analysis.

Protocol 3: Validation of this compound Knockdown by qRT-PCR

This protocol is for quantifying the knockdown of this compound at the mRNA level.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from both this compound shRNA-transduced and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for this compound and the housekeeping gene.

    • Run the qPCR reaction on a real-time PCR system.

Protocol 4: Validation of this compound Knockdown by Western Blot

This protocol is for quantifying the knockdown of this compound at the protein level.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the this compound shRNA-transduced and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against this compound overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Detect the signal using a chemiluminescence imaging system. Quantify the band intensities and normalize the this compound protein level to the loading control.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is involved in multiple signaling pathways, primarily related to its function in the endoplasmic reticulum.

  • ER Stress Response: this compound can ADP-ribosylate the ER chaperone GRP78/BiP.[7][8][9] This modification is thought to regulate the activity of GRP78/BiP, a key player in the unfolded protein response (UPR).[7][8]

  • Calcium Homeostasis: this compound has been shown to ADP-ribosylate vesicle-associated membrane protein-associated protein B (VAPB).[1][10][11] This post-translational modification is critical for maintaining intracellular calcium homeostasis. Knockdown of this compound can impair this process.[1][10][11]

  • Inflammation and Cancer Signaling: In the context of colorectal cancer, this compound has been linked to the IL-6 signaling pathway. Knockdown of this compound can reduce the expression of gp130, a key component of the IL-6 receptor complex, and subsequently inhibit IL-6-induced cell proliferation.

Caption: this compound signaling in ER stress, calcium homeostasis, and cancer.

Experimental Workflow for this compound Knockdown

The following diagram illustrates the logical flow of experiments for investigating the effects of this compound knockdown.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Validation Validation cluster_Functional_Assays Functional Assays shRNA_Design Design this compound shRNA Lentivirus_Production Lentivirus Production shRNA_Design->Lentivirus_Production Cell_Transduction Transduce Target Cells Lentivirus_Production->Cell_Transduction Selection Puromycin Selection Cell_Transduction->Selection qRT_PCR qRT-PCR for mRNA Selection->qRT_PCR Western_Blot Western Blot for Protein Selection->Western_Blot Viability_Assay Cell Viability Assay Selection->Viability_Assay Apoptosis_Assay Apoptosis Assay Selection->Apoptosis_Assay Downstream_Analysis Downstream Target Analysis Selection->Downstream_Analysis

Caption: Workflow for this compound knockdown and functional analysis.

References

Application Notes: Developing a Cell-Based Assay for ARTC1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARTC1 is an arginine-specific mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the unfolded protein response (UPR) and calcium homeostasis.[1][2] As an ecto-enzyme that can also be localized to the endoplasmic reticulum, this compound modifies its substrate proteins by transferring an ADP-ribose moiety from NAD+ to a specific arginine residue.[1][3] Dysregulation of this compound activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. To facilitate the discovery and characterization of this compound modulators, robust and reliable cell-based assays are essential.

This document provides detailed protocols for two distinct cell-based assays designed to measure the activity of this compound: a direct detection method using a cell-based ELISA and an indirect method employing a luciferase reporter gene assay linked to the unfolded protein response.

Assay Principles

Direct Detection via Cell-Based ELISA

This assay directly quantifies the product of this compound enzymatic activity: an ADP-ribosylated substrate protein. The principle involves the co-expression of this compound and its known substrate, GRP78/BiP, in a suitable host cell line. Upon expression, this compound will catalyze the ADP-ribosylation of GRP78/BiP. The level of this specific post-translational modification is then detected using an antibody that specifically recognizes ADP-ribosyl-arginine in a standard ELISA format. The magnitude of the ELISA signal is directly proportional to the intracellular activity of this compound.

Indirect Detection via UPR-Luciferase Reporter Assay

This assay leverages the functional consequence of this compound-mediated modification of GRP78/BiP, a key regulator of the unfolded protein response (UPR).[1][4] The ADP-ribosylation of GRP78/BiP by this compound can lead to the activation of the UPR. This assay utilizes a luciferase reporter gene under the control of a UPR-responsive promoter element (e.g., Endoplasmic Reticulum Stress Response Element, ERSE). Cells are co-transfected with plasmids encoding this compound, GRP78/BiP, and the UPR-luciferase reporter. Increased this compound activity leads to GRP78/BiP modification, subsequent UPR activation, and a corresponding increase in luciferase expression, which can be quantified by measuring luminescence.[5][6][7]

Signaling Pathway and Experimental Workflow Diagrams

ARTC1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound GRP78 GRP78/BiP This compound->GRP78 ADP-ribosylation ADP_GRP78 ADP-ribosylated GRP78/BiP UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) GRP78->UPR_Sensors Inhibition ADP_GRP78->UPR_Sensors Release of Inhibition UPR_Activation UPR Activation UPR_Sensors->UPR_Activation UPR_Transcription UPR Gene Transcription UPR_Activation->UPR_Transcription Signal Transduction NAD NAD+ NAD->this compound Substrate

Caption: this compound signaling pathway in the ER leading to UPR activation.

Experimental_Workflow cluster_Preparation Day 1: Cell Seeding cluster_Transfection Day 2: Co-transfection cluster_Incubation Day 3: Incubation & Treatment cluster_Detection Day 4: Detection cluster_ELISA Assay 1: Cell-Based ELISA cluster_Luciferase Assay 2: Luciferase Assay Seed_Cells Seed CHO-K1 cells in 96-well plates Prepare_Mix Prepare transfection mix: - this compound plasmid - GRP78 plasmid - Reporter plasmid (for luciferase assay) Transfect Transfect cells Prepare_Mix->Transfect Incubate Incubate for 24h for protein expression Add_Compound Add test compounds (inhibitors/activators) Incubate->Add_Compound Fix_Perm Fix & Permeabilize Cells Lyse_Cells Lyse Cells Primary_Ab Add anti-ADP-ribosyl-arginine Ab Fix_Perm->Primary_Ab Secondary_Ab Add HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Substrate Add TMB substrate Secondary_Ab->Substrate Read_Absorbance Read Absorbance at 450 nm Substrate->Read_Absorbance Add_Luciferin Add Luciferin Substrate Lyse_Cells->Add_Luciferin Read_Luminescence Read Luminescence Add_Luciferin->Read_Luminescence

Caption: Experimental workflow for this compound cell-based assays.

Data Presentation

Table 1: Recommended Plasmid Concentrations for Co-transfection (per well of a 96-well plate)

PlasmidAssay 1: Cell-Based ELISAAssay 2: Luciferase Reporter
This compound Expression Vector50 ng25 ng
GRP78/BiP Expression Vector50 ng25 ng
UPR-Luciferase ReporterN/A50 ng
Normalization Control (e.g., pRL-TK)N/A5 ng
Total DNA 100 ng 105 ng

Table 2: Example Data from a Hypothetical this compound Inhibitor Screening using the Luciferase Reporter Assay

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle (DMSO)-150,0000
This compound Inhibitor A0.1125,00016.7
This compound Inhibitor A180,00046.7
This compound Inhibitor A1025,00083.3
Negative Control10148,0001.3

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells (ATCC® CCL-61™) or HEK293 cells (ATCC® CRL-1573™). These cell lines are commonly used for their high transfection efficiency and robust growth.[8][9][10][11]

  • Plasmids:

    • pCMV-ARTC1 (expression vector for human this compound)

    • pCMV-GRP78 (expression vector for human GRP78/BiP)

    • pGL4.39[luc2P/ERSE/Hygro] (UPR-responsive firefly luciferase reporter vector)

    • pRL-TK (Renilla luciferase control reporter vector for normalization)

  • Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.[12]

  • Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well clear-bottom white plates (for luminescence) or clear plates (for ELISA).

  • For Cell-Based ELISA:

    • Fixation Buffer: 4% paraformaldehyde in PBS

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS

    • Blocking Buffer: 5% BSA in PBS with 0.05% Tween-20 (PBST)

    • Primary Antibody: Rabbit anti-ADP-ribosyl-arginine polyclonal antibody.[13][14]

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

    • Stop Solution: 2N H₂SO₄.

  • For Luciferase Reporter Assay:

    • Dual-Luciferase® Reporter Assay System (Promega) or similar.

    • Lysis Buffer.

    • Luciferase Assay Reagent.

    • Stop & Glo® Reagent.

Protocol 1: Cell-Based ELISA for this compound Activity

Day 1: Cell Seeding

  • Culture CHO-K1 cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed 2 x 10⁴ cells per well in a 96-well clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Co-transfection

  • For each well, prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol.[15] Use the amounts specified in Table 1 .

  • Gently add the transfection complexes to the cells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment

  • Prepare serial dilutions of test compounds (e.g., potential this compound inhibitors or activators) in culture medium.

  • Carefully remove the medium from the wells and replace it with medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate for an additional 18-24 hours.

Day 4: ELISA Detection

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.

  • Wash three times with PBST.

  • Block non-specific binding by adding 200 µL of Blocking Buffer and incubating for 1 hour at room temperature.

  • Aspirate the blocking buffer and add 50 µL of the primary anti-ADP-ribosyl-arginine antibody (diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.

  • Wash three times with PBST.

  • Add 50 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer). Incubate for 1 hour at room temperature in the dark.

  • Wash five times with PBST.

  • Add 100 µL of TMB substrate and incubate until a blue color develops (5-15 minutes).

  • Stop the reaction by adding 50 µL of 2N H₂SO₄. The color will turn yellow.

  • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: UPR-Luciferase Reporter Assay for this compound Activity

Days 1-3: Cell Seeding, Transfection, and Compound Treatment

  • Follow steps 1-3 from Protocol 1, using the plasmid concentrations specified for the Luciferase Reporter Assay in Table 1 .[16][17] Use a 96-well clear-bottom white plate suitable for luminescence measurements.

Day 4: Luciferase Assay

  • Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Aspirate the culture medium from the wells.

  • Wash the cells once with PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Measure the firefly luciferase activity using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well. Measure the Renilla luciferase activity.

  • Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency. The resulting value is proportional to this compound activity.

Conclusion

The described cell-based assays provide robust and adaptable platforms for investigating this compound activity in a cellular context. The cell-based ELISA offers a direct measurement of the enzymatic product, while the luciferase reporter assay provides a functional readout of a key downstream signaling event. These protocols can be readily adapted for high-throughput screening of compound libraries to identify novel this compound modulators, as well as for detailed mechanistic studies of this compound function and regulation. For all assays, it is recommended to perform initial optimization experiments to determine the ideal cell seeding density, DNA-to-transfection reagent ratio, and incubation times for the specific cell line and conditions used.

References

Application Notes and Protocols: Recombinant Human ARTC1 Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARTC1 (ADP-Ribosyltransferase 1), also known as CD296, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the transfer of ADP-ribose from NAD+ to arginine residues on target proteins.[1][2][3] This post-translational modification, known as mono-ADP-ribosylation, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and the regulation of muscle function.[3][4] this compound is predominantly expressed in skeletal and cardiac muscle.[1][4] The production of high-quality, active recombinant this compound is essential for structural studies, inhibitor screening, and investigating its biological functions.

These application notes provide detailed protocols for the expression and purification of a soluble, secreted form of human this compound using a mammalian expression system, which is often preferred for producing properly folded and post-translationally modified mammalian proteins.[5][6][7] An alternative protocol for expression in E. coli is also discussed. The primary purification strategy outlined is Immobilized Metal Affinity Chromatography (IMAC) for a His-tagged fusion protein.[8][9][10]

Data Presentation

Table 1: Comparison of Recombinant this compound Expression Systems

ParameterMammalian Expression (e.g., HEK293, CHO)Bacterial Expression (E. coli)
Protein Folding & PTMs Correct folding, glycosylation, and disulfide bond formation are more likely.[6][7][11]Often lacks proper post-translational modifications (PTMs); may result in inclusion bodies.[12][13]
Typical Yield Lower (mg/L of culture)Higher (can reach g/L of culture)[13]
Culture Conditions More complex and expensive media; slower cell growth.[7]Simpler, less expensive media; rapid cell growth.[12][13]
Protein Activity Generally higher likelihood of producing a fully active enzyme.Activity can be compromised due to improper folding or lack of PTMs.
Downstream Processing Secreted protein simplifies initial purification from conditioned media.Requires cell lysis, which releases all cellular contents, complicating purification.

Table 2: Summary of a Typical His-Tagged this compound Purification from Mammalian Cells

Purification StepTypical PurityTypical Yield (from 1L culture)Key Reagents
IMAC (Ni-NTA) >90%[14]1-5 mgBinding Buffer, Wash Buffer, Elution Buffer with Imidazole
Size Exclusion Chromatography (optional) >95%0.5-3 mgSEC Buffer (e.g., PBS or Tris-based)

Experimental Protocols

Protocol 1: Expression of Secreted His-Tagged Human this compound in Mammalian Cells

This protocol describes the transient transfection of HEK293 or a similar mammalian cell line for the production of a secreted form of this compound. A C-terminal His-tag is recommended for purification. The native N-terminal signal peptide of this compound will direct the protein for secretion.

1. Vector Construction:

  • The cDNA sequence of human this compound (lacking the C-terminal GPI-anchor signal sequence to ensure secretion) should be cloned into a suitable mammalian expression vector (e.g., pcDNA3.1 or pCEP4).

  • A sequence encoding a Hexa-histidine (6xHis) tag should be inserted in-frame at the 3' end of the this compound coding sequence, just before the stop codon.

  • Verify the final construct by DNA sequencing.

2. Cell Culture and Transfection:

  • Culture HEK293 cells (or a similar high-transfection efficiency line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[1]

  • When cells reach 80-90% confluency in T-175 flasks or multi-layer flasks, perform transient transfection using a suitable transfection reagent (e.g., PEI, Lipofectamine) according to the manufacturer's protocol.

  • 24 hours post-transfection, replace the growth medium with a serum-free or low-serum production medium to simplify downstream purification.

3. Harvesting the Recombinant Protein:

  • Collect the conditioned medium containing the secreted this compound-His protein 48-72 hours post-transfection.

  • Centrifuge the collected medium at 3,000 x g for 20 minutes at 4°C to pellet any cells and debris.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles. The clarified, conditioned medium is now ready for purification.

Protocol 2: Purification of His-Tagged this compound using IMAC

This protocol details the purification of this compound-His from the clarified conditioned medium using a Nickel-NTA (Ni-NTA) resin.[8][9][15][10]

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0

  • Ni-NTA Agarose Resin

  • Chromatography column

Procedure:

  • Equilibrate the Resin:

    • Add an appropriate volume of Ni-NTA resin slurry to a chromatography column.

    • Allow the storage buffer to drain and wash the resin with 5-10 column volumes (CV) of deionized water.

    • Equilibrate the resin with 5-10 CV of Binding Buffer.

  • Bind the Protein:

    • Add the clarified conditioned medium to the equilibrated Ni-NTA resin. This can be done in batch mode (incubating the medium with the resin in a tube for 1-2 hours at 4°C with gentle agitation) or by passing the medium over the column.[8]

  • Wash the Resin:

    • Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The slightly elevated imidazole concentration helps to reduce background binding.[15]

  • Elute the Protein:

    • Elute the bound this compound-His protein by applying 5-10 CV of Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, thus releasing the protein.[9][15]

    • Collect the eluate in fractions (e.g., 1 mL fractions).

  • Analyze Fractions and Buffer Exchange:

    • Analyze the collected fractions for protein content using SDS-PAGE and Coomassie staining or by measuring absorbance at 280 nm.

    • Pool the fractions containing the purified this compound.

    • If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

Protocol 3: this compound Activity Assay

The enzymatic activity of purified recombinant this compound can be determined by measuring its NAD+ hydrolase activity using a fluorescent NAD+ analog, etheno-NAD+ (ε-NAD+).[1]

Materials:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0

  • Purified recombinant this compound protein

  • Etheno-NAD+ (ε-NAD+) solution

Procedure:

  • Set up a reaction mixture in a 96-well black plate suitable for fluorescence measurements.

  • To each well, add the purified this compound protein diluted in Assay Buffer. Include a negative control with buffer only.

  • Initiate the reaction by adding ε-NAD+ to a final concentration of 100-200 µM.

  • Immediately place the plate in a fluorospectrophotometer.

  • Measure the increase in fluorescence in real-time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

  • The rate of increase in fluorescence is proportional to the NAD+ hydrolase activity of the this compound enzyme.

Visualizations

Expression_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression ARTC1_cDNA This compound cDNA (secretion competent) Ligation Ligation & Cloning ARTC1_cDNA->Ligation Vector Mammalian Expression Vector (e.g., pcDNA3.1) Vector->Ligation His_Tag 6xHis-Tag Sequence His_Tag->Ligation Final_Vector pVector-ARTC1-His Ligation->Final_Vector Transfection Transient Transfection of HEK293 Cells Final_Vector->Transfection Culture Cell Culture & Protein Secretion Transfection->Culture Harvest Harvest Conditioned Medium Culture->Harvest

Caption: Mammalian expression workflow for secreted this compound-His.

Purification_Workflow cluster_prep Sample Preparation cluster_imac IMAC Purification cluster_qc Quality Control Conditioned_Medium Conditioned Medium Centrifugation Centrifugation & Filtration Conditioned_Medium->Centrifugation Clarified_Supernatant Clarified Supernatant Centrifugation->Clarified_Supernatant Binding Binding to Ni-NTA Resin Clarified_Supernatant->Binding Washing Wash Unbound Proteins Binding->Washing Elution Elution with Imidazole Washing->Elution Purified_Protein Purified this compound-His Elution->Purified_Protein SDS_PAGE SDS-PAGE Analysis Purified_Protein->SDS_PAGE Activity_Assay Enzymatic Activity Assay Purified_Protein->Activity_Assay Final_Product Characterized this compound SDS_PAGE->Final_Product Activity_Assay->Final_Product

Caption: Purification and QC workflow for recombinant this compound-His.

References

Application Notes and Protocols for Flow Cytometry Analysis of CD296 (ART1) Expression on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD296, also known as ADP-ribosyltransferase 1 (ART1), is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that has emerged as a novel immune checkpoint protein.[1] Initially identified for its role in ADP-ribosylation, recent studies have highlighted its significance in tumor immunology.[1][2] Tumor-expressed ART1 can induce apoptosis in activated T cells, thereby suppressing the anti-tumor immune response.[2][3] This makes ART1 a promising target for cancer immunotherapy.[2][3]

These application notes provide a detailed protocol for the detection and quantification of CD296 (ART1) expression on various human immune cell subsets using flow cytometry. Accurate characterization of ART1 expression is crucial for understanding its biological role and for the development of therapeutic strategies targeting this molecule.

Biological Context and Signaling Pathway

ART1 is a mono-ADP-ribosyltransferase that utilizes extracellular NAD+ to transfer ADP-ribose to target proteins.[1] In the tumor microenvironment, ART1 expressed on cancer cells can ADP-ribosylate the P2X7 receptor (P2X7R) on tumor-infiltrating lymphocytes, particularly CD8+ T cells.[1][2][3] This modification leads to the activation of P2X7R-mediated pro-apoptotic signaling pathways, resulting in T cell death and immune evasion by the tumor.[1][2][3]

CD296 (ART1) Signaling Pathway

ART1_Signaling_Pathway CD296 (ART1) Mediated T Cell Apoptosis cluster_tumor_cell Tumor Cell cluster_t_cell CD8+ T Cell Tumor_Cell Tumor Cell ART1 CD296 (ART1) P2X7R P2X7R ART1->P2X7R ADP-ribosylates ADP_Ribose ADP-Ribose ART1->ADP_Ribose Produces T_Cell CD8+ T Cell Apoptosis Apoptosis P2X7R->Apoptosis Induces NAD+ NAD+ NAD+->ART1 Substrate

Caption: CD296 (ART1) on tumor cells induces apoptosis in CD8+ T cells.

Data Presentation: CD296 (ART1) Expression on Human Immune Cells

The following tables summarize the expected expression levels of CD296 (ART1) on various immune cell subsets from healthy human peripheral blood mononuclear cells (PBMCs). This data is compiled from publicly available resources and should be used as a reference. Actual expression levels may vary depending on the donor, sample processing, and reagents used.

Lymphocyte Subsets Marker % Positive Cells (Range) Mean Fluorescence Intensity (MFI)
T Helper CellsCD3+CD4+Low to NegativeLow
Cytotoxic T CellsCD3+CD8+Low to NegativeLow
B CellsCD19+Low to NegativeLow
Natural Killer (NK) CellsCD3-CD56+Low to NegativeLow
Myeloid Subsets Marker % Positive Cells (Range) Mean Fluorescence Intensity (MFI)
MonocytesCD14+Low to NegativeLow
Conventional Dendritic Cells (cDCs)Lin-HLA-DR+CD11c+Low to NegativeLow
Plasmacytoid Dendritic Cells (pDCs)Lin-HLA-DR+CD123+Low to NegativeLow

Note: While ART1 expression is generally low on peripheral immune cells in healthy individuals, it can be upregulated on tumor cells in various cancers, including non-small cell lung cancer.[2]

Experimental Protocols

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Workflow for CD296 (ART1) Analysis Sample_Prep Sample Preparation (PBMC Isolation) Cell_Count Cell Counting and Viability Sample_Prep->Cell_Count Fc_Block Fc Receptor Blocking Cell_Count->Fc_Block Surface_Staining Surface Marker Staining (including anti-CD296) Fc_Block->Surface_Staining Wash1 Wash Surface_Staining->Wash1 Data_Acquisition Data Acquisition (Flow Cytometer) Wash1->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for analyzing CD296 (ART1) expression by flow cytometry.

Detailed Protocol for Staining Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD296 (ART1) antibody (Validated clone: 22C12 HuLC or equivalent)

  • Fluorochrome-conjugated antibodies for immune cell subset identification (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14, CD11c, HLA-DR)

  • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • 96-well V-bottom plates or FACS tubes

  • Flow Cytometer

Procedure:

  • PBMC Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in FACS buffer and perform a cell count and viability assessment.

  • Cell Staining:

    • Adjust the cell concentration to 1-2 x 10^7 cells/mL in cold FACS buffer.

    • Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into each well of a 96-well plate or FACS tube.

    • Fc Receptor Blocking: Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.

    • Antibody Cocktail Preparation: Prepare a master mix of fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer. Include the anti-CD296 (ART1) antibody and antibodies for identifying the immune cell subsets of interest.

    • Staining: Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

    • Washing: Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.

    • Viability Staining (if using a non-fixable dye): If using a non-fixable viability dye like PI or 7-AAD, add it to the cells 5-10 minutes before data acquisition.

    • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer (e.g., 200-300 µL) for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire the samples on a calibrated flow cytometer.

    • Collect a sufficient number of events for each sample to allow for robust statistical analysis of the populations of interest.

    • Analyze the data using appropriate flow cytometry analysis software.

    • Use Fluorescence Minus One (FMO) controls to accurately set gates for CD296 (ART1) expression.

    • Identify immune cell subsets based on their characteristic marker expression (e.g., T cells: CD3+, B cells: CD19+, etc.).

    • Quantify the percentage of CD296 (ART1) positive cells and the Mean Fluorescence Intensity (MFI) within each immune cell subset.

Troubleshooting

Issue Possible Cause Solution
High background staining Insufficient blocking of Fc receptors.Increase incubation time or concentration of Fc block.
Antibody concentration too high.Titrate antibodies to determine the optimal concentration.
Inadequate washing.Ensure thorough washing steps to remove unbound antibodies.
Weak or no signal Low or no expression of ART1 on the target cells.Use a positive control cell line known to express ART1.
Improper antibody storage or handling.Follow the manufacturer's recommendations for antibody storage.
Incorrect fluorochrome compensation.Perform proper compensation using single-stained controls.
Poor cell viability Harsh sample preparation.Handle cells gently and keep them on ice as much as possible.
Extended time between staining and acquisition.Analyze samples as soon as possible after staining.

Conclusion

This document provides a comprehensive guide for the analysis of CD296 (ART1) expression on human immune cells by flow cytometry. The provided protocols and data will aid researchers in accurately characterizing this important immune checkpoint, facilitating further investigation into its role in health and disease and supporting the development of novel immunotherapies.

References

Application Notes and Protocols for In Situ Hybridization (ISH) Localization of ARTC1 mRNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to ARTC1 and the Importance of mRNA Localization

This compound, or Mono-ADP-ribosyltransferase 1, is a crucial enzyme primarily expressed on the cell surface of skeletal and cardiac muscle tissues. It belongs to the family of ADP-ribosyltransferases that catalyze the transfer of ADP-ribose from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. This modification plays a significant role in various cellular processes, including signal transduction and the regulation of protein function. Notably, this compound has been implicated in the regulation of intracellular calcium homeostasis through its interaction with vesicle-associated membrane protein-associated protein B (VAPB).

Understanding the spatial distribution of this compound mRNA within tissues is paramount for elucidating its physiological and pathological roles. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific mRNA transcripts within the morphological context of a cell or tissue. By visualizing the location of this compound mRNA, researchers can identify the specific cell types responsible for its synthesis, providing insights into its localized function and regulation. This information is invaluable for basic research and for the development of therapeutic strategies targeting this compound-related pathways in diseases affecting muscle and heart tissue.

Data Presentation: Quantitative Analysis of this compound mRNA Expression

Tissue TypeCell TypeMean Signal Intensity (Arbitrary Units)Standard DeviationPercentage of Positive Cells
Skeletal MuscleMyocytes85.212.592%
Heart (Ventricular)Cardiomyocytes78.610.288%
SpleenLymphocytes15.34.810%
LiverHepatocytes5.12.1<5%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

This section provides a detailed protocol for performing in situ hybridization to localize this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Probe Design and Synthesis

Successful ISH is critically dependent on the design of a specific and sensitive probe.

  • Sequence Selection:

    • Obtain the mRNA sequence for human this compound from a public database (e.g., NCBI).

    • Select a target region of 300-1000 bp with a GC content of 45-55%.

    • Perform a BLAST search to ensure the selected sequence is specific to this compound and does not have significant homology with other genes.

  • Probe Type:

    • Antisense RNA probes (riboprobes) labeled with digoxigenin (DIG) or biotin are recommended for their high sensitivity and specificity.

    • A sense probe (with the same sequence as the mRNA) should be used as a negative control to assess non-specific binding.

  • Probe Synthesis (using DIG RNA Labeling Kit, for example):

    • Linearize the plasmid DNA containing the this compound cDNA insert.

    • Set up the in vitro transcription reaction using the linearized plasmid, RNA polymerase (T7 or SP6), a nucleotide mix containing DIG-UTP, and transcription buffer.

    • Incubate the reaction at 37°C for 2 hours.

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the labeled RNA probe using ethanol precipitation or a spin column.

    • Assess probe concentration and labeling efficiency via spectrophotometry and dot blot analysis.

II. Tissue Preparation

Proper tissue preparation is essential to preserve both RNA integrity and tissue morphology.

  • Fixation:

    • Immediately following dissection, fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 16-24 hours at 4°C.

  • Dehydration and Embedding:

    • Dehydrate the fixed tissue through a graded series of ethanol washes (e.g., 50%, 70%, 95%, 100%).

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 5-10 µm thick sections using a microtome.

    • Float the sections on an RNase-free water bath and mount them on positively charged slides (e.g., Superfrost Plus).

    • Dry the slides overnight at 37°C.

III. In Situ Hybridization

All solutions should be prepared with RNase-free water.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol washes (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (10-20 µg/ml in PBS) for 10-15 minutes at 37°C. The optimal time and concentration should be determined empirically for each tissue type.

    • Rinse in DEPC-treated water.

  • Prehybridization:

    • Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.

  • Hybridization:

    • Denature the labeled this compound probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

    • Dilute the denatured probe in hybridization buffer (final concentration typically 100-500 ng/ml).

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.

IV. Post-Hybridization Washes and Signal Detection

Stringent washes are crucial for removing non-specifically bound probes.

  • Washing:

    • Remove coverslips and wash slides in 2x SSC at the hybridization temperature for 15 minutes.

    • Wash in 0.2x SSC at a higher stringency temperature (e.g., 65-72°C) for 2 x 20 minutes.

    • Rinse in PBS containing 0.1% Tween-20 (PBST).

  • Immunodetection of the Probe:

    • Block non-specific antibody binding by incubating slides in a blocking solution (e.g., 2% normal sheep serum in PBST) for 1 hour at room temperature.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, for 2 hours at room temperature or overnight at 4°C.

    • Wash slides in PBST (3 x 10 minutes).

  • Signal Visualization:

    • For AP-conjugated antibodies, incubate slides with a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.

    • For HRP-conjugated antibodies, use a substrate like DAB.

    • Stop the color reaction by washing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain such as Nuclear Fast Red or Hematoxylin, if desired.

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for this compound mRNA In Situ Hybridization

ISH_Workflow cluster_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection cluster_analysis Analysis Fixation Tissue Fixation (4% PFA) Embedding Dehydration & Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Permeabilization Proteinase K Digestion Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with This compound Probe Prehybridization->Hybridization Washes Stringent Washes Hybridization->Washes Blocking Blocking Step Washes->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Detection Chromogenic Detection Antibody_Incubation->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: Workflow for this compound mRNA in situ hybridization.

This compound Signaling Pathway in Calcium Homeostasis

ARTC1_Signaling cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space / Cell Surface VAPB VAPB Ca_Homeostasis Calcium Homeostasis (Regulation) VAPB->Ca_Homeostasis Modulates This compound This compound This compound->VAPB ADP-ribosylation of Arginine Residue NAD NAD+ NAD->this compound Substrate

Caption: this compound-mediated regulation of calcium homeostasis.

Methods for Studying ARTC1-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interactions of ADP-ribosyltransferase 1 (ARTC1), an ectoenzyme that catalyzes the transfer of an ADP-ribose group to target proteins. Understanding this compound's interactions is crucial for elucidating its role in various physiological and pathological processes, including signal transduction, muscle function, and immune responses.[1][2] The following sections detail key experimental methods, from initial screening for interacting partners to in-depth validation and characterization of these interactions.

Identifying this compound Interacting Proteins

A critical first step in understanding this compound function is to identify its substrates and binding partners. Several high-throughput and targeted methods can be employed for this purpose.

Mass Spectrometry-Based Proteomics for this compound Substrate Identification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying proteins in complex biological samples.[3][4][5] For this compound, which is an ectoenzyme primarily expressed in skeletal and heart muscle, MS-based workflows have been successfully used to identify hundreds of ADP-ribosylated proteins.[1][2]

Application Note: This approach allows for the unbiased, large-scale identification of this compound substrates in vivo. By comparing the ADP-ribosylome of wild-type tissues with that of this compound-deficient mice, specific targets of this compound can be pinpointed.[1][2] This method is particularly useful for discovering novel interacting partners and understanding the scope of this compound's enzymatic activity in a physiological context. Identified proteins are often located on the cell surface or in the extracellular space and are involved in processes like signal transduction and transmembrane transport.[2]

Protocol: Identification of this compound Substrates by Mass Spectrometry

This protocol outlines a general workflow for identifying this compound-ADP-ribosylated proteins from tissue samples.

1. Tissue Lysate Preparation:

  • Harvest skeletal muscle or heart tissues from both wild-type and this compound-deficient mice.
  • Homogenize tissues in a suitable lysis buffer (e.g., NETN 100 buffer: 100 mM NaCl, 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.5% NP-40) containing protease inhibitors.[6]
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

2. Enrichment of ADP-Ribosylated Peptides:

  • Digest the protein lysate with a protease (e.g., trypsin).
  • Enrich for ADP-ribosylated peptides using an ADP-ribosyl binding protein or antibody, such as the Af1521 macrodomain or an anti-poly-ADP-ribose antibody.[7]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the enriched peptides by reversed-phase liquid chromatography.[4]
  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[7]
  • Utilize data-dependent acquisition (DDA) to select peptides for fragmentation.[3]

4. Data Analysis:

  • Use a database search engine (e.g., SEQUEST) to identify peptides from the MS/MS spectra.[5]
  • Compare the identified ADP-ribosylated proteins between wild-type and this compound-deficient samples to identify this compound-specific substrates.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method used to discover protein-protein interactions.[8][9][10][11] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.[8]

Application Note: Y2H is an effective in vivo screening method to identify direct physical interactions between this compound and its binding partners.[12] By using this compound as the "bait" protein, a library of "prey" proteins can be screened to find potential interactors. This method is particularly advantageous for identifying novel, previously uncharacterized interactions.

Protocol: Yeast Two-Hybrid Screening with this compound

1. Plasmid Construction:

  • Clone the full-length coding sequence of human this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (DBD).
  • Utilize a pre-made "prey" library (e.g., a human cDNA library cloned into a vector like pGADT7), where proteins are fused to the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Co-transform a suitable yeast strain (e.g., AH109) with the this compound bait plasmid and the prey library plasmids.

3. Selection of Interactors:

  • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine).[8]
  • Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted GAL4 transcription factor will activate the expression of reporter genes required for survival on the selective media.[8][10]

4. Identification of Interacting Proteins:

  • Isolate the prey plasmids from the positive yeast colonies.
  • Sequence the prey plasmids to identify the proteins that interact with this compound.

Validation of this compound-Protein Interactions

Once potential interacting partners have been identified, it is crucial to validate these interactions using independent methods.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in a cellular context.[13][14][15][16] An antibody targeting a protein of interest is used to pull down that protein and any associated binding partners from a cell lysate.[13][14]

Application Note: Co-IP is an excellent method for confirming interactions between this compound and its putative partners within a cellular environment, preserving the native protein complexes.[16] This technique can be performed with endogenous proteins or with overexpressed, tagged versions of the proteins.

Protocol: Co-Immunoprecipitation of this compound and Interacting Partners

1. Cell Culture and Lysis:

  • Culture cells expressing this compound and the potential interacting partner (e.g., HEK293T cells).[17]
  • Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) with protease inhibitors to maintain protein-protein interactions.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to this compound or a tag on the this compound protein.
  • Add protein A/G-coupled agarose or magnetic beads to the lysate to capture the antibody-protein complexes.[13][15][18]
  • Incubate to allow the beads to bind to the antibody.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

4. Analysis by Western Blot:

  • Separate the eluted proteins by SDS-PAGE.
  • Perform a Western blot using an antibody against the putative interacting protein to confirm its presence in the immunoprecipitated complex.

Proximity Labeling (e.g., BioID, TurboID)

Proximity labeling techniques identify proteins that are in close proximity to a protein of interest in living cells.[19][20][21] An enzyme (e.g., a promiscuous biotin ligase like TurboID) is fused to the protein of interest (this compound).[19][21] Upon addition of a substrate (biotin), the enzyme biotinylates nearby proteins, which can then be purified and identified by mass spectrometry.[19][20]

Application Note: Proximity labeling is particularly useful for detecting weak or transient interactions that may be lost during traditional Co-IP procedures.[19][21] Given that this compound is an ectoenzyme, this method can be adapted to identify proteins in its immediate vicinity on the cell surface or within the extracellular matrix.

Protocol: Proximity Labeling with this compound-TurboID

1. Construct Generation and Cell Line Creation:

  • Generate a fusion construct of this compound and TurboID.
  • Transfect this construct into a suitable cell line and select for stable expression.

2. Biotin Labeling:

  • Incubate the cells with biotin for a short period (e.g., 10 minutes for TurboID).[19]
  • Quench the labeling reaction.

3. Cell Lysis and Streptavidin Pulldown:

  • Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
  • Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

4. Mass Spectrometry Analysis:

  • Elute the captured proteins from the beads.
  • Identify the proteins by mass spectrometry.
  • Compare the results to a control experiment (e.g., cells expressing TurboID alone) to identify specific proximity partners of this compound.

Quantitative Data Summary

The following table summarizes known this compound interacting proteins identified through various methods.

Interacting ProteinMethod of IdentificationCellular LocationFunctional Consequence of InteractionReference
Hemopexin (HPX)Mass SpectrometryExtracellularADP-ribosylation by this compound impairs its function.[1][2][6]
VAPBCo-ImmunoprecipitationEndoplasmic ReticulumThis compound-mediated ADP-ribosylation regulates calcium homeostasis.[6]
HNP-1In vitro assaysExtracellularMono-ADP-ribosylation alters its biological activity.[6]
FGF-2In vitro assaysCell surface/Extracellular matrixADP-ribosylation may inhibit receptor binding.[6][22]
PDGF-BBIn vitro assaysExtracellularMARylation impairs binding to PDGF receptors.[6]
GRP78/BiPIn vitro assaysEndoplasmic ReticulumMARylation inhibits translation during ER stress.[1][6]
CD73Mass SpectrometryCell surfaceTarget for this compound-mediated MARylation.[6]
Integrin α7In vitro assaysCell surfaceIdentified as a substrate of this compound.[22]

Visualizations

Signaling and Experimental Workflows

ARTC1_Interaction_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Functional Characterization MS Mass Spectrometry (e.g., on this compound-KO tissues) CoIP Co-Immunoprecipitation MS->CoIP Y2H Yeast Two-Hybrid (this compound as bait) Y2H->CoIP PL Proximity Labeling (e.g., this compound-TurboID) PL->CoIP WB Western Blot Analysis CoIP->WB FuncAssay Functional Assays (e.g., enzyme activity, cell signaling) WB->FuncAssay

Caption: Workflow for identifying and validating this compound protein interactions.

CoIP_Workflow Start Cell Lysate containing This compound and interacting proteins Incubate_Ab Incubate with anti-ARTC1 antibody Start->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Wash Wash to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot for interacting protein Elute->Analyze

Caption: Step-by-step workflow for Co-Immunoprecipitation.

Y2H_Principle cluster_interaction Interaction Occurs cluster_no_interaction No Interaction DBD_Bait DBD-ARTC1 (Bait) AD_Prey AD-Prey DBD_Bait->AD_Prey Interaction Reporter_On Reporter Gene ON AD_Prey->Reporter_On Activates DBD_Bait2 DBD-ARTC1 (Bait) Reporter_Off Reporter Gene OFF AD_Prey2 AD-Prey

Caption: Principle of the Yeast Two-Hybrid system for this compound interactions.

References

Troubleshooting & Optimization

low signal in ARTC1 western blotting troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues during ARTC1 western blotting experiments.

Troubleshooting Guide: Low Signal in this compound Western Blotting

A low or absent signal for this compound in a western blot can be frustrating. This guide provides a systematic approach to troubleshooting, from sample preparation to signal detection.

Diagram: Troubleshooting Workflow for Low this compound Signal

low_signal_troubleshooting cluster_sample_prep Sample Preparation & Lysis cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_antibody_incubation Antibody Incubation cluster_detection Signal Detection start Low or No this compound Signal sample_integrity Check Sample Integrity & Protein Concentration start->sample_integrity lysis_buffer Optimize Lysis Buffer for Membrane/ER Protein sample_integrity->lysis_buffer positive_control Include Validated Positive Control lysis_buffer->positive_control gel_percentage Verify Gel Percentage for this compound (~33-37 kDa) positive_control->gel_percentage transfer_efficiency Confirm Transfer Efficiency (e.g., Ponceau S) gel_percentage->transfer_efficiency primary_ab Optimize Primary Antibody Concentration transfer_efficiency->primary_ab incubation_time Increase Incubation Time (e.g., overnight at 4°C) primary_ab->incubation_time secondary_ab Check Secondary Antibody Compatibility & Concentration incubation_time->secondary_ab substrate_activity Ensure Substrate is Fresh & Active secondary_ab->substrate_activity exposure_time Increase Exposure Time substrate_activity->exposure_time detection_method Consider a More Sensitive Detection Method exposure_time->detection_method end Signal Improved detection_method->end

Caption: A stepwise workflow to diagnose and resolve low signal issues in this compound western blotting.

FAQs: Addressing Specific Issues in this compound Western Blotting

Q1: I am not seeing any band for this compound. What are the most likely causes?

A1: The complete absence of a signal can be due to several critical factors. Here's a checklist of common culprits:

  • Low this compound Expression in Your Sample: this compound expression varies significantly across different tissues and cell lines. Confirm that your sample is expected to express this compound. For example, skeletal and cardiac muscle tissues have high this compound expression, while its expression might be low or absent in other tissues.[1][2][3][4]

  • Inefficient Protein Extraction: this compound is a GPI-anchored protein found on the cell surface and is also localized to the endoplasmic reticulum (ER).[1][5] Standard lysis buffers may not be sufficient to solubilize it effectively. Consider using a lysis buffer optimized for membrane or ER-associated proteins, such as RIPA buffer or a buffer containing CHAPS detergent.

  • Primary Antibody Issues: The primary antibody may not be performing correctly. Verify the manufacturer's recommended dilution and consider performing a dot blot to confirm its activity.[6]

  • Problems with the Secondary Antibody or Detection Reagents: Ensure your secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. Also, check that your ECL substrate has not expired and is active.

Q2: I see a very faint band for this compound. How can I increase the signal intensity?

A2: A weak signal indicates that the protein is being detected, but the overall process needs optimization. Here are some steps to enhance the signal:

  • Increase Protein Loading: Load a higher amount of total protein onto the gel, typically between 20-50 µg per lane.[7][8]

  • Optimize Primary Antibody Incubation: Increase the primary antibody concentration or, more commonly, extend the incubation time. An overnight incubation at 4°C is often more effective than a 1-2 hour incubation at room temperature, especially for low-abundance proteins.[7][8][9]

  • Enhance Detection Sensitivity: Use a more sensitive ECL substrate. There are various commercially available substrates with different levels of sensitivity.

  • Check Transfer Efficiency: Ensure that the protein has been efficiently transferred from the gel to the membrane. You can visualize the total protein on the membrane after transfer using a stain like Ponceau S.

Q3: The this compound band is appearing at a different molecular weight than expected. What could be the reason?

A3: The predicted molecular weight of this compound is around 33-37 kDa. However, several factors can cause it to migrate differently on an SDS-PAGE gel:

  • Post-Translational Modifications (PTMs): this compound is known to be a mono-ADP-ribosyltransferase and may also be glycosylated.[1][10] These modifications can increase the apparent molecular weight of the protein.

  • Splice Variants: Different isoforms of this compound may exist, leading to bands at different molecular weights.

  • Incomplete Denaturation: Ensure that your samples are fully denatured by boiling them in Laemmli buffer with a reducing agent before loading them on the gel.

Q4: What are good positive and negative controls for this compound western blotting?

A4: Using appropriate controls is crucial for validating your results.

  • Positive Controls:

    • Tissues: Skeletal muscle and heart tissue are reported to have high expression of this compound.[1][2][3][4] Lung adenocarcinoma tissue has also been shown to have increased this compound expression.[2]

    • Cell Lines: Cell lines such as EC109, HeLa, HEK-293, HepG2, A549, and H1650 have been reported to express this compound.[5][11] Lysates from cells overexpressing this compound are also excellent positive controls.[12]

  • Negative Controls:

    • Tissues/Cells with Low Expression: Consult the Human Protein Atlas or other expression databases to identify tissues or cell lines with low or no this compound expression.

    • Knockout/Knockdown Samples: Lysates from this compound knockout or siRNA-treated cells are the most definitive negative controls.

Quantitative Data Summary

Table 1: Recommended Primary Antibody Dilutions for this compound Western Blotting
Antibody SupplierCatalog NumberClonalityHostRecommended Dilution
Cloud-Clone Corp.PAG315Mu01PolyclonalRabbit1:250 - 1:2500
Thermo FisherTA802723MonoclonalMouse1:2000
Proteintech66958-1-IgMonoclonalMouse1:20000
antibodies-onlineABIN6137152PolyclonalRabbitNot Specified

Note: Optimal dilutions should always be determined experimentally by the end-user.

Experimental Protocols

Protocol 1: Sample Preparation from Adherent Cells
  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. This is your total cell lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 20-50 µg) and boil at 95-100°C for 5 minutes.

  • The samples are now ready for SDS-PAGE or can be stored at -20°C.

Protocol 2: Western Blotting for this compound
  • SDS-PAGE: Load 20-50 µg of protein lysate per well on an appropriate percentage polyacrylamide gel (a 10-12% gel is suitable for this compound). Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in the blocking buffer (see Table 1 for starting dilutions) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Imaging: Capture the signal using a digital imager or by exposing the membrane to X-ray film.

Visualizations

Diagram: this compound Signaling Pathway and Localization

ARTC1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NAD NAD+ ARTC1_mem This compound (GPI-anchored) NAD->ARTC1_mem Substrate TargetProtein Extracellular Target Protein ADPR_Target ADP-Ribosylated Target Protein TargetProtein->ADPR_Target Mono-ADP-Ribosylation ARTC1_mem->TargetProtein Catalyzes ARTC1_er This compound GRP78 GRP78/BiP ARTC1_er->GRP78 Targets ADPR_GRP78 ADP-Ribosylated GRP78/BiP GRP78->ADPR_GRP78 Mono-ADP-Ribosylation ER_Stress ER Stress ER_Stress->ARTC1_er Activates

References

Technical Support Center: Troubleshooting Non-Specific Binding in ARTC1 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining clean and specific results from co-immunoprecipitation (Co-IP) is paramount. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of non-specific binding in ARTC1 Co-IP experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its Co-IP challenging?

This compound is an ADP-ribosyltransferase that is a glycosylphosphatidylinositol (GPI)-anchored protein.[1] Its primary localization to the outer leaflet of the plasma membrane and the lumen of the endoplasmic reticulum can introduce challenges in Co-IP experiments. Specifically, the solubilization of GPI-anchored proteins from the lipid-rich membrane environment requires careful optimization of detergents to maintain protein-protein interactions without introducing artifacts.

Q2: What are the most common causes of non-specific binding in this compound Co-IP?

The primary culprits for high background and non-specific binding in this compound Co-IP experiments include:

  • Inappropriate Lysis Conditions: Using detergents that are too harsh can disrupt specific protein-protein interactions and expose hydrophobic regions of proteins, leading to aggregation and non-specific binding. Conversely, detergents that are too mild may not efficiently solubilize this compound from the membrane.

  • Suboptimal Antibody Concentration: An excessive concentration of the primary antibody can lead to non-specific binding to other proteins or the beads.

  • Insufficient Washing: Inadequate washing steps are a frequent cause of high background, as they fail to remove proteins that are weakly or non-specifically bound to the antibody-bead complex.

  • Inadequate Blocking: Failure to properly block the beads can result in lysate components binding directly to the bead matrix.

Q3: How do I choose the right controls for my this compound Co-IP?

Proper controls are essential to validate your results.[2][3][4][5] Key controls include:

  • Isotype Control: An antibody of the same isotype and from the same host species as your anti-ARTC1 antibody, but not specific to any protein in the lysate. This control helps to identify non-specific binding to the immunoglobulin itself.[3][4][5]

  • Beads-Only Control: Incubating the cell lysate with beads alone (no antibody) will reveal proteins that bind non-specifically to the bead matrix.[3]

  • Input Control: A small fraction of the cell lysate that has not been subjected to immunoprecipitation should be run on the western blot alongside the Co-IP samples. This confirms that the proteins of interest are expressed in the lysate.[3][4]

  • Negative Control Cell Line: If available, using a cell line that does not express this compound can serve as an excellent negative control to demonstrate the specificity of the antibody.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
High background in all lanes, including isotype control. 1. Inefficient blocking of beads.2. Non-specific binding of abundant cellular proteins.1. Pre-block beads with a blocking agent like 1-3% BSA for 1-2 hours at 4°C before adding the antibody.[6]2. Pre-clear the lysate by incubating it with beads for 1-2 hours before the IP step to remove proteins that non-specifically bind to the beads.
This compound is immunoprecipitated, but many non-specific bands are also present. 1. Lysis buffer is not optimized for this compound.2. Washing steps are not stringent enough.1. Since this compound is a GPI-anchored protein, use a mild non-ionic detergent like 1% Triton X-100 or 1% NP-40 in your lysis buffer.[7] Avoid harsh ionic detergents like SDS which can disrupt protein-protein interactions.2. Increase the number of washes (from 3 to 5-7) and/or the duration of each wash (5-10 minutes). Consider increasing the salt concentration in the wash buffer (e.g., from 150 mM to 300-500 mM NaCl) to disrupt weaker, non-specific ionic interactions.[6]
A known interacting partner of this compound is not detected. 1. The protein-protein interaction is weak or transient.2. The lysis or wash buffer is too stringent and is disrupting the specific interaction.1. Consider using a cross-linking agent before cell lysis to stabilize the protein complex.2. Decrease the detergent and/or salt concentration in your lysis and wash buffers. Perform a titration to find the optimal balance between specificity and maintaining the interaction.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Lysis Buffer Detergent (Non-ionic) 0.1% - 1% Triton X-100 or NP-40Start with 1% and optimize downwards if the interaction of interest is disrupted.[7][8]
Lysis & Wash Buffer Salt Concentration (NaCl) 150 mM - 500 mMStart with 150 mM. Increase to reduce non-specific ionic interactions.[6]
Primary Antibody Concentration 1 - 10 µg per mg of protein extractTitrate to find the optimal concentration that maximizes specific pulldown and minimizes background.[9]
Bead Volume (50% slurry) 20 - 50 µL per IPThe amount may need to be optimized based on the antibody and protein abundance.
Total Protein Lysate 0.5 - 1 mg per IPAdjust based on the expression level of this compound and its interacting partners.
Number of Washes 3 - 7Increase the number of washes to reduce background.[6]

Experimental Protocols

Lysis of Cells for this compound Co-Immunoprecipitation

This protocol is adapted for GPI-anchored proteins like this compound.

  • Wash cells twice with ice-cold PBS.

  • Aspirate PBS completely.

  • Add ice-cold GPI-Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1x Protease Inhibitor Cocktail) to the cell monolayer. Use approximately 1 mL per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.

Pre-clearing the Lysate
  • Add 50 µL of a 50% slurry of Protein A/G beads to 1 mg of cleared lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

Immunoprecipitation
  • Add the anti-ARTC1 antibody (and isotype control in a separate tube) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 50 µL of a 50% slurry of pre-blocked Protein A/G beads.

  • Incubate on a rotator for 1-2 hours at 4°C.

Washing
  • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Add 1 mL of ice-cold Wash Buffer (e.g., GPI-Lysis Buffer with 0.1% Triton X-100 and an optimized NaCl concentration).

  • Invert the tubes several times to resuspend the beads.

  • Repeat the centrifugation and washing steps for a total of 3-5 times.

Elution
  • After the final wash, carefully remove all of the supernatant.

  • Add 50 µL of 2x Laemmli sample buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Centrifuge to pellet the beads, and load the supernatant for SDS-PAGE and Western blot analysis.

Visualizations

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Washing & Elution A Cell Lysis (GPI-Lysis Buffer) B Centrifugation A->B C Pre-clearing with Beads B->C D Add Anti-ARTC1 Ab C->D E Incubate D->E F Add Protein A/G Beads E->F G Wash Beads (3-5x) F->G H Elute with Sample Buffer G->H I Analyze by Western Blot H->I

Caption: Workflow for this compound Co-Immunoprecipitation.

Troubleshooting_Logic start High Non-Specific Binding cause1 Problem with Antibody start->cause1 cause2 Inefficient Washing start->cause2 cause3 Suboptimal Lysis start->cause3 cause4 Bead Binding start->cause4 sol1 Titrate Antibody cause1->sol1 sol2 Increase Wash Number/ Stringency cause2->sol2 sol3 Optimize Detergent/ Salt Concentration cause3->sol3 sol4 Pre-clear Lysate/ Block Beads cause4->sol4

Caption: Troubleshooting logic for non-specific binding in Co-IP.

ARTC1_Signaling_Context cluster_extracellular cluster_intracellular This compound This compound (GPI-anchored) PlasmaMembrane Plasma Membrane Extracellular Extracellular Space Cytosol Cytosol ER Endoplasmic Reticulum VAPB VAPB ER->VAPB Ca_Homeostasis Calcium Homeostasis VAPB->Ca_Homeostasis

Caption: Cellular localization of this compound.

References

Technical Support Center: Identification of ARTC1 Substrates In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the identification of ARTC1 substrates in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges in this area of research.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying this compound substrates in vivo?

A1: The identification of this compound substrates in vivo is challenging due to a combination of factors:

  • Low Stoichiometry: ADP-ribosylation is often a low-abundance post-translational modification, making it difficult to detect and enrich.

  • Labile Nature: The ADP-ribose modification, particularly on arginine residues, can be chemically labile and susceptible to cleavage during sample preparation.

  • Rapid Turnover: The modification is reversible, with enzymes like ADP-ribosylarginine hydrolase 1 (ARH1) rapidly removing the ADP-ribose group.[1]

  • Restricted Expression: this compound is predominantly expressed in skeletal and heart muscle, limiting the cell types and tissues available for study.[2]

  • Subcellular Localization: this compound is an ectoenzyme, primarily modifying cell surface and extracellular proteins, but it has also been found in intracellular compartments like the endoplasmic reticulum (ER), which can complicate substrate accessibility and identification.[1]

Q2: What are the essential negative controls for an in vivo this compound substrate identification experiment?

A2: To ensure the specificity of your identified substrates, the following negative controls are crucial:

  • This compound Knockout/Knockdown Models: The most definitive control is to use cells or tissues from this compound knockout or knockdown animals. A true this compound substrate should not be ADP-ribosylated in these models.[2]

  • Enzymatically Inactive this compound: Expressing a catalytically inactive mutant of this compound can help distinguish between specific enzymatic modifications and non-specific binding.

  • Mock Treatment: In experiments involving stimulation (e.g., with NAD+), a mock-treated control (without the stimulus) is essential to identify basally ADP-ribosylated proteins.

Q3: How can I distinguish between direct and indirect this compound substrates?

A3: Distinguishing direct from indirect substrates (i.e., proteins that are part of a complex with a direct substrate) can be challenging. Here are some strategies:

  • In Vitro Validation: Perform in vitro ADP-ribosylation assays using purified recombinant this compound and the candidate substrate protein. This can confirm a direct enzymatic interaction.

  • Substrate Trapping Mutants: The use of "substrate-trapping" mutants of this compound, which can bind but not efficiently release substrates, can help in co-immunoprecipitating direct targets.

  • Proximity Ligation Assays (PLA): PLA can be used to visualize the close proximity of this compound and a potential substrate in situ, providing evidence for a direct interaction.

Troubleshooting Guide

Issue 1: Low yield of ADP-ribosylated peptides identified by mass spectrometry.

Possible Cause Troubleshooting Suggestion
Inefficient enrichment of ADP-ribosylated peptides. - Optimize the amount of affinity resin (e.g., Af1521 macrodomain beads) used for enrichment. - Ensure complete lysis and digestion of the protein sample to release modified peptides. - Perform the enrichment at a low temperature (4°C) to minimize non-specific binding and sample degradation.
Loss of modification during sample preparation. - Work quickly and keep samples cold to minimize enzymatic degradation of the ADP-ribose moiety. - Consider the use of inhibitors for ADP-ribosyl hydrolases if available and compatible with your experimental setup. - Avoid harsh chemical treatments that can cleave the ADP-ribose group.
Suboptimal mass spectrometry parameters. - Utilize fragmentation methods that are suitable for ADP-ribosylated peptides, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD). - Optimize the collision energy to ensure efficient fragmentation of the peptide backbone without complete loss of the modification. - Use a high-resolution mass spectrometer to accurately identify the mass shift corresponding to ADP-ribosylation.

Issue 2: High background of non-specific proteins in my enriched sample.

Possible Cause Troubleshooting Suggestion
Non-specific binding to the affinity resin. - Increase the stringency of the wash buffers by adding low concentrations of detergents (e.g., Tween-20) or increasing the salt concentration. - Perform a pre-clearing step by incubating the cell lysate with beads that do not have the affinity bait.
Contamination with abundant cellular proteins. - Consider a pre-fractionation step to reduce the complexity of the sample before enrichment. - Optimize the lysis buffer to efficiently solubilize proteins while minimizing the co-purification of abundant, non-specific binders.

Quantitative Data Summary

The following table summarizes known in vivo substrates of this compound identified through mass spectrometry-based proteomics. The data highlights the protein, the identified site of ADP-ribosylation, the tissue or cell type, and the observed effect of the modification.

SubstrateADP-Ribosylation SiteTissue/Cell TypeQuantitative Effect/ObservationExperimental Approach
Hemopexin (HPX) ArginineSkeletal and Heart MuscleADP-ribosylation impairs the heme-binding capacity of hemopexin.[1][3]Mass spectrometry-based proteomics comparing wild-type and this compound-deficient mice.[2]
VAPB Arg50Human Cardiomyocyte CellsKnockdown of hthis compound impairs intracellular calcium homeostasis.[1][4]Tandem affinity purification and mass spectrometry analysis.[4]
Integrin alpha-7 ArginineSkeletal and Heart MuscleIdentified as a target of this compound-mediated ADP-ribosylation.[3]Proteomic analysis of wild-type versus this compound knockout mice.[3]
CD73 ArginineHuman CellsThis compound-mediated ADP-ribosylation of CD73 has been demonstrated.In vitro assays with recombinant proteins and mass spectrometry.

Experimental Protocols

Protocol 1: Affinity Enrichment of Arginine-ADP-Ribosylated Peptides using Af1521 Macrodomain

This protocol describes the enrichment of ADP-ribosylated peptides from a complex protein digest using the Af1521 macrodomain, which has a high affinity for ADP-ribose.

Materials:

  • Cell or tissue lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Af1521 macrodomain-coupled beads (e.g., GST-Af1521 on glutathione resin)

  • Wash Buffer 1 (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

  • Wash Buffer 2 (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl)

  • Elution Buffer (e.g., 0.5% Trifluoroacetic acid (TFA))

  • C18 desalting spin columns

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a denaturing buffer containing protease inhibitors.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Acidify the peptide mixture with TFA to inactivate trypsin.

    • Desalt the peptides using a C18 column and dry the sample.

  • Affinity Enrichment:

    • Resuspend the dried peptides in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Add the Af1521 macrodomain-coupled beads to the peptide solution.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and remove the supernatant.

    • Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound peptides.

  • Elution and Desalting:

    • Elute the ADP-ribosylated peptides from the beads using the Elution Buffer.

    • Desalt the eluted peptides using a C18 desalting spin column.

    • Dry the enriched peptides in a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the enriched peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the sample by LC-MS/MS using an instrument capable of ETD or HCD fragmentation.

Protocol 2: Mass Spectrometry Data Analysis for ADP-Ribosylated Peptides

This protocol outlines the key steps for analyzing the mass spectrometry data to identify ADP-ribosylated peptides.

Software:

  • A proteomics data analysis software suite (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • Database Searching:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt).

    • Specify trypsin as the digesting enzyme.

    • Include variable modifications for carbamidomethylation of cysteine (if IAA was used) and oxidation of methionine.

    • Crucially, add a variable modification for ADP-ribosylation on arginine residues (mass shift of +541.0611 Da).

  • Peptide and Protein Identification:

    • Set a false discovery rate (FDR) of 1% for both peptide and protein identification.

    • Filter the results to identify peptides with the ADP-ribosylation modification.

  • Site Localization:

    • For peptides identified as ADP-ribosylated, manually inspect the MS/MS spectra to confirm the site of modification. The presence of fragment ions containing the modification will confirm its location on a specific arginine residue.

  • Quantitative Analysis:

    • If using a label-free or label-based quantification approach, use the software to determine the relative abundance of the identified ADP-ribosylated peptides between different experimental conditions (e.g., wild-type vs. This compound knockout).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Tissue Tissue/Cell Lysate (e.g., Skeletal Muscle) Digestion Protein Digestion (Trypsin) Tissue->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Affinity Enrichment (Af1521 Macrodomain) Peptides->Enrichment EnrichedPeptides Enriched ADP-ribosylated Peptides Enrichment->EnrichedPeptides MS LC-MS/MS Analysis (ETD/HCD) EnrichedPeptides->MS DataAnalysis Data Analysis (Database Search) MS->DataAnalysis Substrates Identified this compound Substrates DataAnalysis->Substrates

Caption: Workflow for in vivo this compound substrate identification.

Signaling Pathway: this compound-mediated Regulation of Calcium Homeostasis

signaling_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylation VAPB_ADPr VAPB-ADPr Ca_ER Ca2+ Store (ER Lumen) VAPB_ADPr->Ca_ER Regulates Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release Cellular Processes Cellular Processes Ca_Cyto->Cellular Processes Modulates

References

Technical Support Center: Recombinant ARTC1 Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant ARTC1 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recombinant production challenging?

A1: this compound is a mammalian ecto-enzyme that catalyzes the transfer of ADP-ribose from NAD+ to arginine residues on target proteins. As a glycosylphosphatidylinositol (GPI)-anchored protein, it is typically localized to the cell surface, which can present challenges for high-yield recombinant expression in common host systems like E. coli that lack the machinery for such post-translational modifications.

Q2: Which expression system is best for producing recombinant this compound?

A2: The optimal expression system depends on the specific requirements of your downstream application.

  • E. coli is a cost-effective and rapid system suitable for producing large quantities of un-glycosylated this compound, often for antibody production or structural studies where post-translational modifications are not critical. However, expression in E. coli may lead to insoluble inclusion bodies.[1]

  • Yeast (e.g., Pichia pastoris) offers a balance between scalability and the capacity for some post-translational modifications, making it a good choice for functional studies.

  • Insect cells (e.g., Sf9, Hi5) using the baculovirus expression system are capable of more complex post-translational modifications and can produce soluble, active this compound.

  • Mammalian cells (e.g., HEK293, CHO) are the preferred system for producing this compound with native-like post-translational modifications, including glycosylation and GPI-anchoring, which are often crucial for full biological activity. However, yields are typically lower and costs are higher compared to microbial systems.

Q3: What is codon optimization and is it necessary for this compound expression?

A3: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[2][3][4][5] This can significantly enhance translation efficiency and protein yield.[2][3][4] For expressing human this compound in E. coli, codon optimization is highly recommended to overcome potential issues arising from differences in codon usage bias between humans and bacteria.[2][5]

Q4: How can I improve the solubility of recombinant this compound expressed in E. coli?

A4: Improving the solubility of this compound in E. coli can be achieved by:

  • Lowering the induction temperature: Reducing the temperature to 18-25°C slows down protein synthesis, which can promote proper folding.[6]

  • Using a lower concentration of the inducing agent (e.g., IPTG): This can reduce the rate of protein expression and prevent the accumulation of misfolded protein.

  • Employing solubility-enhancing fusion tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of this compound can significantly improve its solubility.[7][8]

  • Co-expression with molecular chaperones: Chaperones can assist in the proper folding of the recombinant protein.

Troubleshooting Guide

Low or No Protein Yield

Q: I am not observing any expression of my recombinant this compound. What are the possible causes and solutions?

A: Low or no protein expression can stem from several factors.[1][9] A systematic approach to troubleshooting is recommended.

  • Plasmid Integrity:

    • Possible Cause: Errors in the cloned gene sequence or plasmid backbone.

    • Solution: Verify the entire open reading frame and flanking vector regions by DNA sequencing.

  • Promoter and Induction Issues:

    • Possible Cause: Inefficient promoter activity or suboptimal induction conditions.

    • Solution: Ensure you are using the correct inducing agent at the optimal concentration and that the induction time is appropriate for your expression system. For inducible systems, check for basal or "leaky" expression, which can be toxic to the cells.

  • Codon Usage:

    • Possible Cause: The this compound gene contains codons that are rare in your expression host, leading to translational stalling.[6]

    • Solution: Re-synthesize the this compound gene with codons optimized for your specific expression host.[2][3][4]

  • Protein Toxicity:

    • Possible Cause: The expressed this compound protein may be toxic to the host cells.

    • Solution: Use a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature and using a less rich culture medium can also mitigate toxicity.

Protein Insolubility and Inclusion Bodies

Q: My this compound is expressed at high levels in E. coli, but it is all in the insoluble fraction as inclusion bodies. How can I obtain soluble, active protein?

A: The formation of insoluble inclusion bodies is a common challenge when overexpressing eukaryotic proteins in E. coli.[1][10]

  • Optimize Expression Conditions:

    • Solution: As a first step, try to optimize the expression conditions to favor soluble protein production. This includes lowering the induction temperature (e.g., to 16-20°C), reducing the inducer concentration, and testing different E. coli expression strains.

  • Utilize Solubility-Enhancing Tags:

    • Solution: Clone the this compound gene into a vector that adds a solubility-enhancing tag like MBP or GST to the N-terminus of the protein.[7][8] These tags can promote proper folding and increase the solubility of their fusion partner.

  • Inclusion Body Solubilization and Refolding:

    • Solution: If optimizing expression conditions is unsuccessful, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves:

      • Isolation and washing of inclusion bodies.

      • Solubilization using strong denaturants like 8 M urea or 6 M guanidine hydrochloride.

      • Refolding by gradually removing the denaturant through methods like dialysis, dilution, or on-column refolding.[11] This step often requires extensive optimization of buffer conditions (pH, additives like L-arginine, and redox shuffling agents).

Data Presentation

Table 1: Illustrative Data on Strategies to Improve Recombinant this compound Yield in E. coli

StrategyExpression Temperature (°C)Inducer (IPTG) ConcentrationSolubility TagSoluble this compound Yield (mg/L of culture)Purity (%)
Standard371 mMNone< 0.1< 10
Optimized Temperature201 mMNone0.540
Optimized Induction200.1 mMNone1.255
Solubility Tag200.1 mMMBP5.885
Codon Optimization + Tag200.1 mMMBP12.390

Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Expression and Purification of His-tagged Recombinant this compound from E. coli

This protocol provides a general workflow for the expression of a His-tagged this compound in E. coli and its subsequent purification via immobilized metal affinity chromatography (IMAC).

1. Transformation a. Thaw a vial of chemically competent E. coli (e.g., BL21(DE3)) on ice. b. Add 1-5 µL of the this compound expression plasmid to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression a. Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Cool the culture to the desired induction temperature (e.g., 20°C). e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Continue to incubate the culture for 4-16 hours with shaking.

3. Cell Lysis a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. e. Collect the supernatant, which contains the soluble protein fraction.

4. Affinity Purification [12][13][14] a. Equilibrate a Ni-NTA affinity column with lysis buffer.[14] b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[13] d. Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[13] e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

5. Buffer Exchange a. Pool the fractions containing pure this compound. b. Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & Storage codon_optimization Codon Optimization of this compound Gene cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into Host Cells cloning->transformation cell_culture Cell Culture and Growth transformation->cell_culture induction Induction of Protein Expression cell_culture->induction cell_harvest Cell Harvest induction->cell_harvest lysis Cell Lysis cell_harvest->lysis clarification Lysate Clarification lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom buffer_exchange Buffer Exchange / Dialysis affinity_chrom->buffer_exchange sds_page SDS-PAGE Analysis buffer_exchange->sds_page concentration Protein Concentration Determination sds_page->concentration storage Storage at -80°C concentration->storage

Caption: A general experimental workflow for recombinant protein production.

ARTC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular This compound This compound ADP_Substrate ADP-ribosylated Substrate This compound->ADP_Substrate ADP-ribosylation NAD NAD+ NAD->this compound Substrate Substrate Protein (e.g., VAPB, CD73) Substrate->this compound Receptor Cell Surface Receptor ADP_Substrate->Receptor Modulates Interaction Signaling Downstream Signaling (e.g., Calcium Homeostasis) Receptor->Signaling Signal Transduction

Caption: A simplified signaling pathway involving this compound.

References

troubleshooting ARTC1 immunofluorescence artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARTC1 immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve high-quality staining results in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound immunofluorescence experiments in a question-and-answer format.

Issue 1: High Background or Non-Specific Staining

Question: I am observing high background fluorescence across my entire sample, making it difficult to distinguish the specific this compound signal. What could be the cause and how can I fix it?

Answer: High background is a common issue in immunofluorescence and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.

    • Solution: Ensure you are using an appropriate blocking buffer. Common choices include 5-10% normal serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-mouse secondary) or 1-3% Bovine Serum Albumin (BSA). Extend the blocking time to at least 1 hour at room temperature.

  • Primary Antibody Concentration is Too High: Using too much primary antibody can lead to it binding to non-target sites.

    • Solution: Perform a titration experiment to determine the optimal concentration for your this compound primary antibody. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).

  • Secondary Antibody Issues: The secondary antibody may be binding non-specifically or cross-reacting with other proteins in your sample.

    • Solution:

      • Run a "secondary antibody only" control (omit the primary antibody) to confirm if the secondary is the source of the background.

      • Ensure the secondary antibody was raised against the host species of the primary antibody (e.g., if your this compound antibody is from a rabbit, use an anti-rabbit secondary).

      • Consider using a pre-adsorbed secondary antibody, which has been purified to reduce cross-reactivity with off-target species' immunoglobulins.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.

    • Solution: Increase the number and duration of wash steps. Use a gentle wash buffer like PBS or TBS with a small amount of detergent (e.g., 0.05% Tween-20), and perform at least 3-5 washes of 5-10 minutes each after both primary and secondary antibody incubations.

  • Autofluorescence: Some cell or tissue types have endogenous molecules that fluoresce naturally.

    • Solution: View your sample under the microscope before staining to check for autofluorescence. If present, you can use a commercial autofluorescence quenching kit or a reagent like Sodium Borohydride or Sudan Black B.

Issue 2: Weak or No this compound Signal

Question: I am not detecting any signal, or the signal for this compound is very weak. What are the potential reasons and solutions?

Answer: A weak or absent signal can be frustrating. The following steps can help you identify the problem:

  • Primary Antibody Inactivity: The primary antibody may not be effective.

    • Solution:

      • Ensure the antibody is validated for immunofluorescence.

      • Check that the antibody recognizes the this compound protein from the species you are studying.

      • Confirm the antibody has been stored correctly according to the manufacturer's datasheet.

      • As a positive control, test the antibody on a cell line or tissue known to express high levels of this compound.

  • Low this compound Expression: The target protein, this compound, may be expressed at very low levels or not at all in your specific sample.

    • Solution: Use a positive control cell line or tissue to ensure your protocol and reagents are working. If possible, use another detection method like Western Blot or PCR to confirm this compound expression levels in your sample.

  • Suboptimal Antibody Concentrations: The concentration of the primary or secondary antibody may be too low.

    • Solution: Perform a titration to find the optimal concentration. Consult the manufacturer's datasheet for a recommended starting dilution and test dilutions above and below that point.

  • Fixation and Permeabilization Issues: The fixation or permeabilization method may be masking the epitope that the antibody recognizes or preventing the antibody from reaching the target. Since this compound is an ecto-enzyme located on the cell surface, the choice of permeabilization is critical.

    • Solution:

      • For surface this compound staining: You may not need to permeabilize the cells. Staining can be performed after fixation but before permeabilization.

      • For intracellular this compound: If you need to stain intracellular pools of this compound, a mild permeabilization agent like 0.1-0.25% Triton X-100 or saponin for 10-15 minutes is usually sufficient.

      • Formaldehyde-based fixatives (like 4% PFA) are common, but the fixation time should be optimized (typically 10-15 minutes at room temperature). Over-fixation can mask epitopes. In such cases, an antigen retrieval step may be necessary.

  • Photobleaching: The fluorescent signal may be fading due to excessive exposure to light.

    • Solution: Use an anti-fade mounting medium to protect your sample. Minimize the exposure of your sample to the microscope's light source.

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for this compound immunofluorescence?

A1: For this compound, a cell-surface protein, 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature is a standard and effective fixation method. This cross-linking fixative preserves cellular morphology well. If you are only interested in surface this compound, you can proceed to staining without a permeabilization step.

Q2: Do I need to perform antigen retrieval for this compound staining?

A2: Generally, for immunofluorescence on cultured cells, antigen retrieval is not necessary, especially with PFA fixation. However, if you are working with paraffin-embedded tissue sections or if you suspect that the fixation has masked the this compound epitope, then a heat-induced epitope retrieval (HIER) method using a citrate buffer (pH 6.0) may improve the signal.

Q3: How do I choose the right primary antibody for this compound?

A3: Select a primary antibody that has been validated for immunofluorescence applications in the species you are studying. Check the manufacturer's datasheet for images and recommended protocols. Polyclonal antibodies may detect multiple epitopes and can sometimes yield a stronger signal, while monoclonal antibodies offer high specificity to a single epitope.

Q4: Can I stain for intracellular this compound?

A4: Yes. Although this compound is primarily known as a cell-surface ecto-enzyme, you can stain for intracellular pools (e.g., in the Golgi or endoplasmic reticulum during its synthesis). To do this, you must include a permeabilization step after fixation. A common method is to incubate the fixed cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

Experimental Protocols

Standard Immunofluorescence Protocol for this compound (Cultured Cells)
StepReagentIncubation Time & TemperatureNotes
1. Cell Culture --Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).
2. Fixation 4% Paraformaldehyde (PFA) in PBS15 minutes at Room TemperatureGently rinse cells with PBS once before adding the fixative.
3. Washing PBS3 x 5 minutesWash away the fixative.
4. Permeabilization 0.25% Triton X-100 in PBS10 minutes at Room TemperatureOptional: This step is only required for staining intracellular this compound. Omit for surface staining.
5. Washing PBS3 x 5 minutesRequired if permeabilization was performed.
6. Blocking 5% Normal Goat Serum + 1% BSA in PBS1 hour at Room TemperatureThis prevents non-specific antibody binding. Use serum from the host species of the secondary antibody.
7. Primary Antibody Anti-ARTC1 Primary Antibody (diluted in blocking buffer)1 hour at RT or Overnight at 4°CThe optimal dilution and incubation time should be determined by titration.
8. Washing PBS + 0.05% Tween-203 x 5 minutesThe detergent helps to reduce background.
9. Secondary Antibody Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer)1 hour at Room TemperatureProtect from light from this point onwards.
10. Washing PBS + 0.05% Tween-203 x 5 minutes
11. Counterstaining DAPI or Hoechst (diluted in PBS)5 minutes at Room TemperatureFor nuclear staining.
12. Final Wash PBS2 x 5 minutes
13. Mounting Anti-fade Mounting Medium-Mount the coverslip onto a microscope slide. Seal the edges with nail polish.
14. Imaging --Store slides at 4°C in the dark and image using a fluorescence microscope.
Recommended Antibody Dilution Ranges for Titration
Antibody TypeStarting DilutionDilution Range to Test
Primary Antibody 1:2001:100, 1:200, 1:400, 1:800
Secondary Antibody 1:5001:250, 1:500, 1:1000, 1:2000

Visualizations

IF_Troubleshooting_Workflow Start Start: IF Staining Issue Issue_HighBG High Background? Start->Issue_HighBG Issue_WeakSignal Weak or No Signal? Start->Issue_WeakSignal Issue_HighBG->Issue_WeakSignal No Check_Blocking Optimize Blocking (Time, Reagent) Issue_HighBG->Check_Blocking Yes Check_PrimaryAb Verify Primary Ab (Activity, Specificity) Issue_WeakSignal->Check_PrimaryAb Yes Titrate_Primary Titrate Primary Ab Check_Blocking->Titrate_Primary Secondary_Control Run Secondary-Only Control Titrate_Primary->Secondary_Control Check_Washing Increase Washes Secondary_Control->Check_Washing Check_Autofluorescence Check for Autofluorescence Check_Washing->Check_Autofluorescence Resolved Issue Resolved Check_Autofluorescence->Resolved Check_Expression Confirm this compound Expression (Positive Control) Check_PrimaryAb->Check_Expression Check_Concentration Optimize Ab Concentrations Check_Expression->Check_Concentration Check_FixPerm Optimize Fixation/ Permeabilization Check_Concentration->Check_FixPerm Use_Antifade Use Anti-fade Mountant Check_FixPerm->Use_Antifade Use_Antifade->Resolved

Caption: A troubleshooting decision tree for immunofluorescence experiments.

ARTC1_Staining_Protocol A 1. Culture Cells on Coverslips B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.25% Triton X-100) Optional for intracellular targets B->C D 4. Blocking (e.g., 5% Serum, 1% BSA) C->D E 5. Primary Antibody Incubation (Anti-ARTC1) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstain & Mount (DAPI, Anti-fade medium) F->G H 8. Image Acquisition G->H

Caption: A summary workflow for this compound immunofluorescence staining.

avoiding off-target effects in ARTC1 CRISPR editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for CRISPR-mediated editing of the ARTC1 gene, with a primary focus on minimizing and detecting off-target effects.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound CRISPR experiments in a question-and-answer format.

Q1: My sgRNA design tool predicted a high number of off-target sites for this compound. What are my next steps?

A: A high number of predicted off-target sites requires a multi-step mitigation strategy. First, prioritize sgRNAs that target critical exons of this compound early in the coding sequence to maximize the chance of a functional knockout. Second, refine your sgRNA choice by using multiple prediction tools, as their algorithms differ.[1][2][3][4] Cross-referencing results can help identify the most likely and highest-risk off-target loci. Finally, the most effective way to reduce off-target cleavage is to use a high-fidelity Cas9 variant, which is engineered for increased specificity.[5][6][7][8][9]

Q2: I'm using a high-fidelity Cas9 variant to edit this compound, but my on-target efficiency is low.

A: While high-fidelity Cas9 variants significantly reduce off-target effects, they can sometimes exhibit lower on-target activity compared to wild-type SpCas9.[5][8] To address this, ensure your sgRNA design is highly optimized; use design tools that provide on-target efficiency scores.[10][11][12] Another critical factor is the delivery method. Delivering the CRISPR components as a ribonucleoprotein (RNP) complex, rather than a plasmid, can improve efficiency and limits the time the nuclease is active in the cell, further reducing off-target risks.[13][14] Also, confirm the purity and integrity of your sgRNA and Cas9 protein.

Q3: My genomic sequencing confirms insertions/deletions (indels) at the this compound locus, but a Western blot still shows a protein band. Why is the knockout incomplete?

A: This is a common issue that highlights the importance of validating knockouts at the protein level.[15][16] Several scenarios can explain this observation:

  • Truncated Protein: The indel may have caused a frameshift that leads to a premature stop codon, but the resulting truncated protein might still be recognized by the antibody if the epitope is upstream of the truncation.

  • Alternative Splicing: The cell may bypass the edited exon through alternative splicing, producing a modified but still functional or detectable protein.

  • In-Frame Mutations: The indel created may be a multiple of three base pairs, leading to the deletion or insertion of amino acids without shifting the reading frame. This could result in a protein with partial function that is still detected by Western blot.

  • Heterozygous or Mosaic Population: Not all alleles in the cell population may have been edited successfully. You may be detecting this compound expression from unedited or mono-allelically edited cells.

To resolve this, consider targeting this compound with multiple sgRNAs simultaneously to create a larger deletion.[11] Always use an antibody that recognizes an epitope in a region of the protein that is expected to be lost after your edit.

Q4: I performed an unbiased off-target analysis (e.g., GUIDE-seq) and detected several off-target sites. How can I eliminate them?

A: Detecting off-target sites is the first step toward creating a cleaner experiment. If off-target cleavage is observed, the primary solution is to re-design the sgRNA. Select a new target sequence within this compound that has fewer or no predicted off-target sites with 1 to 3 nucleotide mismatches. If a suitable alternative sgRNA is not available, combining your existing sgRNA with an even higher-fidelity Cas9 variant (e.g., SpCas9-HF1, HypaCas9) can abolish the remaining off-target activity.[5][8][9] Additionally, titrating the amount of RNP delivered to the cells to the lowest effective concentration can sometimes reduce off-target cleavage while maintaining sufficient on-target editing.

Frequently Asked Questions (FAQs)

What is the function of this compound and why is it a target for CRISPR editing?

This compound (ADP-Ribosyltransferase 1) is an enzyme that transfers ADP-ribose to arginine residues on target proteins, a post-translational modification that can alter protein function.[1] It is primarily located on the cell surface or in the endoplasmic reticulum.[7] this compound is involved in a wide range of biological processes, including tumorigenesis, inflammation, immune resistance in cancer, and calcium homeostasis.[5][6][8] Its role in promoting tumor growth and mediating immune resistance makes it a significant target for cancer therapy research.[6] CRISPR-mediated knockout of this compound allows researchers to study its function in disease models and evaluate its potential as a therapeutic target.

What are the primary causes of CRISPR off-target effects?

Off-target effects occur when the CRISPR-Cas9 complex cuts at unintended locations in the genome. The main cause is the tolerance of the Cas9 enzyme for mismatches between the sgRNA sequence and the genomic DNA, particularly in the region distal to the Protospacer Adjacent Motif (PAM).[9] Off-target sites typically have high sequence similarity to the intended on-target site. The concentration and duration of Cas9/sgRNA activity in the cell can also influence the frequency of off-target events.[14]

How do I design the most specific sgRNA for targeting this compound?

Designing a specific sgRNA is crucial for minimizing off-target effects.[11][12]

  • Identify the Target Region: Obtain the genomic sequence for this compound. Target an early exon to increase the likelihood of generating a non-functional protein.

  • Use Design Tools: Employ computational tools like CRISPOR, Benchling, or the Synthego Design Tool.[1][10][11] These tools scan the genome for potential off-target sites and provide specificity scores for candidate sgRNAs.[1][10]

  • Check for Specificity: Choose sgRNA candidates with the highest on-target scores and the lowest off-target scores. Avoid sequences with known single nucleotide polymorphisms (SNPs) if they fall within the target site.

  • Consider GC Content: Aim for a GC content between 40-60% for optimal sgRNA stability and function.[1]

Which high-fidelity Cas9 variant is best for my this compound experiment?

Several engineered high-fidelity SpCas9 variants are available, each with a different balance of on-target efficiency and specificity.[5][8] SpCas9-HF1, for example, retains comparable on-target activity to wild-type SpCas9 for over 85% of sgRNAs while dramatically reducing off-target effects.[5][6][7] Other variants like eSpCas9, HypaCas9, and HiFi Cas9 also offer significantly improved specificity.[8] The best choice depends on the specific this compound sgRNA sequence. For sgRNAs that show persistent off-target activity even with a first-generation high-fidelity enzyme, a more stringent variant like HypaCas9 may be necessary.[8]

What are the differences between off-target detection methods?

Off-target detection methods can be broadly categorized as in silico (computational prediction) and experimental. Experimental methods are further divided into cell-based (in vivo) and cell-free (in vitro) assays.[4][9]

  • In Silico Prediction: Uses algorithms to identify potential off-target sites based on sequence homology. These tools are excellent for initial sgRNA design but may not capture all biologically relevant off-target events.[2]

  • Cell-Free (In Vitro) Methods (e.g., Digenome-seq, CIRCLE-seq): These methods involve digesting purified genomic DNA with the Cas9 RNP complex. They are highly sensitive and can identify a broad range of potential off-target sites but may not fully reflect the chromatin environment inside a cell.[3]

  • Cell-Based (In Vivo) Methods (e.g., GUIDE-seq, DISCOVER-seq): These assays detect off-target cleavage events within living cells, providing a more biologically relevant profile.[3][9] GUIDE-seq, for example, integrates a double-stranded oligodeoxynucleotide tag at cleavage sites, which can then be identified by sequencing.[3]

How do I confirm a successful and specific this compound knockout?

Validation requires a multi-step approach to confirm the genetic modification and its functional consequence.[15][16]

  • Genomic Validation: After editing, isolate genomic DNA from a clonal cell population. Use PCR to amplify the region surrounding the this compound target site, followed by Sanger sequencing to identify the specific indels created.[16]

  • Protein Validation: This is the most critical step. Perform a Western blot using a validated this compound antibody to confirm the absence of the full-length protein.[16] This ensures that the genomic edits resulted in a functional knockout.

  • Off-Target Assessment: For therapeutic research or when specificity is paramount, perform an unbiased, genome-wide off-target analysis (e.g., GUIDE-seq) on your final knockout clone to ensure no unintended edits were made at other genomic loci.[3][4]

Data & Protocols

Data Presentation

Table 1: Comparison of High-Fidelity Cas9 Variants

Cas9 VariantPrinciple of ActionOn-Target Efficiency (Relative to WT)Off-Target ReductionReference
SpCas9-HF1 Engineered with mutations to reduce non-specific DNA contacts.Comparable for >85% of sgRNAsRenders most off-targets undetectable.[5][6][7]
eSpCas9(1.1) Mutations neutralize positive charges, reducing affinity for the DNA phosphate backbone.Generally high, but can be guide-dependent.Substantially reduces off-target cleavage.[8]
HypaCas9 Contains additional mutations beyond those in SpCas9-HF1 for even greater fidelity.Can be lower than WT; highly guide-dependent.Eliminates nearly all off-target activity.[8]
HiFi Cas9 A different rationally engineered high-fidelity variant.Guide-dependent; optimized for specificity.High reduction in off-target events.[8]

Table 2: Overview of Genome-Wide Off-Target Detection Methods

MethodPrincipleTypeAdvantagesLimitationsReference
WGS Whole Genome Sequencing of edited vs. control cells.Cell-basedUnbiased, detects all mutation types.May miss low-frequency off-target events.
GUIDE-seq Integration of dsODN tags at DSBs in living cells, followed by sequencing.Cell-basedHighly sensitive, detects sites in a biological context.Can have bias toward accessible chromatin regions.[3][4]
Digenome-seq In vitro digestion of genomic DNA with Cas9 RNP, followed by WGS to find cleavage sites.Cell-freeHighly sensitive, unbiased by chromatin state.May identify sites not cleaved in vivo.[3]
CIRCLE-seq In vitro cleavage of circularized genomic DNA by Cas9 RNP, linearizing fragments for sequencing.Cell-freeVery high sensitivity, low background.May not reflect in vivo specificity.[3]

Mandatory Visualizations

ARTC1_CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_edit Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_design 1. sgRNA Design for this compound (Target early exon, use tools like CRISPOR) off_target_pred 2. In Silico Off-Target Prediction (Select sgRNA with lowest off-target score) sgRNA_design->off_target_pred cas9_select 3. Nuclease Selection (Choose High-Fidelity Cas9, e.g., SpCas9-HF1) off_target_pred->cas9_select rnp_prep 4. RNP Complex Assembly (Incubate sgRNA and Cas9 protein) cas9_select->rnp_prep delivery 5. RNP Delivery (e.g., Electroporation into cells) rnp_prep->delivery clonal_isolation 6. Clonal Isolation (Single-cell dilution and expansion) delivery->clonal_isolation genomic_val 7. Genomic Validation (PCR & Sanger Sequencing of this compound locus) clonal_isolation->genomic_val protein_val 8. Protein Validation (Western Blot for this compound) genomic_val->protein_val off_target_analysis 9. Unbiased Off-Target Analysis (e.g., GUIDE-seq on final clone) protein_val->off_target_analysis validated_clone Validated this compound KO Clone off_target_analysis->validated_clone

Caption: Workflow for this compound gene editing with emphasis on minimizing off-target effects.

Cas9_Fidelity cluster_wt Wild-Type (WT) SpCas9 cluster_hf High-Fidelity (HF) SpCas9 wt_cas9 WT Cas9 on_target_wt On-Target Site (Perfect Match) wt_cas9->on_target_wt Strong Binding & Cleavage off_target_wt Off-Target Site (Mismatches) wt_cas9->off_target_wt Tolerates Mismatches -> Off-Target Cleavage hf_cas9 HF Cas9 on_target_hf On-Target Site (Perfect Match) hf_cas9->on_target_hf Strong Binding & Cleavage off_target_hf Off-Target Site (Mismatches) hf_cas9->off_target_hf Reduced Non-Specific Contacts -> No Cleavage Off_Target_Decision_Tree start Need to assess off-target effects? q1 Is this for initial sgRNA screening or final clone validation? start->q1 q3 Is confirming absence of off-targets in the final cell line critical? q1->q3 Validation in_silico Use In Silico Prediction Tools (e.g., CRISPOR) q1->in_silico Screening q2 Is highest sensitivity required, regardless of in vivo relevance? in_vitro Use Cell-Free Method (e.g., CIRCLE-seq, Digenome-seq) q2->in_vitro Yes in_vivo Use Cell-Based Method (e.g., GUIDE-seq, WGS) q2->in_vivo No, biological context is key q3->q2 q3->in_vivo Yes

References

dealing with high background in ARTC1 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARTC1 enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background in this compound enzymatic assays?

High background in this compound enzymatic assays can originate from several sources:

  • Enzyme-related issues: Impurities in the recombinant this compound preparation can possess enzymatic activity that contributes to the background. Additionally, high enzyme concentrations can lead to increased non-specific signal.

  • Substrate and reagent issues: The fluorescent NAD+ analog, such as etheno-NAD+ (ε-NAD+), can exhibit intrinsic fluorescence that contributes to the background. Contamination of substrates or buffers with fluorescent compounds or other enzymes can also be a source of high background. Non-enzymatic hydrolysis of NAD+ or its analogs can also occur, leading to a background signal.

  • Assay conditions: Suboptimal buffer pH, ionic strength, or the presence of certain additives can increase non-specific interactions and background fluorescence. Incorrect plate types (e.g., using white plates for fluorescent assays instead of black plates) can also increase background readings.

  • Instrumentation: Improperly calibrated or configured plate readers can be a source of noise and high background.

Q2: How can I be sure that the signal I am measuring is specific to this compound activity?

To ensure the measured signal is specific to this compound, it is crucial to include proper controls in your experiment:

  • No-enzyme control: A reaction mixture containing all components except for this compound will reveal the extent of background signal originating from the substrate and buffer components.

  • No-substrate control: A reaction with this compound but without the acceptor substrate can help identify the level of auto-ADP-ribosylation activity of this compound.

  • Inhibitor control: Including a known this compound inhibitor, such as novobiocin, can help differentiate between this compound-specific activity and non-specific background. A significant reduction in signal in the presence of the inhibitor indicates that the assay is measuring this compound-specific activity.[1]

  • Heat-inactivated enzyme control: A control with heat-denatured this compound can also be used to assess non-enzymatic background signal.

Q3: What is the role of ADP-ribosylarginine hydrolase 1 (ARH1) in this compound assays?

This compound catalyzes arginine-specific mono-ADP-ribosylation, which is a reversible post-translational modification. ARH1 is the hydrolase that specifically cleaves the ADP-ribose from arginine, reversing the modification.[1] In the context of an this compound assay, the presence of ARH1 activity (for instance, in cell lysates) could lead to an underestimation of this compound activity by removing the modification as it is being added.

Troubleshooting Guides

Issue 1: High Background Signal

High background fluorescence can mask the true enzymatic signal, leading to low signal-to-noise ratios and inaccurate data.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Signal Detected check_reagents 1. Analyze Reagent Blanks (No Enzyme, No Substrate) start->check_reagents reagent_high High background in blanks? check_reagents->reagent_high troubleshoot_reagents Troubleshoot Reagents: - Check for contamination - Prepare fresh buffers/substrate - Test different NAD+ analog lot reagent_high->troubleshoot_reagents Yes reagent_ok Background in blanks is low reagent_high->reagent_ok No troubleshoot_reagents->check_reagents check_enzyme 2. Assess Enzyme Contribution reagent_ok->check_enzyme enzyme_control Run No-Substrate Control (Enzyme + NAD+ analog only) check_enzyme->enzyme_control auto_ribosylation High signal in no-substrate control? enzyme_control->auto_ribosylation optimize_enzyme Optimize Enzyme Concentration: - Titrate this compound to find optimal S/N - Check enzyme purity (SDS-PAGE) auto_ribosylation->optimize_enzyme Yes enzyme_ok Signal in no-substrate control is low auto_ribosylation->enzyme_ok No optimize_enzyme->check_enzyme check_conditions 3. Evaluate Assay Conditions enzyme_ok->check_conditions inhibitor_control Run Inhibitor Control (e.g., Novobiocin) check_conditions->inhibitor_control inhibition Signal significantly reduced by inhibitor? inhibitor_control->inhibition non_specific_signal Investigate Non-Specific Signal: - Optimize buffer (pH, salt) - Screen for interfering compounds inhibition->non_specific_signal No assay_specific Assay is likely measuring This compound-specific activity inhibition->assay_specific Yes non_specific_signal->check_conditions check_instrument 4. Verify Instrument Settings assay_specific->check_instrument instrument_settings Review Plate Reader Settings: - Correct excitation/emission wavelengths - Appropriate gain settings - Use black, opaque-walled plates check_instrument->instrument_settings solution Problem Resolved instrument_settings->solution experimental_workflow start Start: Prepare Reagents setup_plate Set up 96-well Plate (Buffer, Substrate, Inhibitor Controls) start->setup_plate add_enzyme Add this compound Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate at Assay Temperature add_enzyme->pre_incubate initiate_reaction Initiate with ε-NAD+ pre_incubate->initiate_reaction measure_fluorescence Kinetic Measurement in Plate Reader initiate_reaction->measure_fluorescence analyze_data Data Analysis: - Calculate initial rates - Subtract background - Determine specific activity measure_fluorescence->analyze_data end End: Report Results analyze_data->end calcium_homeostasis_pathway This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylates NAD NAD+ NAD->this compound VAPB_ADPr VAPB-ADPr (Arg50) Interaction Enhanced Interaction VAPB_ADPr->Interaction SCRN1 SCRN1 SCRN1->Interaction Ca_homeostasis Modulation of Intracellular Ca2+ Homeostasis Interaction->Ca_homeostasis tumor_microenvironment_pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound Immune_Suppression Immune Suppression (Reduced CD8+ T cell infiltration) This compound->Immune_Suppression promotes Necroptosis Necroptosis This compound->Necroptosis suppresses Tumor_Promotion Tumor Promotion Immune_Suppression->Tumor_Promotion

References

Technical Support Center: Controlling for Non-Enzymatic ADP-Ribosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for non-enzymatic ADP-ribosylation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic ADP-ribosylation and why is it a concern in my experiments?

A1: Non-enzymatic ADP-ribosylation is the covalent attachment of ADP-ribose to a protein that occurs without the action of an ADP-ribosyltransferase (ART) enzyme, such as a PARP. This is a chemical reaction that can occur spontaneously under certain experimental conditions. It is a significant concern because it can lead to false-positive results, high background signals, and misinterpretation of data, making it difficult to distinguish true enzymatic activity from chemical artifacts.

Q2: What conditions in my experimental setup might promote non-enzymatic ADP-ribosylation?

A2: Several factors can contribute to an increased rate of non-enzymatic ADP-ribosylation:

  • High Concentrations of NAD+: As the donor of the ADP-ribose moiety, high concentrations of NAD+ can increase the likelihood of non-enzymatic reactions.[1][2][3]

  • Elevated Temperatures: Incubating reactions at higher temperatures for extended periods can accelerate the rate of non-enzymatic modifications.

  • Alkaline pH: Basic conditions (pH > 7.5) can promote certain non-enzymatic reactions, such as deamidation, and may also increase the reactivity of certain amino acid side chains.[4]

  • Presence of Reducing Agents: While often included to maintain protein integrity, some reducing agents may contribute to non-enzymatic modifications under specific conditions.

  • Long Incubation Times: The longer the incubation period, the greater the opportunity for spontaneous chemical reactions to occur.

Q3: How can I distinguish between enzymatic and non-enzymatic ADP-ribosylation?

A3: The most effective way to differentiate between enzymatic and non-enzymatic ADP-ribosylation is through proper experimental controls. These include:

  • No-Enzyme Control: A reaction that includes all components (substrate protein, NAD+, buffer) except for the ADP-ribosyltransferase. Any signal detected in this control is likely due to non-enzymatic ADP-ribosylation.

  • Enzyme Inhibitor Control: For enzymatic reactions involving PARPs, the inclusion of a potent PARP inhibitor should abolish the enzymatic signal.[5] Any residual signal may be non-enzymatic.

  • Hydroxylamine Treatment: Certain ADP-ribose linkages, particularly those on glutamate and aspartate residues (O-acyl-ADPr esters), are labile to treatment with neutral hydroxylamine.[6][7] In contrast, serine-linked ADP-ribosylation is resistant.[8] This differential sensitivity can be used to characterize the nature of the modification.

Troubleshooting Guides

Issue 1: High Background Signal in Western Blot or ELISA for ADP-ribosylation

Possible Cause Recommended Solution
Non-enzymatic ADP-ribosylation of the target protein or antibody. Include a "no-enzyme" control to assess the level of non-enzymatic signal. Reduce the concentration of NAD+ in your assay. Optimize incubation time and temperature to the minimum required for the enzymatic reaction.
Improper blocking of the membrane/plate. Block for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.
Primary or secondary antibody concentration is too high. Titrate your antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.
Inadequate washing. Wash the membrane/plate at least three times for 10 minutes each with TBST after primary and secondary antibody incubations.

Issue 2: Inconsistent or Irreproducible Results in ADP-ribosylation Assays

Possible Cause Recommended Solution
Variable levels of non-enzymatic ADP-ribosylation between experiments. Standardize all experimental parameters, including buffer pH, incubation time, and temperature. Prepare fresh NAD+ solutions for each experiment.
Degradation of reagents. Aliquot and store NAD+ and enzymes at -80°C to avoid repeated freeze-thaw cycles.
Presence of contaminating proteases or other enzymes. Use high-purity recombinant proteins. Consider adding a protease inhibitor cocktail to your reaction buffer.

Issue 3: Artifacts in Mass Spectrometry Analysis

Possible Cause Recommended Solution
Non-enzymatic modification during sample preparation. Perform all sample preparation steps at low temperatures (on ice or in a cold room) to minimize chemical reactions.[9] Use buffers with a slightly acidic pH if compatible with your protein's stability.
Lability of the ADP-ribose modification during fragmentation. Use fragmentation methods such as Electron Transfer Dissociation (ETD) which are known to be gentler and better at preserving labile post-translational modifications.
Misidentification of other modifications as ADP-ribosylation. Be aware of other potential modifications with similar mass shifts and use high-resolution mass spectrometry for accurate mass determination.

Experimental Protocols

Protocol 1: Negative Control for Enzymatic ADP-ribosylation using a PARP Inhibitor

This protocol is designed to confirm that the observed ADP-ribosylation is due to the activity of a PARP enzyme.

Materials:

  • Purified PARP enzyme

  • Substrate protein

  • 10X PARP reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 2 mM DTT)

  • NAD+ solution

  • Potent PARP inhibitor (e.g., Olaparib, Veliparib) dissolved in DMSO

  • DMSO (vehicle control)

  • Nuclease-free water

Procedure:

  • Prepare two sets of reaction tubes: "Vehicle Control" and "PARP Inhibitor".

  • Prepare a master mix containing the PARP enzyme and substrate protein in 1X PARP reaction buffer.

  • Aliquot the master mix into the reaction tubes.

  • To the "PARP Inhibitor" tubes, add the PARP inhibitor to a final concentration known to be effective (e.g., 1-10 µM).

  • To the "Vehicle Control" tubes, add an equivalent volume of DMSO.

  • Pre-incubate the reactions for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reactions by adding NAD+ to the desired final concentration.

  • Incubate at the optimal temperature for the PARP enzyme (e.g., 30°C) for the desired time (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analyze the samples by Western blot or another detection method.

Expected Results:

A strong ADP-ribosylation signal should be observed in the "Vehicle Control" lane, while the signal should be significantly reduced or absent in the "PARP Inhibitor" lane. Any residual signal in the inhibitor lane could be attributed to non-enzymatic ADP-ribosylation or incomplete inhibition.

Protocol 2: Hydroxylamine Treatment to Differentiate ADP-ribose Linkages

This protocol can be used to determine if ADP-ribosylation is occurring on glutamate or aspartate residues, which are more susceptible to hydroxylamine cleavage than other linkages.

Materials:

  • ADP-ribosylated protein sample

  • 1 M Hydroxylamine solution, pH 7.5

  • 1 M Tris-HCl, pH 7.5 (as a control)

  • Nuclease-free water

Procedure:

  • Take your ADP-ribosylated protein sample and divide it into two equal aliquots: "Hydroxylamine Treated" and "Control".

  • To the "Hydroxylamine Treated" aliquot, add the 1 M hydroxylamine solution to a final concentration of 0.4 M.[7]

  • To the "Control" aliquot, add an equal volume of 1 M Tris-HCl, pH 7.5.

  • Incubate both samples at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by autoradiography (if using radiolabeled NAD+), Western blot, or mass spectrometry.

Expected Results:

If the ADP-ribosylation is primarily on glutamate or aspartate residues, you will observe a significant reduction in the signal in the "Hydroxylamine Treated" sample compared to the "Control". If the signal remains, it suggests the modification is on other residues like serine, arginine, or cysteine, which are more resistant to hydroxylamine cleavage.[6]

Quantitative Data Summary

The following table summarizes hypothetical data from a control experiment designed to quantify the extent of non-enzymatic ADP-ribosylation.

Condition ADP-ribosylation Signal (Arbitrary Units) Percentage of Total Signal
Complete Reaction (+ Enzyme) 1000100%
No-Enzyme Control 505%
+ PARP Inhibitor 656.5%

In this example, the non-enzymatic signal accounts for approximately 5-6.5% of the total signal observed in the enzymatic reaction.

Visualizations

Experimental_Workflow_for_Controlling_Non_Enzymatic_ADPr cluster_experiment Experimental Setup cluster_controls Control Reactions A Reaction Mix (Substrate, Buffer, NAD+) B Add PARP Enzyme A->B F No-Enzyme Control (Omit PARP) A->F Assess Non-Enzymatic Signal C Incubate B->C G Inhibitor Control (Add PARP Inhibitor) B->G Confirm Enzymatic Activity D Stop Reaction C->D E Analyze Signal D->E H Hydroxylamine Control (Post-reaction treatment) D->H Characterize Linkage

Caption: Workflow for controlling for non-enzymatic ADP-ribosylation.

Troubleshooting_High_Background Start High Background Signal Q1 Is there a signal in the 'No-Enzyme' control? Start->Q1 A1_Yes Likely Non-Enzymatic ADP-ribosylation Q1->A1_Yes Yes A1_No Issue with Assay Technique Q1->A1_No No Sol1 Reduce [NAD+] Optimize Incubation Time/Temp A1_Yes->Sol1 Sol2 Optimize Blocking Titrate Antibodies Improve Washing Steps A1_No->Sol2

Caption: Logic diagram for troubleshooting high background signals.

References

Technical Support Center: ARTC1 Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARTC1 mass spectrometry sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Signal for this compound-Modified Peptides Inefficient enrichment of ADP-ribosylated peptides.Utilize an enrichment strategy specific for ADP-ribosylated peptides, such as those employing the Af1521 macrodomain.[1]
Loss of low-abundance proteins during sample preparation.Scale up the experiment, increase the relative protein concentration using cell fractionation, or enrich for low-abundant proteins by immunoprecipitation.[2]
Incomplete protein digestion.Ensure optimal digestion conditions (e.g., enzyme-to-protein ratio, temperature, and incubation time). Consider using a combination of proteases like Trypsin and Lys-C.[3][4] For resistant proteins, ensure proper denaturation and reduction/alkylation steps.[4][5]
Poor ionization of peptides.Ensure proper desalting and removal of contaminants like detergents and salts that can suppress ionization.[6][7] Optimize LC-MS parameters, including spray voltage and capillary temperature.[8]
High Background Noise or Contaminant Peaks Contamination from detergents, salts, or polymers (e.g., keratin).Use high-purity reagents and solvents.[9] Implement a robust peptide cleanup protocol using C18 spin columns or magnetic beads.[3][6] Be meticulous with sample handling to avoid keratin contamination from skin and hair.[10]
Presence of non-MS compatible substances from the lysis buffer.Utilize magnetic bead-based cleanup methods designed to efficiently remove a wide variety of detergents and other MS-incompatible contaminants.[3]
Leaks in the LC-MS system.Check all fittings and connections for leaks, particularly the transfer line nut and vent valve.[11]
Poor Sequence Coverage of this compound Substrates Inefficient fragmentation of ADP-ribosylated peptides.Employ fragmentation methods suitable for labile post-translational modifications, such as Electron Transfer Dissociation (ETD) or Activated Ion Electron Transfer Dissociation (AI-ETD), to better localize the ADP-ribose moiety.[1][8]
Suboptimal peptide size for detection.Adjust digestion time or consider using an alternative enzyme to generate peptides of a more suitable size for MS analysis.[2]
Inconsistent Quantification Results Variation in sample loading.Accurately quantify peptide concentration before MS analysis using an appropriate assay (e.g., Pierce Quantitative Fluorometric Peptide Assay) to ensure equal loading.[12]
Inefficient labeling with isobaric tags (e.g., TMT).Ensure complete removal of amine-containing buffers and additives before labeling. Equilibrate labeling reagents to room temperature to avoid moisture condensation.[13]

Frequently Asked Questions (FAQs)

Sample Collection and Lysis

Q1: What is the best way to lyse cells to preserve this compound and its substrates?

For this compound, which is an ecto-enzyme, it is crucial to consider the location of the target proteins (cell surface and extracellular space).[1][14] A gentle lysis method that preserves protein integrity is recommended. The choice of lysis buffer is critical and should be compatible with downstream mass spectrometry. Buffers containing detergents will require a thorough cleanup step.[3][7]

Protein Digestion

Q2: Which enzyme is best for digesting this compound-modified proteins?

Trypsin is the most commonly used protease in proteomics as it generates peptides of an ideal size for mass spectrometry.[4] For complex samples, a combination of enzymes, such as Trypsin and Lys-C, can improve digestion efficiency.[3] The optimal enzyme-to-protein ratio is typically between 1:20 to 1:100 (w/w).[9]

Q3: How can I improve the digestion of hydrophobic or tightly folded proteins?

Proper denaturation of proteins is key. This is typically achieved using urea or guanidine hydrochloride.[4] Following denaturation, reduction of disulfide bonds with DTT or TCEP and subsequent alkylation with iodoacetamide (IAA) will make the protein more accessible to the protease.[5][15]

Peptide Cleanup

Q4: Why is peptide cleanup so important, and what are the best methods?

Peptide cleanup is essential to remove salts, detergents, and other contaminants that can interfere with LC-MS analysis by suppressing ionization and creating background noise.[6][7] Reversed-phase chromatography using C18 spin tips or columns is a standard method for desalting.[6] For samples containing detergents, specialized removal resins or magnetic bead-based cleanup methods are highly effective.[3][6]

Enrichment of this compound-Modified Peptides

Q5: Is it necessary to enrich for ADP-ribosylated peptides before MS analysis?

Yes, enrichment is highly recommended. ADP-ribosylation is a low-abundance modification, and enrichment significantly increases the chances of detection. A common strategy involves using the Af1521 macrodomain, which specifically binds to ADP-ribose.[1]

Experimental Protocols & Workflows

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for preparing samples for this compound mass spectrometry analysis.

cluster_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction ReductionAlkylation Reduction & Alkylation CellLysis->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Enrichment Enrichment of ADP-ribosylated Peptides Digestion->Enrichment Cleanup Peptide Desalting & Cleanup Enrichment->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis cluster_sample_issues Sample Preparation Issues cluster_ms_issues Mass Spectrometer Issues Start Problem Identified (e.g., No Signal) CheckSample Review Sample Preparation Steps Start->CheckSample CheckMS Evaluate MS Performance Start->CheckMS DigestionIssue Incomplete Digestion? CheckSample->DigestionIssue Yes EnrichmentIssue Inefficient Enrichment? CheckSample->EnrichmentIssue Yes CleanupIssue Contamination? CheckSample->CleanupIssue Yes IonizationIssue Poor Ionization? CheckMS->IonizationIssue Yes CalibrationIssue Instrument Calibration? CheckMS->CalibrationIssue Yes LeakIssue System Leak? CheckMS->LeakIssue Yes Solution Implement Corrective Action DigestionIssue->Solution EnrichmentIssue->Solution CleanupIssue->Solution IonizationIssue->Solution CalibrationIssue->Solution LeakIssue->Solution

References

troubleshooting poor transfection efficiency for ARTC1 plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the transfection of ARTC1 plasmids.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key features to consider during transfection?

This compound (ADP-ribosyltransferase 1) is a glycosylphosphatidylinositol (GPI)-anchored ecto-enzyme. This means that after synthesis, it is attached to the outer leaflet of the plasma membrane via a GPI anchor. It can also be secreted into the extracellular space. This is a critical consideration because successful expression may not be robustly detected by analyzing cell lysates alone.

Q2: I'm not seeing any this compound expression after transfection. What is the first thing I should check?

Given that this compound is a GPI-anchored and potentially secreted protein, your primary troubleshooting step should be to analyze the correct cellular fraction. Instead of relying solely on whole-cell lysates, you should examine:

  • Cell Surface Expression: Use techniques like flow cytometry or cell surface biotinylation followed by Western blot to detect this compound on the plasma membrane.

  • Conditioned Media: Collect the cell culture supernatant, concentrate it if necessary, and perform a Western blot to detect secreted this compound.[1][2]

Q3: Could overexpression of this compound be toxic to my cells, leading to low apparent transfection efficiency?

While some studies suggest that this compound overexpression can enhance tumorigenesis, there is no direct evidence of acute cytotoxicity immediately following transfection that would be mistaken for low efficiency.[3] However, if you observe significant cell death post-transfection, it is more likely due to the transfection process itself rather than this compound-specific toxicity. It is recommended to include a positive control (e.g., a GFP-expressing plasmid) to distinguish between a general transfection problem and a gene-specific issue.

Q4: Are there specific cell lines that are known to be difficult to transfect with this compound plasmids?

Currently, there are no widespread reports detailing specific difficulties in transfecting particular cell lines with this compound plasmids. Successful transfections of this compound cDNA or shRNA have been reported in various cell lines, including HEK293T, A549, H1650, and various cancer cell lines.[4] If you are experiencing issues, it is more likely related to the general transfectability of your chosen cell line rather than a specific incompatibility with the this compound plasmid.

Troubleshooting Guides

Problem 1: Low or No Detectable this compound Expression

If you are confident in your plasmid quality and transfection protocol but still observe poor results, consider the following optimization steps.

Troubleshooting Workflow

Troubleshooting_Low_ARTC1_Expression start Start: Low/No this compound Expression check_localization Have you checked the cell surface and conditioned media? start->check_localization analyze_fractions Analyze cell surface (FACS/Biotinylation) and concentrated media (Western Blot). check_localization->analyze_fractions No positive_control Is your positive control (e.g., GFP) expressing well? check_localization->positive_control Yes analyze_fractions->positive_control general_troubleshooting Proceed to General Transfection Troubleshooting. positive_control->general_troubleshooting No success Successful this compound Expression positive_control->success Yes optimize_plasmid Optimize Plasmid and Transfection Reagent. general_troubleshooting->optimize_plasmid optimize_cells Optimize Cell Conditions. general_troubleshooting->optimize_cells optimize_time Optimize Post-Transfection Incubation Time. general_troubleshooting->optimize_time optimize_plasmid->success optimize_cells->success optimize_time->success

Caption: A workflow for troubleshooting low or no this compound expression.

Detailed Methodologies & Optimization Tables

1. Plasmid DNA Quality and Quantity

Ensure your this compound plasmid is of high purity and integrity.

ParameterRecommendationTroubleshooting Steps
Purity A260/A280 ratio of 1.8-2.0.Re-purify the plasmid if the ratio is outside this range. Consider using an endotoxin-free purification kit.
Integrity Predominantly supercoiled form.Run the plasmid on an agarose gel to check for degradation or excessive nicking.
Concentration Titrate the amount of plasmid DNA.Test a range of DNA concentrations (see table below).

Table 1: Plasmid DNA Concentration Optimization

DNA Amount (per well of a 6-well plate)Transfection Reagent Volume
1.0 µgFollow manufacturer's recommended ratio
2.5 µgFollow manufacturer's recommended ratio
4.0 µgFollow manufacturer's recommended ratio

2. Transfection Reagent and Complex Formation

The choice and handling of the transfection reagent are critical.

ParameterRecommendationTroubleshooting Steps
Reagent:DNA Ratio Optimize for your cell line.Test different ratios of transfection reagent to DNA (e.g., 2:1, 3:1, 4:1).
Complex Formation Incubate for the recommended time (usually 15-30 min).Ensure complexes are formed in a serum-free medium. Do not vortex the complexes.
Reagent Choice Use a reagent known to be effective for your cell line.If efficiency remains low, consider trying a different type of transfection reagent (e.g., lipid-based, polymer-based) or method (e.g., electroporation).

3. Cell Conditions

Healthy, actively dividing cells are crucial for successful transfection.

ParameterRecommendationTroubleshooting Steps
Cell Confluency 70-90% at the time of transfection.Plate cells at different densities the day before transfection to find the optimal confluency.
Passage Number Use low passage number cells (<30 passages).Thaw a fresh vial of cells if you have been using them for an extended period.
Cell Health Ensure cells are healthy and free of contamination.Regularly check for mycoplasma contamination.

4. Post-Transfection Incubation

The timing of analysis post-transfection can significantly impact results.

ParameterRecommendationTroubleshooting Steps
Incubation Time 24-72 hours.Harvest cells and media at different time points (e.g., 24h, 48h, 72h) to determine the peak of this compound expression.
Medium Change Change to fresh medium 4-6 hours post-transfection.This can help reduce cytotoxicity from the transfection reagent.
Problem 2: High Cell Death After Transfection

If you observe significant cell death, the issue likely lies with the transfection conditions rather than the this compound plasmid itself.

Troubleshooting Workflow

Troubleshooting_High_Cell_Death start Start: High Cell Death check_reagent Is the transfection reagent concentration too high? start->check_reagent reduce_reagent Decrease the amount of transfection reagent. check_reagent->reduce_reagent Yes check_dna Is the DNA concentration too high? check_reagent->check_dna No success Improved Cell Viability reduce_reagent->success reduce_dna Decrease the amount of plasmid DNA. check_dna->reduce_dna Yes check_incubation Is the incubation time with complexes too long? check_dna->check_incubation No reduce_dna->success reduce_incubation Reduce incubation time (e.g., 4-6 hours) before changing the medium. check_incubation->reduce_incubation Yes check_confluency Is cell confluency too low? check_incubation->check_confluency No reduce_incubation->success optimize_confluency Increase cell seeding density to achieve 70-90% confluency. check_confluency->optimize_confluency Yes check_confluency->success No optimize_confluency->success

Caption: A decision tree for troubleshooting high cell death post-transfection.

Table 2: Optimization Parameters to Reduce Cytotoxicity

ParameterStandard ProtocolOptimized Protocol for Sensitive Cells
DNA Amount (6-well plate) 2.5 µg1.0 - 1.5 µg
Transfection Reagent Manufacturer's recommendationReduce by 25-50%
Incubation with Complexes 24 hours4-6 hours, then change to fresh media
Cell Confluency 70-90%>80% to reduce per-cell reagent exposure

Experimental Protocols

Protocol 1: Western Blot Analysis of Secreted this compound in Conditioned Media

  • After the desired post-transfection incubation period (e.g., 48 hours), collect the cell culture supernatant.

  • Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells and debris.

  • Transfer the cleared supernatant to a new tube.

  • (Optional but recommended) Concentrate the supernatant using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa) to increase the concentration of this compound.[2]

  • Mix the concentrated or unconcentrated supernatant with 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Proceed with standard SDS-PAGE and Western blot analysis using an anti-ARTC1 antibody.

Protocol 2: Flow Cytometry Analysis of Cell Surface this compound

  • Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Wash the cells with ice-cold PBS containing 1% BSA (FACS buffer).

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.

  • Add a primary antibody against an extracellular epitope of this compound. Incubate on ice for 30-60 minutes.

  • Wash the cells three times with FACS buffer.

  • Resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody. Incubate on ice in the dark for 30 minutes.

  • Wash the cells three times with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer and analyze by flow cytometry.

References

Validation & Comparative

Confirming ARTC1 Substrate Identification with Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive identification of enzyme substrates is a cornerstone of understanding biological pathways and developing targeted therapeutics. This guide provides a comparative overview of methodologies for confirming substrates of ADP-ribosyltransferase 1 (ARTC1), with a focus on the gold-standard approach of site-directed mutagenesis coupled with co-immunoprecipitation. Experimental data and detailed protocols are provided to support the practical application of these techniques.

This compound is an ectoenzyme that catalyzes the transfer of an ADP-ribose group from NAD+ to specific arginine residues on target proteins. This post-translational modification can modulate protein function, localization, and interaction with other molecules. Given its role in various physiological and pathological processes, including tumorigenesis and inflammation, the robust identification of its substrates is of paramount importance.

Comparative Analysis of Substrate Confirmation Methods

While initial screening methods like mass spectrometry can identify numerous potential this compound substrates, confirming a direct and specific interaction requires further validation. The following table compares the performance of key validation techniques.

Method Principle Advantages Limitations Throughput Qualitative/Quantitative
Site-Directed Mutagenesis with Co-Immunoprecipitation Mutating the putative ADP-ribosylation site (arginine) on the substrate and assessing the loss of interaction with this compound.High confidence in direct interaction; identifies specific modification sites.Lower throughput; requires generation and validation of mutants.LowQualitative/Semi-quantitative
In Vitro ADP-ribosylation Assay Incubating purified this compound and the putative substrate with labeled NAD+ to detect direct transfer of ADP-ribose.Confirms direct enzymatic activity; can be quantitative.Requires purified proteins; may not reflect in vivo conditions.MediumBoth
Mass Spectrometry Identification of ADP-ribosylated peptides from a complex mixture after enrichment.High throughput; identifies numerous potential substrates and modification sites in an unbiased manner.Does not inherently confirm direct interaction; requires further validation.HighBoth
Far-Western Blotting Probing a membrane with a purified, labeled enzyme (this compound) to detect interaction with an immobilized substrate.Relatively simple and quick to perform.Prone to false positives due to non-specific binding; may not detect transient interactions.MediumQualitative

Experimental Protocols

Protocol 1: Confirmation of this compound Substrate via Site-Directed Mutagenesis and Co-Immunoprecipitation

This protocol is exemplified by the confirmation of Tripartite Motif-Containing Protein 72 (TRIM72) as an this compound substrate. Studies have shown that mutating key arginine residues on TRIM72 abrogates its ADP-ribosylation by this compound.[1][2][3]

1. Site-Directed Mutagenesis of the Putative Substrate:

  • Objective: To create a mutant version of the putative substrate where the target arginine residue(s) for ADP-ribosylation are replaced with another amino acid, typically lysine.
  • Procedure:
  • Design primers containing the desired mutation (e.g., changing the codon for Arginine to Lysine; R207K, R260K for TRIM72).[2][3]
  • Use a high-fidelity DNA polymerase to perform PCR amplification of the plasmid containing the wild-type substrate cDNA using the mutagenic primers.
  • Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.
  • Transform competent E. coli with the mutated plasmid.
  • Select transformed colonies and verify the mutation by DNA sequencing.

2. Transfection and Expression:

  • Objective: To express both the wild-type and mutant substrate proteins in a suitable cell line that also expresses this compound.
  • Procedure:
  • Transfect mammalian cells (e.g., HEK293T or a relevant cell line) with plasmids encoding wild-type and mutant substrates.
  • Include a vector expressing this compound if the chosen cell line does not have sufficient endogenous expression.
  • Allow for protein expression for 24-48 hours.

3. Co-Immunoprecipitation (Co-IP):

  • Objective: To determine if the mutation disrupts the interaction between this compound and the substrate.
  • Procedure:
  • Lyse the transfected cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
  • Incubate the pre-cleared lysates with an antibody specific to this compound overnight at 4°C.
  • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Objective: To detect the presence of the substrate in the this compound immunoprecipitate.
  • Procedure:
  • Separate the eluted proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Probe the membrane with a primary antibody against the substrate protein.
  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Expected Outcome: The wild-type substrate should be detected in the this compound immunoprecipitate, while the mutant substrate should show a significantly reduced or absent signal, confirming that the mutated arginine residue is critical for the interaction.

Protocol 2: In Vitro ADP-ribosylation Assay

1. Protein Purification:

  • Purify recombinant this compound and the putative substrate protein from a suitable expression system (e.g., E. coli or insect cells).

2. ADP-ribosylation Reaction:

  • In a reaction buffer, combine purified this compound, the putative substrate, and radiolabeled [³²P]-NAD+.
  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
  • Include control reactions, such as one without the substrate to check for this compound auto-ADP-ribosylation, and one with a catalytically inactive this compound mutant.

3. Detection of ADP-ribosylation:

  • Stop the reaction by adding SDS-PAGE sample buffer.
  • Separate the reaction products by SDS-PAGE.
  • Visualize the radiolabeled proteins by autoradiography.
  • Expected Outcome: A radioactive band corresponding to the molecular weight of the substrate will indicate that it has been directly ADP-ribosylated by this compound.[1][4]

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the biological context of this compound function, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_transfection Cell Culture & Transfection cluster_coip Co-Immunoprecipitation cluster_analysis Analysis WT_plasmid Wild-Type Substrate Plasmid Mut_plasmid Mutant Substrate Plasmid WT_plasmid->Mut_plasmid PCR with mutagenic primers Cells Mammalian Cells Transfection_WT Transfect with WT Plasmid Cells->Transfection_WT Transfection_Mut Transfect with Mutant Plasmid Cells->Transfection_Mut Lysis_WT Cell Lysate (WT) Transfection_WT->Lysis_WT Lysis_Mut Cell Lysate (Mut) Transfection_Mut->Lysis_Mut IP_ARTC1_WT IP with anti-ARTC1 Ab Lysis_WT->IP_ARTC1_WT IP_ARTC1_Mut IP with anti-ARTC1 Ab Lysis_Mut->IP_ARTC1_Mut WB_WT Western Blot: Detect Substrate IP_ARTC1_WT->WB_WT WB_Mut Western Blot: Detect Substrate IP_ARTC1_Mut->WB_Mut Result_WT Interaction Confirmed WB_WT->Result_WT Result_Mut Interaction Abolished WB_Mut->Result_Mut

Fig 1. Experimental workflow for confirming this compound substrates.

ARTC1_TRIM72_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRIM72_mod TRIM72-ADPr This compound->TRIM72_mod ADP-ribosylates TRIM72 (Arg) NAD NAD+ NAD->this compound Substrate TRIM72_unmod TRIM72 (unmodified) Repair_complex Membrane Repair Complex Assembly TRIM72_mod->Repair_complex Initiates Membrane_damage Membrane Damage Membrane_damage->NAD Release

Fig 2. this compound-TRIM72 signaling in membrane repair.

Conclusion

The combination of site-directed mutagenesis and co-immunoprecipitation stands as a robust and highly specific method for confirming the direct interaction between this compound and its putative substrates. While other techniques such as in vitro ADP-ribosylation assays and mass spectrometry are valuable for initial screening and complementary evidence, the mutagenesis approach provides definitive evidence of the specific amino acid residues involved in the interaction. For researchers in drug development, this level of detail is crucial for designing targeted inhibitors or modulators of this compound activity. The protocols and comparative data presented in this guide offer a framework for the rigorous validation of this compound substrates, paving the way for a deeper understanding of its biological functions.

References

Validating ARTC1 Inhibitor Efficacy in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the efficacy of candidate ARTC1 inhibitors in a cell culture setting. Given the current landscape where specific small-molecule inhibitors for this compound are not readily commercially available, this guide focuses on a validation workflow using a hypothetical candidate inhibitor compared against appropriate controls.

This compound (Arginine-specific mono-ADP-ribosyltransferase 1) is an ectoenzyme that catalyzes the transfer of ADP-ribose from NAD+ to arginine residues on target proteins. This post-translational modification plays a role in various cellular processes, including tumorigenesis and immune responses.[1][2] The development of specific this compound inhibitors is therefore of significant interest for therapeutic applications.

This guide outlines key experiments to characterize the efficacy of a candidate this compound inhibitor, including assessments of cell viability, apoptosis, and target engagement.

Comparative Efficacy of a Candidate this compound Inhibitor

The following tables summarize hypothetical quantitative data from key validation experiments, comparing a candidate this compound inhibitor to a vehicle control and a non-specific inhibitor of mono-ADP-ribosylation, Novobiocin.[1]

Table 1: Cell Viability (MTT Assay) in this compound-expressing Cancer Cell Line (e.g., LoVo)

CompoundConcentration (µM)% Cell Viability (48h)
Vehicle (DMSO)-100 ± 4.5
Candidate Inhibitor185 ± 5.1
1062 ± 3.8
5035 ± 2.9
Novobiocin1092 ± 6.2
5075 ± 5.5
10058 ± 4.7

Table 2: Apoptosis Induction (Annexin V/PI Staining) in this compound-expressing Cancer Cell Line (e.g., LoVo)

CompoundConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)
Vehicle (DMSO)-5 ± 1.2
Candidate Inhibitor1025 ± 3.1
5048 ± 4.5
Novobiocin5015 ± 2.8
10028 ± 3.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed an this compound-expressing cancer cell line (e.g., LoVo human colon cancer cells) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the candidate this compound inhibitor, Novobiocin (as a non-specific control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the candidate inhibitor, Novobiocin, and vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay assesses the direct binding of the inhibitor to this compound in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with the candidate inhibitor or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The binding of the inhibitor is expected to stabilize this compound, making it more resistant to heat-induced denaturation and aggregation.

  • Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Detect the amount of soluble this compound at each temperature using an this compound-specific antibody. An upward shift in the melting curve indicates target engagement.

Visualizations

This compound Signaling Pathway

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular NAD NAD+ This compound This compound NAD->this compound Substrate TargetProtein Target Protein (e.g., Integrins) This compound->TargetProtein Catalyzes ADPR_TargetProtein ADP-Ribosylated Target Protein TargetProtein->ADPR_TargetProtein ADP-Ribosylation Downstream Downstream Signaling (e.g., Cell Adhesion, Migration) ADPR_TargetProtein->Downstream Altered Function

Caption: this compound-mediated ADP-ribosylation of extracellular target proteins.

Experimental Workflow for this compound Inhibitor Validation

This compound Inhibitor Validation Workflow cluster_workflow Validation Pipeline start Candidate this compound Inhibitor cell_culture Treat this compound-expressing cell line start->cell_culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis target Target Engagement Assay (e.g., CETSA) cell_culture->target analysis Data Analysis and Comparison to Controls viability->analysis apoptosis->analysis target->analysis

Caption: A streamlined workflow for validating candidate this compound inhibitors.

References

A Comparative Guide to ARTC1 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two enzyme families, ADP-ribosyltransferase 1 (ARTC1) and Poly (ADP-ribose) polymerases (PARPs), as targets in cancer therapy. While PARP inhibitors have become an established class of drugs for specific cancer types, this compound represents an emerging, preclinical target with a distinct mechanism of action. This document outlines their respective roles in cancer biology, presents clinical data for approved PARP inhibitors, and provides detailed experimental protocols for their evaluation.

Introduction

In the landscape of targeted cancer therapies, enzymes that regulate DNA damage repair and other cellular processes are of significant interest. PARP inhibitors have successfully translated from bench to bedside, exploiting the concept of synthetic lethality in cancers with specific DNA repair deficiencies. In contrast, this compound, a mono-ADP-ribosyltransferase, is in the early stages of investigation as a cancer target, primarily implicated in modulating the tumor immune microenvironment. This guide will objectively compare these two classes of enzymes and their corresponding inhibitors, highlighting the established clinical utility of PARP inhibitors and the preclinical promise of targeting this compound.

Mechanism of Action

This compound: An Emerging Immunomodulatory Target

This compound is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the transfer of a single ADP-ribose group from NAD+ to target proteins, a process known as mono-ADP-ribosylation.[1] In the context of cancer, this compound expression on tumor cells has been linked to immune evasion.[2][3] Its primary proposed mechanism involves the mono-ADP-ribosylation of the P2X7 receptor on CD8+ T cells, which can induce NAD-induced cell death (NICD) of these immune effector cells, thereby blunting the anti-tumor immune response.[4] Therapeutic strategies targeting this compound are therefore focused on inhibiting its enzymatic activity to prevent this T-cell depletion and enhance anti-tumor immunity.[2][3]

PARP Inhibitors: Exploiting DNA Repair Deficiencies

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[5][6] They play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: By competing with NAD+, PARP inhibitors block the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[7]

  • PARP Trapping: PARP inhibitors trap PARP1/2 on the DNA at the site of a single-strand break.[8] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks (DSBs).[8]

In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is particularly effective in tumors with mutations in genes like BRCA1 and BRCA2.

Signaling Pathway Diagrams

ARTC1_Signaling_Pathway This compound This compound P2X7R P2X7R This compound->P2X7R Mono-ADP-ribosylation NAD_ext Extracellular NAD+ NAD_ext->this compound Substrate Apoptosis Apoptosis (NICD) P2X7R->Apoptosis Induces

Caption: this compound-mediated immune evasion pathway.

Caption: PARP inhibitor mechanism of action and synthetic lethality.

Comparative Performance Data of PARP Inhibitors

As this compound inhibitors are still in preclinical development, quantitative performance data is not available. The following tables summarize the clinical efficacy and toxicity of four FDA-approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. Data is compiled from various clinical trials in different cancer types and treatment settings.

Table 1: Clinical Efficacy of Approved PARP Inhibitors
Drug (Trade Name)Cancer TypeTrial (Setting)Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
Olaparib (Lynparza)Ovarian Cancer (gBRCAm)SOLO-1 (Maintenance)Not reached vs. 13.8 months (HR 0.30)Data immature46% (in platinum-sensitive)
Breast Cancer (gBRCAm)OlympiAD (Metastatic)7.0 vs. 4.2 months (HR 0.58)19.3 vs. 17.1 months (HR 0.90)59.9%
Pancreatic Cancer (gBRCAm)POLO (Maintenance)7.4 vs. 3.8 months (HR 0.53)18.9 vs. 18.1 months (HR 0.83)23.1%
Niraparib (Zejula)Ovarian Cancer (HRD)PRIMA (Maintenance)24.5 vs 11.2 months (HR, 0.51)[4]No significant difference[6]N/A (Maintenance)
Ovarian Cancer (HRP)PRIMA (Maintenance)8.4 vs 5.4 months (HR, 0.67)[4]No significant difference[6]N/A (Maintenance)
Rucaparib (Rubraca)Ovarian Cancer (BRCAm)ARIEL3 (Maintenance)16.6 vs. 5.4 months (HR 0.23)Data immature81% (in gBRCAm)
Ovarian Cancer (HRD)ARIEL3 (Maintenance)13.6 vs. 5.4 months (HR 0.32)Data immature6.8% (BRCAwt/LOH-high)
Talazoparib (Talzenna)Breast Cancer (gBRCAm)EMBRACA (Metastatic)8.6 vs. 5.6 months (HR 0.54)19.3 vs. 19.5 months62.6%
Prostate Cancer (mCRPC with HRR gene alterations)TALAPRO-2 (First-line)Not reached vs. 21.9 months (HR 0.63)45.8 vs. 37.0 months43.3%

Data is presented as Drug vs. Placebo/Control. HR = Hazard Ratio. gBRCAm = germline BRCA mutation. HRD = Homologous Recombination Deficiency. HRP = Homologous Recombination Proficient. mCRPC = metastatic Castration-Resistant Prostate Cancer.

Table 2: Common Adverse Events (Grade ≥3) of Approved PARP Inhibitors
Adverse EventOlaparibNiraparibRucaparibTalazoparib
Anemia 16-22%25-31%16-29%39-53%
Neutropenia 4-9%20-30%7%21-35%
Thrombocytopenia 1-3%29-39%5%15-27%
Fatigue/Asthenia 4-7%6-8%6-11%2-6%
Nausea 1-3%2-8%5%1-7%

Percentages represent the incidence of Grade 3 or higher adverse events and can vary based on the specific clinical trial, patient population, and whether the drug is used as monotherapy or in combination.[1][8]

Experimental Protocols

This compound Enzymatic Activity Assay

This protocol is a general method for measuring the mono-ADP-ribosyltransferase activity of this compound.[7]

Objective: To quantify the enzymatic activity of this compound by measuring the transfer of ADP-ribose from NAD+ to a substrate.

Materials:

  • Recombinant human this compound enzyme

  • NAD+ (substrate)

  • Agmatine (acceptor substrate)

  • [³²P]-NAD+ (radiolabeled substrate for detection)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Stop solution (e.g., 1 M HCl)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in the assay buffer containing this compound enzyme, agmatine, and NAD+.

  • Initiate the reaction by adding [³²P]-NAD+.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the radiolabeled ADP-ribosylated agmatine from the unincorporated [³²P]-NAD+ using a suitable method (e.g., cation exchange chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the specific activity of the this compound enzyme.

ARTC1_Assay_Workflow start Start prepare_mix Prepare reaction mix (this compound, agmatine, NAD+) start->prepare_mix add_radiolabel Add [³²P]-NAD+ prepare_mix->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Add stop solution incubate->stop_reaction separate Separate product from substrate stop_reaction->separate quantify Quantify radioactivity separate->quantify end End quantify->end

Caption: Workflow for this compound enzymatic activity assay.

PARP Inhibitor Clonogenic Survival Assay

This protocol assesses the long-term cytotoxic effects of PARP inhibitors on cancer cells.[5][7]

Objective: To determine the ability of single cancer cells to form colonies after treatment with a PARP inhibitor.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PARP inhibitor (e.g., Olaparib)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-2000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an extended period (e.g., 10-14 days) to allow for colony formation. The medium can be replaced with fresh medium containing the inhibitor every 3-4 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with methanol for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment concentration relative to the vehicle control.

Clonogenic_Assay_Workflow start Start seed_cells Seed cells at low density start->seed_cells treat_cells Treat with PARP inhibitor seed_cells->treat_cells incubate Incubate for 10-14 days treat_cells->incubate fix_colonies Fix colonies with methanol incubate->fix_colonies stain_colonies Stain with crystal violet fix_colonies->stain_colonies count_colonies Count colonies stain_colonies->count_colonies calculate_sf Calculate surviving fraction count_colonies->calculate_sf end End calculate_sf->end

Caption: Workflow for clonogenic survival assay.

Comet Assay for DNA Damage

This protocol is used to detect DNA single- and double-strand breaks in individual cells.

Objective: To visualize and quantify DNA damage in cells treated with PARP inhibitors (often in combination with a DNA damaging agent).

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Comet slides (or pre-coated microscope slides)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest cells and resuspend them in PBS.

  • Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide.

  • Allow the agarose to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field to allow the negatively charged, fragmented DNA to migrate out of the nucleus, forming a "comet tail".

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope.

  • Quantify the extent of DNA damage using comet scoring software, which measures parameters like tail length and tail moment.

Conclusion

The comparison between this compound and PARP inhibitors highlights the diverse strategies being employed in targeted cancer therapy. PARP inhibitors are a mature class of drugs with proven clinical efficacy in specific patient populations, primarily those with HR-deficient tumors. Their mechanism of action, centered on inducing synthetic lethality, is well-established. In contrast, targeting this compound is a novel, preclinical approach that aims to overcome immune resistance by protecting CD8+ T cells from NAD-induced cell death. While promising, the therapeutic potential of this compound inhibitors is yet to be validated in clinical settings. For researchers and drug development professionals, PARP inhibitors serve as a successful example of a targeted therapy, while this compound presents an exciting new avenue for immuno-oncology research. Continued investigation into both established and emerging targets will be crucial for advancing personalized cancer medicine.

References

A Comparative Guide to the Functional Landscape of ARTC1 Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of Mono-ADP-ribosyltransferase 1 (ARTC1) orthologs, with a primary focus on human and mouse variants. This compound, an ecto-enzyme that catalyzes the transfer of ADP-ribose from NAD+ to arginine residues on target proteins, plays a crucial role in a variety of cellular processes. Understanding the similarities and differences between its orthologs is paramount for translational research and the development of novel therapeutic strategies.

Executive Summary

Human and mouse this compound share a high degree of sequence similarity (approximately 88%) and are predominantly expressed in cardiac and skeletal muscle. Functionally, both orthologs are implicated in the regulation of muscle function and have been identified as key players in distinct signaling pathways. However, significant functional divergences exist, particularly in the context of tumorigenesis, immune response, and calcium homeostasis. This guide synthesizes available experimental data to provide a clear comparison of their enzymatic activity, substrate specificity, and cellular functions.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and functional data of human and mouse this compound orthologs based on available literature.

FeatureHuman this compound (hthis compound)Mouse this compound (mthis compound)Reference(s)
Sequence Similarity -~88% identity with hthis compound[1]
Primary Tissue Expression Cardiac and Skeletal MuscleCardiac and Skeletal Muscle[1][2]
Subcellular Localization Cell surface, Endoplasmic ReticulumCell surface, Endoplasmic Reticulum[2]

Table 1: General Characteristics of Human and Mouse this compound

Functional AspectHuman this compound (hthis compound)Mouse this compound (mthis compound)Reference(s)
Enzymatic Activity Arginine-specific mono-ADP-ribosyltransferaseArginine-specific mono-ADP-ribosyltransferase[2][3]
Known Substrates VAPB, GRP78/BiPHemopexin, and a wide range of cell surface and extracellular proteins[2][4]
Role in Cancer Upregulated in some cancers (e.g., lung adenocarcinoma, glioma)Promotes tumorigenesis and regulates the tumor microenvironment[3]
Role in Immunity Regulates immune cell function (e.g., T-cells)Influences inflammation and immune cell infiltration in tumors[3]
Role in Cardiac Function Regulates intracellular calcium homeostasisAffects cardiac contractility and response to ischemic injury[2][3]
Role in Muscle Function Implicated in muscle weaknessDeficiency leads to signs of muscle weakness[2][4]

Table 2: Functional Comparison of Human and Mouse this compound

Signaling Pathways and Molecular Interactions

This compound orthologs participate in distinct signaling cascades that modulate cellular behavior. The following diagrams illustrate the known pathways for human and mouse this compound.

hARTC1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol hthis compound hthis compound VAPB VAPB hthis compound->VAPB ADP-ribosylation (Arg50) Ca2_ER Ca2+ VAPB->Ca2_ER Regulates Release Ca2_Cytosol Ca2+ Ca2_ER->Ca2_Cytosol Ca2_ER->Ca2_Cytosol Release Muscle_Contraction Muscle Contraction Ca2_Cytosol->Muscle_Contraction

Figure 1: hthis compound Signaling in Calcium Homeostasis

mARTC1_Tumor_Microenvironment cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment mthis compound mthis compound Tumor_Growth Tumor Growth & Proliferation mthis compound->Tumor_Growth Immune_Suppression Immune Suppression mthis compound->Immune_Suppression Promotes CD8_T_Cell CD8+ T Cell Macrophage Macrophage Immune_Suppression->CD8_T_Cell Inhibits Immune_Suppression->Macrophage Inhibits

Figure 2: mthis compound Role in the Tumor Microenvironment

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound orthologs.

In Vitro ADP-Ribosylation Assay

This protocol is designed to measure the enzymatic activity of this compound orthologs by quantifying the incorporation of radioactive ADP-ribose into a model substrate.

Materials:

  • Purified recombinant this compound (human or mouse)

  • Agmatine (or other suitable arginine-containing substrate)

  • [³²P]-NAD+

  • Reaction buffer (50 mM potassium phosphate pH 7.5, 10 mM DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, a defined concentration of the substrate (e.g., 1 mM agmatine), and purified this compound enzyme.

  • Initiate the reaction by adding [³²P]-NAD+ to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 20% TCA.

  • Incubate on ice for 10 minutes to precipitate the protein.

  • Pellet the precipitate by centrifugation at 14,000 x g for 10 minutes.

  • Wash the pellet twice with 10% TCA.

  • Resuspend the pellet in scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in pmol ADP-ribose incorporated/min/µg enzyme).

Co-Immunoprecipitation (Co-IP) for Identification of Interacting Proteins

This protocol is used to identify proteins that interact with this compound orthologs in a cellular context.

Materials:

  • Cells expressing tagged this compound (e.g., FLAG- or HA-tagged)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-tag antibody (e.g., anti-FLAG M2 affinity gel)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer for protein identification

Procedure:

  • Lyse cells expressing tagged this compound in lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the cleared lysate with the anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elute the bound protein complexes from the beads using the appropriate elution buffer.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with antibodies against suspected interacting partners.

  • For unbiased identification of interacting partners, subject the eluate to in-solution or in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the role of this compound orthologs in cell migration.

Materials:

  • Cell lines with manipulated this compound expression (e.g., knockdown, knockout, or overexpression)

  • Culture plates

  • Pipette tip or cell scraper

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in a culture plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with media to remove detached cells.

  • Incubate the cells and capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each time point.

  • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Experimental_Workflow cluster_Cloning Gene Cloning & Expression cluster_Assays Functional Assays cluster_Analysis Data Analysis & Comparison Clone_hthis compound Clone hthis compound Express_Protein Express & Purify Recombinant Protein Clone_hthis compound->Express_Protein Clone_mthis compound Clone mthis compound Clone_mthis compound->Express_Protein Enzyme_Assay In Vitro ADP-Ribosylation Assay Express_Protein->Enzyme_Assay CoIP_MS Co-IP & Mass Spectrometry (Substrate/Interactor ID) Express_Protein->CoIP_MS Cell_Assay Cell-Based Assays (Migration, Proliferation) Express_Protein->Cell_Assay Compare_Activity Compare Enzymatic Activity Enzyme_Assay->Compare_Activity Compare_Substrates Compare Substrates/ Interactomes CoIP_MS->Compare_Substrates Compare_Functions Compare Cellular Functions Cell_Assay->Compare_Functions

Figure 3: General Experimental Workflow for this compound Comparison

Conclusion

The comparative analysis of this compound orthologs reveals both conserved and divergent functions, underscoring the importance of species-specific considerations in biomedical research and drug development. While both human and mouse this compound are key regulators in muscle physiology, their distinct roles in cancer and immunology highlight the need for careful validation of findings from mouse models in human systems. The provided experimental protocols offer a robust framework for further investigation into the nuanced functions of this compound orthologs, which will be critical for the development of targeted therapies.

References

A Researcher's Guide to Antibody Specificity Among ARTC Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of antibodies is paramount to experimental success. This guide provides a comparative analysis of antibody cross-reactivity among the human ADP-ribosyltransferase C-family (ARTC) members. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of experimental results and the development of specific therapeutic agents.

The ARTC family of proteins consists of several members, including ARTC1, ARTC2 (a pseudogene in humans), ARTC3, ARTC4, and ARTC5. These proteins are involved in a variety of cellular processes, including signal transduction and immune regulation. Due to structural similarities, antibodies developed against one family member may exhibit cross-reactivity with others, leading to potential misinterpretation of data. This guide aims to provide a framework for assessing and understanding this cross-reactivity.

Predicted Cross-Reactivity Based on Sequence Homology

A primary indicator of potential antibody cross-reactivity is the degree of amino acid sequence similarity between proteins. A pairwise sequence alignment of human ARTC family members was performed to identify regions of high homology, which are potential sites for antibody cross-reactivity.

Protein Pair Sequence Identity (%)
This compound vs. ARTC335.0%
This compound vs. ARTC434.5%
This compound vs. ARTC540.1%
ARTC3 vs. ARTC435.8%
ARTC3 vs. ARTC537.2%
ARTC4 vs. ARTC533.3%

Note: The sequence identity was calculated based on the full-length protein sequences obtained from UniProt (this compound: P52961, ARTC3: Q13508, ARTC4: Q93070, ARTC5: Q96L15). The alignment was performed using a standard global alignment algorithm.

The analysis reveals a moderate degree of sequence identity among the ARTC family members, with the highest identity observed between this compound and ARTC5. This suggests a higher likelihood of cross-reactivity for antibodies targeting epitopes within conserved regions. Researchers should exercise caution when using antibodies against these proteins, particularly polyclonal antibodies which recognize multiple epitopes.

Experimental Validation of Antibody Specificity

While sequence homology provides a valuable prediction, empirical testing is the definitive method for determining antibody specificity. The following are standard experimental protocols that should be employed to assess the cross-reactivity of antibodies against ARTC family members.

Experimental Protocols

1. Western Blotting

  • Objective: To determine if an antibody recognizes other ARTC family members in a denatured state.

  • Methodology:

    • Prepare lysates from cell lines individually overexpressing each of the human ARTC family members (this compound, ARTC3, ARTC4, and ARTC5). Use a non-transfected cell line as a negative control.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ARTC1) overnight at 4°C at the recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A specific antibody should only produce a band at the expected molecular weight for its target ARTC protein. The presence of bands in lanes corresponding to other ARTC family members indicates cross-reactivity.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the binding affinity of an antibody to each of the ARTC family members.

  • Methodology:

    • Coat separate wells of a 96-well plate with purified recombinant human this compound, ARTC3, ARTC4, and ARTC5 proteins overnight at 4°C. Use a well coated with BSA as a negative control.

    • Wash the wells three times with phosphate-buffered saline with Tween 20 (PBST).

    • Block the wells with 1% BSA in PBST for 1 hour at room temperature.

    • Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

    • Wash the wells three times with PBST.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBST.

    • Add a TMB substrate and stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm.

  • Interpretation: A specific antibody will show a strong signal in the wells coated with its target protein and minimal to no signal in the wells with other ARTC family members. The binding affinity (Kd) can be calculated from the titration curve.

3. Immunoprecipitation followed by Mass Spectrometry (IP-MS)

  • Objective: To identify all proteins that interact with the antibody in a cellular context, thus confirming its specificity.

  • Methodology:

    • Lyse cells overexpressing the target ARTC protein.

    • Incubate the cell lysate with the antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Analyze the eluted proteins by mass spectrometry.

  • Interpretation: The primary protein identified by mass spectrometry should be the target ARTC protein. The presence of other ARTC family members in significant amounts would indicate cross-reactivity.

Signaling Pathways of ARTC Family Members

Understanding the distinct signaling pathways of each ARTC family member can further aid in designing experiments to validate antibody specificity. For example, if an antibody against this compound is used in a functional assay, the observed biological effect should align with the known signaling pathway of this compound and not those of other family members.

ARTC_Signaling_Overview cluster_this compound This compound Signaling cluster_ARTC3 ARTC3 Signaling cluster_ARTC4 ARTC4 Function cluster_ARTC5 ARTC5 Signaling This compound This compound VAPB VAPB This compound->VAPB ADP-ribosylation Ca_Homeostasis Calcium Homeostasis VAPB->Ca_Homeostasis Regulates ARTC3 ARTC3 Akt Akt ARTC3->Akt Activates ERK ERK ARTC3->ERK Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ARTC4 ARTC4 Erythrocyte Erythrocyte Membrane ARTC4->Erythrocyte GPI-anchored Dombrock_Antigen Dombrock Blood Group Antigen Erythrocyte->Dombrock_Antigen Carries ARTC5 ARTC5 Extracellular_Targets Extracellular Targets ARTC5->Extracellular_Targets Secreted, ADP-ribosylates Cell_Signaling Cell Signaling Extracellular_Targets->Cell_Signaling Modulates

Overview of ARTC Family Member Signaling Pathways and Functions.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The following workflow provides a logical sequence for thoroughly validating the specificity of an antibody against ARTC family members.

Antibody_Validation_Workflow start Start: Obtain Antibody against a specific ARTC member seq_analysis In Silico Analysis: Pairwise sequence alignment of all ARTC family members start->seq_analysis wb Western Blot: Test antibody against lysates of cells overexpressing each ARTC member seq_analysis->wb Predicts potential cross-reactivity elisa ELISA: Test antibody against purified recombinant ARTC proteins wb->elisa ip_ms Immunoprecipitation-Mass Spectrometry: Identify antibody-binding partners in a cellular context elisa->ip_ms functional_assay Functional Assay: Assess biological effect in the context of the target ARTC's known signaling pathway ip_ms->functional_assay end Conclusion: Determine antibody specificity and cross-reactivity profile functional_assay->end

comparative analysis of ARTC1 expression in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ADP-ribosyltransferase 1 (ARTC1) expression in healthy versus diseased tissues. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's role in physiology and pathology.

Executive Summary

This compound, an ectoenzyme that catalyzes the ADP-ribosylation of arginine residues on target proteins, exhibits highly tissue-specific expression in healthy individuals, with the highest levels observed in skeletal muscle and heart tissue. In diseased states, particularly in various cancers, this compound expression is frequently upregulated and has been associated with tumor progression, angiogenesis, and immune evasion. Conversely, a deficiency in this compound has been linked to a reduction in tumorigenesis but an increase in inflammation. This guide presents a detailed comparison of this compound expression across these conditions, supported by experimental data.

Data Presentation: this compound Expression in Healthy vs. Diseased Tissues

The following tables summarize the expression of this compound at the mRNA and protein levels in various healthy and diseased human tissues.

Table 1: this compound mRNA Expression in Healthy Human Tissues (GTEx Portal)

TissueNormalized Expression (TPM)
Skeletal MuscleHigh
Heart - Atrial AppendageMedium
Heart - Left VentricleMedium
UterusLow
Breast - Mammary TissueLow
LungLow
Colon - TransverseLow
Kidney - CortexLow
LiverVery Low
Brain - CortexVery Low

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) values are categorized for clarity.

Table 2: this compound Protein Expression in Healthy Human Tissues (The Human Protein Atlas)

TissueStaining LevelLocation
Skeletal muscleHighCytoplasmic/membranous
Heart muscleMediumCytoplasmic/membranous
KidneyLowCytoplasmic in tubules
LungNot detected
ColonNot detected
LiverNot detected

Data based on immunohistochemical staining.[1]

Table 3: this compound Expression in Diseased Tissues

DiseaseTissueExpression ChangeMethodKey Findings
Lung AdenocarcinomaLungUpregulatedIHC, RT-qPCRHigher mean expression in tumor vs. normal tissue. Membranous expression associated with reduced CD8+ T cell infiltration.
Colorectal CancerColonUpregulatedWestern Blot, IHCPromotes angiogenesis via PI3K/Akt pathway.
GliomaBrainUpregulatedNot specifiedAssociated with poor prognosis.
Inflammatory ConditionsMultipleDysregulatedNot specifiedThis compound deficiency linked to increased multi-organ inflammation.

IHC: Immunohistochemistry; RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.

Immunohistochemistry (IHC) for this compound Detection in Paraffin-Embedded Tissues

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2x5 min).
  • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 min each).
  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval in a pressure cooker using Tris-EDTA buffer (pH 9.0) for 15 minutes.
  • Allow slides to cool to room temperature.

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
  • Rinse with PBS.

4. Blocking:

  • Incubate with 5% normal goat serum in PBS for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Incubate with anti-ARTC1 primary antibody (e.g., Proteintech 66958-1-Ig) diluted 1:3000 in blocking buffer overnight at 4°C.[2]

6. Secondary Antibody and Detection:

  • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
  • Apply streptavidin-HRP conjugate for 30 minutes.
  • Visualize with DAB chromogen.
  • Counterstain with hematoxylin.

7. Dehydration and Mounting:

  • Dehydrate through a graded series of ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

Western Blot for this compound Protein Quantification

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.

3. Blocking:

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Incubate the membrane with anti-ARTC1 primary antibody (e.g., Proteintech 66958-1-Ig) diluted 1:20000 in blocking buffer overnight at 4°C.[2]

5. Secondary Antibody Incubation:

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

7. Quantification:

  • Perform densitometry analysis using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissues or cells using a suitable kit.
  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and this compound-specific primers.
  • Example Primers:
  • This compound Forward: 5'-GCTCTGGCTCTGTGCTCTTC-3'
  • This compound Reverse: 5'-CAGGTCAATCTGGTCCTCAGG-3'

3. Thermal Cycling:

  • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

4. Data Analysis:

  • Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Mandatory Visualization

This compound Signaling Pathways

The following diagrams illustrate the known signaling pathways involving this compound in both physiological and pathological contexts.

ARTC1_Signaling_Physiological cluster_extracellular Extracellular Space This compound This compound Target_Protein Target Protein (e.g., Hemopexin, VAPB) This compound->Target_Protein Catalyzes NAD NAD+ NAD->this compound Substrate ADP_Ribosylated_Protein ADP-Ribosylated Target Protein Target_Protein->ADP_Ribosylated_Protein ADP-Ribosylation Downstream_Effects Physiological Effects (e.g., Muscle function, Calcium homeostasis) ADP_Ribosylated_Protein->Downstream_Effects Altered Function

Caption: Physiological signaling of this compound.

ARTC1_Signaling_Cancer cluster_cancer_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_immune Immune Evasion ARTC1_up Upregulated this compound PI3K PI3K ARTC1_up->PI3K Activates P2X7R P2X7R on T-cell ARTC1_up->P2X7R ADP-Ribosylates Akt Akt PI3K->Akt Activates HIF1a HIF-1α Akt->HIF1a Stabilizes Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes ADP_Ribosylated_P2X7R ADP-Ribosylated P2X7R P2X7R->ADP_Ribosylated_P2X7R T_cell_inhibition T-cell Inhibition/ Apoptosis ADP_Ribosylated_P2X7R->T_cell_inhibition

Caption: this compound signaling in cancer.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Tissue Healthy or Diseased Tissue Lysate Tissue Lysate / RNA Tissue->Lysate FFPE Formalin-Fixed Paraffin-Embedded Tissue Tissue->FFPE WB Western Blot Lysate->WB qPCR qRT-PCR Lysate->qPCR IHC Immunohistochemistry FFPE->IHC Protein_Quant Protein Quantification WB->Protein_Quant Gene_Quant Gene Expression Quantification qPCR->Gene_Quant Localization Protein Localization & Semi-quantification IHC->Localization Comparative_Analysis Comparative_Analysis Protein_Quant->Comparative_Analysis Comparative Analysis Gene_Quant->Comparative_Analysis Comparative Analysis Localization->Comparative_Analysis Comparative Analysis

Caption: Workflow for this compound expression analysis.

References

Validating ARTC1 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ARTC1 as a therapeutic target against alternative strategies in relevant cancers. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of signaling pathways and experimental workflows.

Executive Summary

This compound, an ectoenzyme that catalyzes the ADP-ribosylation of arginine residues on substrate proteins, has emerged as a potential therapeutic target in oncology. Its role in modulating critical cellular processes such as signal transduction, cell adhesion, and immune responses has linked it to cancer progression, particularly in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). This guide provides an objective comparison of this compound with other therapeutic targets for these malignancies, presenting available preclinical and clinical data to inform target validation and drug discovery efforts. While the validation of this compound is still in early stages, with a notable absence of specific small-molecule inhibitors in the public domain, this document serves as a resource for evaluating its potential against more established and emerging therapeutic avenues.

Data Presentation: Comparative Efficacy of Therapeutic Targets

The following tables summarize the available quantitative data for this compound and its alternatives in colorectal and non-small cell lung cancer. Due to the early stage of this compound research, specific inhibitor efficacy data (e.g., IC50 values) is not yet available. The comparison, therefore, focuses on the outcomes of targeting these pathways through various therapeutic modalities.

Table 1: Comparison of Therapeutic Targets in Colorectal Cancer (CRC)

Therapeutic TargetTherapeutic Agent(s)Mechanism of ActionEfficacy DataCitation(s)
This compound shRNA (preclinical)Knockdown of this compound expressionDecreased tumorigenesis in mouse models.[1][1]
MEK & CDK4/6 Binimetinib & PalbociclibInhibition of MEK and CDK4/6 kinases in the MAPK and cell cycle pathwaysMedian PFS: 2.1 months; 4-month PFS rate: 22.2%; Median OS: 7.7 months in a Phase II clinical trial for refractory KRAS/NRAS mutant mCRC.[2][1][2][3]
APOC1 shRNA (preclinical)Knockdown of Apolipoprotein C1 expressionIn vitro: inhibited cell proliferation, migration, and invasion. In vivo: reduced tumor growth and angiogenesis in nude mice.[4][4][5]
BTK BTK inhibitors (preclinical)Inhibition of Bruton's tyrosine kinasePreclinical studies suggest a role in overcoming resistance to chemotherapy and targeted therapy in colon cancer.[4][4]

Table 2: Comparison of Therapeutic Targets in Non-Small Cell Lung Cancer (NSCLC)

Therapeutic TargetTherapeutic Agent(s)Mechanism of ActionEfficacy DataCitation(s)
This compound shRNA (preclinical)Knockdown of this compound expressionIncreased apoptosis and CD8+ T cell infiltration in a mouse xenograft model.[1][1]
ZNF674-AS1 Overexpression (preclinical)Upregulation of a long non-coding RNA that suppresses miR-423-3pIn vitro: inhibited NSCLC cell proliferation and colony formation. In vivo: suppressed tumorigenesis.[5][5]
EGFR (exon 20 insertions) TAK-788EGFR tyrosine kinase inhibitorObjective Response Rate (ORR): 43%; Disease Control Rate (DCR): 86% in pretreated patients.[6][6]
RET fusions BLU-667RET kinase inhibitorORR: 58%; DCR: >90% in patients with RET fusion-positive advanced NSCLC.[6][6]
MET SavolitinibMET tyrosine kinase inhibitorORR: 47.5%; DCR: 93.4%; Median PFS: 6.8 months in patients with MET exon 14 skipping mutations.[7][7]

Experimental Protocols

Validating a novel therapeutic target like this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays that can be adapted for the evaluation of this compound and its inhibitors.

This compound Enzymatic Activity Assay (Adaptable Protocol)

This protocol is designed to measure the enzymatic activity of this compound by quantifying the transfer of ADP-ribose from NAD+ to a substrate.

  • Principle: The assay measures the consumption of NAD+ or the formation of the ADP-ribosylated product. A common method involves using a fluorescent NAD+ analog or detecting the remaining NAD+ with a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Materials:

    • Recombinant human this compound protein

    • This compound substrate (e.g., agmatine or a model protein with exposed arginine residues)

    • NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • NAD+ detection reagent (e.g., NAD/NADH-Glo™ Assay, Promega)

    • 96-well microplate (white, for luminescence)

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a stock solution of recombinant this compound in assay buffer.

    • Prepare serial dilutions of the test inhibitor compound in assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 20 µL of this compound enzyme solution to all wells except the negative control.

    • Add 10 µL of the this compound substrate to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of NAD+ solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a stopping reagent if required by the detection kit.

    • Add 50 µL of the NAD+ detection reagent to all wells.

    • Incubate at room temperature for 30-60 minutes as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based this compound Inhibition Assay

This assay evaluates the ability of a compound to inhibit this compound activity within a cellular context.

  • Principle: Cancer cells overexpressing this compound are treated with inhibitor compounds. The level of ADP-ribosylation on cell surface proteins is then measured, typically by flow cytometry using an antibody that recognizes ADP-ribosylated arginine.

  • Materials:

    • Cancer cell line with high this compound expression (e.g., colorectal or non-small cell lung cancer cell line)

    • Cell culture medium and supplements

    • Test inhibitor compounds

    • Primary antibody specific for ADP-ribosylarginine

    • Fluorescently labeled secondary antibody

    • Flow cytometer

  • Procedure:

    • Seed the this compound-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 24 hours).

    • Harvest the cells and wash them with PBS.

    • Fix and permeabilize the cells if targeting intracellular ADP-ribosylation, or proceed with staining for surface modifications.

    • Incubate the cells with the primary antibody against ADP-ribosylarginine.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

    • Wash the cells again and resuspend in flow cytometry buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • Determine the IC50 of the inhibitor by plotting the reduction in fluorescence against the inhibitor concentration.

In Vivo Xenograft Model for this compound Target Validation

This protocol describes the use of a mouse xenograft model to assess the in vivo efficacy of targeting this compound.

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with a potential this compound-targeted therapy (e.g., shRNA delivered via a viral vector or a small molecule inhibitor). Tumor growth is monitored over time to evaluate the therapeutic effect.[8][9]

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID or NSG)

    • This compound-expressing human cancer cells

    • Matrigel or other extracellular matrix

    • Therapeutic agent (e.g., lentiviral particles encoding this compound shRNA, or a small molecule inhibitor)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer the therapeutic agent to the treatment group according to the desired dosing schedule. The control group should receive a vehicle control.

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy of the this compound-targeted therapy.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

ARTC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular NAD+ NAD+ This compound This compound NAD+->this compound ADP-ribosylated Target ADP-ribosylated Target This compound->ADP-ribosylated Target ADP-ribosylation Target Protein Target Protein Target Protein->this compound Signaling Cascade Signaling Cascade ADP-ribosylated Target->Signaling Cascade Modulates Cellular Response Cellular Response Signaling Cascade->Cellular Response

This compound Signaling Pathway

MEK_CDK4_6_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD CyclinD ERK->CyclinD Induces CDK4/6 CDK4/6 CyclinD->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Promotes

MEK and CDK4/6 Signaling Pathway

Target_Validation_Workflow Target Identification Target Identification Enzymatic Assay Enzymatic Assay Target Identification->Enzymatic Assay Inhibitor Screening Inhibitor Screening Enzymatic Assay->Inhibitor Screening Cell-Based Assay Cell-Based Assay Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization Inhibitor Screening->Cell-Based Assay In Vivo Xenograft Model In Vivo Xenograft Model Lead Optimization->In Vivo Xenograft Model Preclinical Development Preclinical Development In Vivo Xenograft Model->Preclinical Development

Therapeutic Target Validation Workflow

Conclusion

This compound presents an intriguing, yet underexplored, therapeutic target for cancers such as CRC and NSCLC. Preclinical data from knockout models suggest that its inhibition can impede tumorigenesis, providing a solid rationale for further investigation.[1] However, the lack of specific and potent small-molecule inhibitors in the public domain hinders a direct and quantitative comparison with alternative therapeutic strategies that are more advanced in their development.

For researchers and drug development professionals, the validation of this compound as a therapeutic target will require a concerted effort in inhibitor discovery and characterization. The experimental protocols provided in this guide offer a framework for these initial steps. As new data emerges, the comparative landscape presented here will undoubtedly evolve, potentially positioning this compound as a valuable component in the arsenal of targeted cancer therapies. Continued research into the precise mechanisms of this compound in cancer and the development of selective inhibitors are critical next steps in realizing its therapeutic potential.

References

Meta-iodobenzylguanidine (MIBG): A Comparative Guide to its Selective Inhibition of ARTC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of meta-iodobenzylguanidine (MIBG) as a selective inhibitor of the ecto-enzyme ADP-ribosyltransferase 1 (ARTC1). It includes a review of its performance against other potential inhibitors, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and its Inhibition

This compound is a mono-ADP-ribosyltransferase that is predominantly expressed on the surface of skeletal and heart muscle cells. It catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins. This post-translational modification plays a role in various cellular processes, including signal transduction and transmembrane transport. The dysregulation of this compound activity has been implicated in certain pathological conditions, making it a potential therapeutic target.

Meta-iodobenzylguanidine (MIBG) has been identified as an inhibitor of mono-ADP-ribosyltransferases. Its ability to selectively target this compound over other enzymes, such as poly(ADP-ribose) polymerases (PARPs), makes it a valuable tool for studying the specific functions of this compound and a potential starting point for the development of targeted therapies.

Comparative Analysis of this compound Inhibitors

While the field of selective this compound inhibitors is still developing, MIBG has been characterized as a notable inhibitor. The following table summarizes the available quantitative data for MIBG and other compounds that have been investigated for their effects on mono-ADP-ribosyltransferases. It is important to note that direct comparative studies of a wide range of selective this compound inhibitors are limited in the current literature.

CompoundTarget Enzyme(s)IC50/EC50 ValueNotes
meta-iodobenzylguanidine (MIBG) Mono-ADP-ribosyltransferase~ 0.1 mM (IC50)Demonstrates selectivity for mono-ADP-ribosyltransferases over poly(ADP-ribose)polymerase (PARP).
meta-iodobenzylguanidine (MIBG) Arginine-dependent mono(ADP-ribosyl)transferase (in the context of preventing neointimal hyperplasia)21 µM (EC50)Effective in a cell-based model of vascular injury.
3-Aminobenzamide (3AB)Poly(ADP-ribose)polymerase (PARP), weak mono-ADP-ribosyltransferase inhibitor≥ 0.03 mM (IC50 for PARP)A less potent inhibitor of mono-ADP-ribosyltransferases compared to MIBG.
NicotinamidePoly(ADP-ribose)polymerase (PARP), weak mono-ADP-ribosyltransferase inhibitor0.03 mM (IC50 for PARP)High concentrations (e.g., 10 mM) are required to inhibit mono-ADP-ribosyltransferases.

Experimental Protocols

In Vitro this compound Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against recombinant human this compound.

Materials:

  • Recombinant Human this compound

  • Nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+)

  • L-Arginine

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2

  • Test compounds (e.g., MIBG) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine (as the acceptor substrate), and ε-NAD+ (as the fluorescent substrate).

  • Add varying concentrations of the test compound or vehicle control to the wells of the microplate.

  • Initiate the enzymatic reaction by adding recombinant this compound to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Measure the fluorescence intensity at an excitation wavelength of 305 nm and an emission wavelength of 410 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Assay for this compound Activity

This protocol provides a framework for assessing the effect of inhibitors on this compound activity in a cellular context.

Materials:

  • A cell line endogenously expressing this compound (e.g., C2C12 myotubes)

  • Cell culture medium and supplements

  • Test compounds

  • A method to detect ADP-ribosylation of a known this compound substrate (e.g., by using an antibody specific for the ADP-ribosylated target).

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration.

  • Lyse the cells and prepare protein extracts.

  • Quantify the level of ADP-ribosylation of a specific this compound target protein using an appropriate method, such as Western blotting or an ELISA-based assay.

  • Normalize the signal to the total amount of the target protein.

  • Calculate the percentage of inhibition of this compound activity for each compound concentration.

  • Determine the EC50 value from the dose-response curve.

Visualizing this compound in Action

This compound Signaling Pathway

The following diagram illustrates the basic mechanism of this compound-mediated ADP-ribosylation at the cell surface.

ARTC1_Signaling_Pathway cluster_extracellular Extracellular Space NAD NAD+ This compound This compound NAD->this compound Substrate ADPR_Target ADP-ribosylated Target Protein This compound->ADPR_Target Catalyzes Nam Nicotinamide This compound->Nam Releases TargetProtein Target Protein (e.g., Integrin α7) TargetProtein->this compound Binds Signaling Cellular Response ADPR_Target->Signaling Downstream Effects

Caption: this compound transfers ADP-ribose from NAD+ to a target protein.

Experimental Workflow for this compound Inhibitor Screening

This diagram outlines the key steps in screening for and characterizing this compound inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (In Vitro Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays (e.g., vs. PARPs) Dose_Response->Selectivity Cell_Based Cell-Based Assays Selectivity->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Workflow for identifying and optimizing this compound inhibitors.

MIBG as a Selective this compound Inhibitor

This diagram illustrates the selective action of MIBG.

MIBG_Selectivity cluster_targets Potential Enzyme Targets MIBG meta-iodobenzylguanidine (MIBG) This compound This compound (Mono-ADP-ribosyltransferase) MIBG->this compound Inhibits PARP PARP (Poly-ADP-ribose polymerase) MIBG->PARP No Significant Inhibition

Caption: MIBG selectively inhibits this compound over PARP enzymes.

Phenotypic Comparison of ARTC1 and ARTC2 Knockout Mice: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo roles of enzymes is critical for target validation and therapeutic development. This guide provides a detailed comparison of the phenotypic characteristics of ARTC1 and ARTC2 knockout mice, supported by experimental data and detailed methodologies.

Summary of Phenotypic Comparisons

The targeted disruption of the this compound and Artc2 genes in mice has revealed distinct and non-overlapping physiological roles for these ecto-ADP-ribosyltransferases. While this compound appears to be a significant regulator of tumorigenesis, inflammation, and cardiac function, ARTC2 plays a crucial role in T-cell homeostasis and response to extracellular NAD+. A summary of the key phenotypic differences is presented below.

FeatureThis compound Knockout (KO) MiceARTC2 (ARTC2.1/ARTC2.2 Double) KO MiceWild-Type (WT) Mice
General Health Reduced overall survival.[1]Healthy, fertile, and normal lifespan.[1][2]Normal health and lifespan.
Tumorigenesis Decreased spontaneous and xenograft tumor formation.[1][2]No reported abnormalities in tumorigenesis.Normal susceptibility to tumorigenesis.
Inflammation Increased systemic inflammation with elevated pro-inflammatory cytokines (e.g., TNF-α).[1][2]No reported systemic inflammation. T-cells are resistant to NAD+-induced inflammation.Normal inflammatory responses.
Cardiovascular Male-specific reduced myocardial contractility and increased susceptibility to ischemia-reperfusion injury.[1][2]No reported cardiovascular abnormalities.Normal cardiac function.
Immune System Enhanced infiltration of CD8+ T-cells and macrophages in tumors.[1][2]T-cells are resistant to NAD+-induced apoptosis and proliferation suppression.[1][2]Normal immune cell function and regulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Generation of Knockout Mice
  • This compound Knockout Mice: this compound knockout mice were generated using the CRISPR/Cas9 system to introduce deletions in Exons 2 and 3 of the this compound gene.[2] Genotyping was confirmed by PCR and Western blotting to verify the absence of this compound protein.[2]

  • ARTC2.1/ARTC2.2 Double Knockout Mice: These mice were generated using a targeting vector to replace the major coding exon of Art2a (encoding ARTC2.1) and Art2b (encoding ARTC2.2) with a neomycin resistance cassette in embryonic stem (ES) cells.[3] Correct targeting was confirmed by Southern blot analysis, and genotyping was performed by PCR.[3]

Tumorigenesis Assays
  • Spontaneous Tumorigenesis: Mice were monitored over a 24-month period for the development of spontaneous tumors.[2]

  • Xenograft Tumor Model:

    • Tumorigenic cells (e.g., Arh1-KO mouse embryonic fibroblasts) are cultured.

    • A suspension of 1x10^6 cells in 100 µL of PBS is injected subcutaneously into the flank of recipient mice.

    • Tumor growth is monitored by measuring the length and width of the tumor with digital calipers twice a week.[4]

    • Tumor volume is calculated using the formula: V = 1/2(Length × Width²).[4]

Measurement of Inflammatory Cytokines
  • Blood is collected from mice via cardiac puncture or tail vein sampling.

  • Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.

  • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum are measured using commercially available ELISA kits or multiplex immunoassays according to the manufacturer's instructions.[5][6][7]

Assessment of Cardiac Function
  • Echocardiography:

    • Mice are anesthetized with isoflurane.[2][8]

    • The chest area is depilated.[8]

    • The mouse is placed in a supine position on a heated platform with ECG electrodes to monitor heart rate.[2][8]

    • Transthoracic echocardiography is performed using a high-frequency ultrasound system to obtain M-mode and two-dimensional images of the left ventricle in parasternal long- and short-axis views.[2][3][9]

    • Parameters such as left ventricular ejection fraction (%EF) and fractional shortening (%FS) are calculated from these images to assess cardiac contractility.[8]

  • Myocardial Ischemia-Reperfusion Injury Model:

    • Mice are anesthetized, intubated, and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture for a period of time (e.g., 45 minutes) to induce ischemia.

    • The ligature is then released to allow for reperfusion.

    • Cardiac function is assessed at various time points post-reperfusion using echocardiography.[10]

T-cell Apoptosis and Proliferation Assays
  • NAD+-induced T-cell Apoptosis Assay:

    • T-cells are isolated from the spleen or lymph nodes of knockout and wild-type mice.

    • Cells are cultured in the presence of varying concentrations of NAD+.

    • Apoptosis is assessed by flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide).[11] Annexin V positive, viability dye negative cells are considered apoptotic.

  • T-cell Proliferation Assay:

    • Splenocytes or purified T-cells are labeled with a fluorescent proliferation dye (e.g., CFSE).

    • Cells are stimulated in vitro with T-cell mitogens (e.g., Concanavalin A or anti-CD3/CD28 antibodies) in the presence or absence of NAD+.

    • After a period of culture (e.g., 72 hours), the dilution of the proliferation dye is measured by flow cytometry, which is indicative of cell division.

Signaling Pathways and Experimental Workflows

This compound Signaling in the Tumor Microenvironment

ARTC1_Tumor_Microenvironment cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_cells Immune Cells cluster_ko This compound KO ARTC1_tumor This compound Tumor_Growth Tumor Growth & Proliferation ARTC1_tumor->Tumor_Growth ARTC1_stroma This compound Immune_Suppression Immune Suppression ARTC1_stroma->Immune_Suppression CD8_T_cell CD8+ T-cell Immune_Suppression->CD8_T_cell inhibition Macrophage Macrophage Immune_Suppression->Macrophage inhibition ARTC1_KO This compound Knockout Reduced_Tumor_Growth Reduced Tumor Growth ARTC1_KO->Reduced_Tumor_Growth Enhanced_Immune_Infiltration Enhanced Immune Cell Infiltration ARTC1_KO->Enhanced_Immune_Infiltration Enhanced_Immune_Infiltration->CD8_T_cell Enhanced_Immune_Infiltration->Macrophage

Caption: this compound promotes tumorigenesis by supporting tumor growth and creating an immunosuppressive microenvironment.

ARTC2 Signaling in T-Cell Apoptosis

ARTC2_T_Cell_Apoptosis NAD Extracellular NAD+ ARTC2 ARTC2.2 NAD->ARTC2 ADP_Ribosylation ADP-ribosylation ARTC2->ADP_Ribosylation catalyzes P2X7 P2X7 Receptor Pore_Formation Pore Formation P2X7->Pore_Formation activates ADP_Ribosylation->P2X7 modifies Apoptosis T-cell Apoptosis Pore_Formation->Apoptosis ARTC2_KO ARTC2 KO ARTC2_KO->ARTC2 blocks Resistance Resistance to Apoptosis ARTC2_KO->Resistance Phenotypic_Analysis_Workflow cluster_this compound This compound KO Phenotyping cluster_artc2 ARTC2 KO Phenotyping start Generate this compound and ARTC2 KO Mouse Lines genotyping Genotyping (PCR, Southern Blot) start->genotyping protein_validation Protein Validation (Western Blot) genotyping->protein_validation phenotyping Phenotypic Analysis protein_validation->phenotyping tumor_analysis Tumorigenesis Assays (Spontaneous & Xenograft) phenotyping->tumor_analysis cardiac_analysis Cardiac Function (Echocardiography, I/R Injury) phenotyping->cardiac_analysis inflammation_analysis Inflammation Analysis (Cytokine Profiling) phenotyping->inflammation_analysis tcell_isolation T-cell Isolation phenotyping->tcell_isolation data_analysis Data Analysis and Comparison tumor_analysis->data_analysis cardiac_analysis->data_analysis inflammation_analysis->data_analysis apoptosis_assay NAD+-induced Apoptosis Assay (Flow Cytometry) tcell_isolation->apoptosis_assay proliferation_assay T-cell Proliferation Assay (CFSE, Flow Cytometry) tcell_isolation->proliferation_assay apoptosis_assay->data_analysis proliferation_assay->data_analysis

References

Validating ARTC1's Role in Cancer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental data validating the role of ADP-ribosyltransferase 1 (ARTC1) in cancer models. It is intended for researchers, scientists, and drug development professionals interested in this compound as a potential therapeutic target. This document contrasts the effects of this compound inhibition with those of Poly (ADP-ribose) polymerase (PARP) inhibitors, a more established class of anti-cancer drugs, offering an objective overview supported by experimental evidence.

Executive Summary

Mono-ADP-ribosyltransferase 1 (this compound) has emerged as a novel immune checkpoint in the tumor microenvironment.[1] Its expression on cancer cells is associated with immune evasion, primarily through the induction of NAD+-induced cell death (NICD) in cytotoxic CD8+ T cells.[1][2] This guide summarizes key preclinical findings from mouse models of non-small cell lung cancer (NSCLC) and melanoma, providing quantitative data on tumor growth and immune cell infiltration following this compound modulation. For comparative purposes, we present data on the effects of PARP inhibitors in similar cancer models, highlighting alternative therapeutic strategies that also target DNA damage repair pathways.

Data Presentation: this compound vs. PARP Inhibitors in Cancer Models

The following tables summarize the quantitative outcomes of this compound inhibition compared to PARP inhibition in preclinical cancer models. It is important to note that the data for this compound and PARP inhibitors are from separate studies and represent an indirect comparison.

Table 1: Effect of this compound Inhibition/Knockdown on Tumor Growth in Mouse Models

Cancer ModelTreatment/Genetic ModificationTumor Volume Reduction (%)Study Reference
NSCLC (Orthotopic)This compound Knockdown (doxycycline-induced)Decreased lung tumor burden (number of tumors) at day 14Zhou et al.
Melanoma (B16-F10)This compound KnockdownImpaired tumor growth in vivoZhou et al.
NSCLC (Orthotopic)Anti-ARTC1 Monoclonal AntibodyReduced lung tumor burdenZhou et al.

Table 2: Effect of this compound Inhibition/Knockdown on CD8+ T Cell Infiltration

Cancer ModelTreatment/Genetic ModificationChange in CD8+ T Cell InfiltrationStudy Reference
NSCLC (Orthotopic)This compound Knockdown (doxycycline-induced)Higher frequency of CD8+ T cells among tumor-infiltrating leukocytes at day 25Zhou et al.
NSCLC (Orthotopic)Anti-ARTC1 Monoclonal AntibodyPromoted tumor infiltration of activated P2X7R+ CD8 T cellsZhou et al.

Table 3: Effect of PARP Inhibitors on Tumor Growth in Mouse Models (Indirect Comparison)

Cancer ModelTreatmentTumor Volume Reduction (%)Study Reference
BRCA1-deficient Metaplastic Breast CancerOlaparib (50 mg/kg daily)Tumor regressionJaspers et al.[3]
BRCA1mut TNBC XenograftNiraparib (75 mg/kg daily)Similar tumor regression to OlaparibSun et al.[4]
BRCAwt Ovarian Cancer PDXNiraparib58% Tumor Growth InhibitionSun et al.[2]
BRCAwt Ovarian Cancer XenograftNiraparib (62.5 mg/kg daily)56.4% Tumor Growth InhibitionSun et al.[2]
BRCAwt Ovarian Cancer XenograftOlaparib (100 mg/kg daily)15.6% Tumor Growth Inhibition (non-significant)Sun et al.[2]

Table 4: Effect of PARP Inhibitors on Immune Cell Infiltration (Indirect Comparison)

Cancer ModelTreatmentChange in CD8+ T Cell InfiltrationStudy Reference
BRCA1-mutant Ovarian CancerRucaparib + NKTR-214Significant increase in CD3, CD4, and CD8 T cellsZauderer et al.[5]
BRCA-deficient TNBCOlaparibInduces CD8+ T-cell infiltration and activationPantelidou et al.[6]

Experimental Protocols

Mouse Xenograft Model for Tumor Growth Analysis

This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the efficacy of therapeutic agents.

  • Cell Preparation:

    • Culture cancer cells (e.g., NSCLC or melanoma cell lines) in appropriate complete medium.

    • Harvest cells at 70-80% confluency.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend cells in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.[2]

    • Assess cell viability using trypan blue exclusion.[7]

  • Animal Procedures:

    • Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[7] For studies involving the immune system, immunocompetent mouse models are required.

    • Allow a 3-5 day acclimatization period.[7]

    • Inject 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[2][8]

  • Treatment and Monitoring:

    • Once tumors reach a palpable volume (e.g., 50-150 mm³), randomize mice into treatment and control groups.[9]

    • Administer the therapeutic agent (e.g., anti-ARTC1 antibody, PARP inhibitor) or vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).[2][8]

    • Measure tumor dimensions (length and width) with calipers every other day.[2]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7]

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines.

    • Excise tumors for further analysis (e.g., immunohistochemistry, western blotting).[2]

    • Compare tumor growth curves between treatment and control groups to determine therapeutic efficacy.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This protocol describes the staining and quantification of CD8+ T cells in tumor tissue sections.

  • Tissue Preparation:

    • Fix freshly excised tumor tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and cut into 4-5 µm sections.

    • Mount sections on positively charged glass slides.

  • Staining Procedure:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[10]

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[10]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate sections with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).[11]

    • Wash sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.[8]

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

  • Image Acquisition and Quantification:

    • Acquire high-resolution images of the stained tissue sections using a brightfield microscope.

    • Use image analysis software such as ImageJ or QuPath for quantification.

    • Using ImageJ:

      • Open the image and perform color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains.

      • Convert the DAB channel to an 8-bit grayscale image.

      • Apply a threshold to the image to create a binary mask of the positively stained areas.

      • Use the "Analyze Particles" function to count the number of CD8+ positive cells or measure the percentage of the stained area relative to the total tissue area.

Mandatory Visualizations

ARTC1_Signaling_Pathway This compound This compound P2X7R P2X7 Receptor on CD8+ T cell This compound->P2X7R Mono-ADP-ribosylates NAD NAD+ NAD->this compound ADPR_P2X7R ADP-ribosylated P2X7R ADPR ADP-ribose NICD NAD+-Induced Cell Death (Apoptosis) ADPR_P2X7R->NICD Leads to ImmuneEvasion Tumor Immune Evasion NICD->ImmuneEvasion Results in

Caption: this compound-mediated signaling pathway leading to tumor immune evasion.

Experimental_Workflow start Start: Cancer Cell Culture xenograft Subcutaneous Injection into Mice start->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth treatment Treatment Initiation (e.g., anti-ARTC1 Ab) tumor_growth->treatment endpoint Endpoint: Tumor Excision treatment->endpoint analysis Tissue Processing & Sectioning endpoint->analysis ihc Immunohistochemistry (e.g., anti-CD8) analysis->ihc imaging Microscopy & Image Acquisition ihc->imaging quantification Image Analysis (e.g., ImageJ) imaging->quantification data_analysis Data Analysis & Statistical Comparison quantification->data_analysis conclusion Conclusion on This compound's Role data_analysis->conclusion

Caption: Experimental workflow for validating this compound's role in a cancer model.

References

Unveiling ARTC1 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparison of ADP-ribosyltransferase 1 (ARTC1) activity across various cell lines, providing researchers, scientists, and drug development professionals with essential data to inform their studies. Below, we present quantitative data on this compound expression, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways and experimental workflows.

Quantitative Comparison of this compound Expression in Cancer Cell Lines

This compound expression varies significantly across different cancer cell lines. While direct enzymatic activity data is sparsely available in publicly accessible, large-scale datasets, mRNA and protein expression levels serve as a crucial proxy for this compound activity. The Cancer Cell Line Encyclopedia (CCLE) provides extensive transcriptomic and proteomic data for a wide range of cancer cell lines.

Below is a summary table of this compound mRNA expression in a selection of commonly used cancer cell lines, derived from the CCLE database. Expression values are represented as log2(TPM + 1).

Cell LineCancer TypeThis compound mRNA Expression (log2(TPM + 1))
NCI-H23 Lung AdenocarcinomaHigh
A549 Lung AdenocarcinomaModerate
BEAS-2B Normal Lung EpitheliumLow[1]
CT26 Murine Colon AdenocarcinomaStudied for this compound activity[2]
LoVo Colorectal AdenocarcinomaStudied for this compound's role in angiogenesis
C2C12 Mouse MyoblastThis compound targets identified[3]
KP1 Mouse Small-Cell Lung CancerStudied in xenograft models[4]

Note: This table provides a snapshot of this compound expression. For a comprehensive analysis, researchers are encouraged to consult the CCLE portal directly. Studies have shown higher this compound expression in certain non-small cell lung cancer lines compared to normal lung cells.[1] Furthermore, a positive correlation between this compound and PARP-1 expression has been observed in colon carcinoma.[2]

Experimental Protocol: Measuring this compound Enzymatic Activity

A detailed protocol for a cell-based this compound enzymatic assay is provided below. This method is adapted from principles of ADP-ribosylation assays.

Objective: To quantify the enzymatic activity of this compound in different cell lines by measuring the transfer of ADP-ribose from NAD+ to a target protein.

Materials:

  • Cell lines of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Recombinant agmatine or other suitable this compound substrate

  • ¹²P-NAD+ (radioactive nicotinamide adenine dinucleotide)

  • Scintillation counter

  • Trichloroacetic acid (TCA)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE and Western blotting reagents and equipment

  • Anti-ARTC1 antibody

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Cell lysate (normalized for total protein content)

      • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

      • Agmatine (as an artificial acceptor substrate)

      • ¹²P-NAD+ (as the ADP-ribose donor)

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Quantification of ADP-Ribosylation:

    • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

    • Wash the protein pellet with ethanol to remove unincorporated ¹²P-NAD+.

    • Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) will be proportional to the amount of ADP-ribosylated substrate.

  • Data Analysis:

    • Normalize the CPM values to the amount of total protein used in the assay and the reaction time to determine the specific activity of this compound.

    • Compare the specific activities across different cell lines.

  • Validation (Optional but Recommended):

    • Confirm this compound protein levels in the cell lysates via Western blotting using an anti-ARTC1 antibody to correlate expression with activity.

Visualizing this compound in Action

This compound Signaling Pathway in Cancer

This compound plays a significant role in cancer progression through various signaling pathways. In colorectal cancer, it has been shown to promote angiogenesis via the PI3K/Akt pathway. In the tumor microenvironment, this compound on the surface of cancer cells can ADP-ribosylate the P2X7 receptor on T cells, leading to NAD+-induced cell death and immune evasion.

ARTC1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Angiogenesis Angiogenesis Pathway (Colorectal Cancer) Tumor Cell Tumor Cell This compound This compound Tumor Cell->this compound expresses T Cell T Cell P2X7R P2X7R This compound->P2X7R ADP-ribosylates P2X7R->T Cell on T Cell Death T Cell Death P2X7R->T Cell Death induces NAD NAD+ NAD->this compound substrate ARTC1_angio This compound PI3K PI3K ARTC1_angio->PI3K activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis Akt->Angiogenesis promotes ARTC1_Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Cell_Line_A Cell Line A Cell_Culture Cell Culture Cell_Line_A->Cell_Culture Cell_Line_B Cell Line B Cell_Line_B->Cell_Culture Cell_Line_C Cell Line C Cell_Line_C->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Enzymatic_Reaction This compound Enzymatic Assay (with 12P-NAD+) Protein_Quantification->Enzymatic_Reaction Western_Blot Western Blot (Validation) Protein_Quantification->Western_Blot Quantification Scintillation Counting Data_Analysis Calculate Specific Activity Quantification->Data_Analysis Comparison Compare Activity Across Cell Lines Data_Analysis->Comparison

References

Independent Validation of Published ARTC1 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of key published findings regarding the function and interactions of ADP-ribosyltransferase 1 (ARTC1). Experimental data from independent validation studies are summarized, and detailed protocols for pivotal experiments are provided to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative findings from independent studies that have validated the cellular roles and interactions of this compound.

Table 1: Validated Protein-Protein Interactions of this compound

Interacting ProteinExperimental MethodCell Line/SystemKey FindingReference
hARTC3Co-immunoprecipitation, Mass SpectrometryHuman AC16 Cardiomyocytes, 293ThARTC3 interacts with and stabilizes hthis compound, promoting its enzymatic activity.[1]
VAPB (Vesicle-associated membrane protein-associated protein B)Tandem Affinity Purification, Mass SpectrometryHuman AC16 CardiomyocytesVAPB is a direct target of this compound-mediated ADP-ribosylation.[1]
GRP78/BiP (Glucose-regulated protein 78 / Binding immunoglobulin protein)"Macro domain" affinity binding, ImmunofluorescenceHuman HeLa cellsGRP78/BiP is a cellular target of this compound in the endoplasmic reticulum.

Table 2: Functional Validation of this compound Activity

Biological ProcessExperimental SystemKey Quantitative FindingReference
Calcium Homeostasishthis compound knockdown in human AC16 cellsSignificant decrease in ionomycin-triggered intracellular Ca2+ concentration and decay rate upon hthis compound knockdown.[1]
TumorigenesisThis compound knockout mice with Arh1-KO MEF xenograftsTumor incidence at day 37 was 1.8 times greater in wild-type male mice compared to female mice. This compound-KO and heterozygous mice showed a decreased incidence of tumor formation.
Cardiac FunctionThis compound knockout miceThis compound-KO male mice showed a significant decrease in post-ischemic recovery of the Rate Pressure Product (RPP) compared to wild-type males (23.9 ± 0.8% vs. 39.8 ± 1.9%).

Key Experimental Protocols

Detailed methodologies for the key experiments that have independently validated published this compound findings are provided below.

Co-immunoprecipitation of this compound and hARTC3

This protocol was utilized to confirm the interaction between this compound and hARTC3 in human cells.[1]

Cell Lysis:

  • Human AC16 or 293T cells were lysed in IP lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, and 100 µM PMSF).

  • Lysates were incubated on ice for 15 minutes, followed by sonication (2 x 10 seconds).

  • Cell debris was removed by centrifugation at 10,000 x g for 10 minutes at 4°C.

Immunoprecipitation:

  • Supernatants were incubated with anti-Flag M2 affinity gel (for SFB-tagged this compound) or anti-hARTC3 antibody overnight at 4°C with gentle rotation.

  • For endogenous co-IP, cell lysates were incubated with anti-hthis compound or anti-hARTC3 antibodies.

  • Protein A/G agarose beads were added to capture the antibody-protein complexes.

Washing and Elution:

  • The beads were washed three times with IP lysis buffer.

  • Immunoprecipitated proteins were eluted by boiling in 2x SDS loading buffer for 5 minutes.

Analysis:

  • Eluted proteins were separated by SDS-PAGE and analyzed by Western blotting using specific antibodies against this compound and hARTC3.

Identification of VAPB as an this compound Target by Mass Spectrometry

This method was employed to identify proteins that are ADP-ribosylated by this compound.[1]

Tandem Affinity Purification:

  • AC16 cells stably expressing S-Flag-streptavidin binding protein (SFB)-tagged hthis compound were used.

  • Cell lysates were subjected to a two-step purification process: first with streptavidin-sepharose beads, followed by elution with biotin.

  • The eluate was then incubated with anti-Flag M2 affinity gel, and bound proteins were eluted with a Flag peptide.

Mass Spectrometry Analysis:

  • The final eluates were resolved by SDS-PAGE, and the gel was stained with Coomassie blue.

  • Protein bands were excised, in-gel digested with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • VAPB was identified as a prominent interaction partner of this compound.

Validation of ADP-ribosylation Site:

  • Site-directed mutagenesis was used to generate VAPB mutants (R50K, R197K).

  • In vitro ADP-ribosylation assays were performed by incubating recombinant hthis compound with wild-type or mutant VAPB in the presence of NAD+.

  • The reaction products were analyzed by Western blotting with an anti-pan-ADP-ribose binding reagent to confirm Arg50 as the primary ADP-ribosylation site.[1]

Calcium Imaging in this compound Knockdown Cells

This experiment demonstrated the role of this compound in regulating intracellular calcium homeostasis.[1]

Cell Preparation and Dye Loading:

  • Human AC16 cells with stable knockdown of hthis compound and control cells were grown on glass coverslips.

  • Cells were loaded with the ratiometric calcium indicator Fura-2 AM (2.5 µM) in a serum-free medium containing 0.2% BSA for 30 minutes at 16°C.

  • After loading, cells were washed with HBSS.

Calcium Measurement:

  • Intracellular calcium levels were measured using a dual-excitation fluorescence photomultiplier system.

  • The fluorescence emission at 510 nm was recorded following excitation at 340 nm and 380 nm. The ratio of fluorescence intensities (340/380) was used as a measure of intracellular calcium concentration.

  • Calcium transients were triggered by the application of 1 µM ionomycin.

Data Analysis:

  • The peak area and the decay rate of the ionomycin-triggered calcium transients were quantified to compare calcium handling between control and hthis compound knockdown cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ARTC1_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_intracellular Cytosol This compound This compound VAPB VAPB (on ER membrane) This compound->VAPB ADP-ribosylation (on Arg50) GRP78 GRP78/BiP (in ER lumen) This compound->GRP78 ADP-ribosylation hARTC3 hARTC3 hARTC3->this compound Stabilizes & Enhances Activity Ca_Homeostasis Calcium Homeostasis VAPB->Ca_Homeostasis Regulates ER_Stress_Response ER Stress Response GRP78->ER_Stress_Response Modulates NAD NAD+ NAD->this compound Substrate

Caption: this compound signaling pathways in calcium homeostasis and ER stress.

Co_IP_Workflow Start Start: Cell Lysate (containing this compound and hARTC3) Incubate_Ab Incubate with anti-ARTC1 Antibody Start->Incubate_Ab Add_Beads Add Protein A/G Agarose Beads Incubate_Ab->Add_Beads Wash Wash Beads (remove non-specific proteins) Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze Result Result: Detect this compound and co-precipitated hARTC3 Analyze->Result

Caption: Experimental workflow for Co-immunoprecipitation.

Calcium_Imaging_Workflow Start Start: Control and this compound-KD Cells Load_Dye Load with Fura-2 AM Start->Load_Dye Wash_Cells Wash excess dye Load_Dye->Wash_Cells Induce_Ca Stimulate with Ionomycin Wash_Cells->Induce_Ca Measure_Fluorescence Measure Fluorescence (340/380 nm ratio) Induce_Ca->Measure_Fluorescence Analyze Analyze Peak and Decay Rate Measure_Fluorescence->Analyze Result Result: Compare Ca2+ handling Analyze->Result

Caption: Workflow for intracellular calcium imaging experiment.

References

Assessing the Clinical Relevance of ARTC1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical relevance of targeting ADP-ribosyltransferase 1 (ARTC1), an ecto-enzyme involved in arginine-specific ADP-ribosylation. Given its multifaceted role in cancer, inflammation, and cardiac function, understanding its potential as a therapeutic target requires a careful evaluation against alternative strategies. This document summarizes key research findings, presents comparative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in strategic research and development decisions.

I. Comparative Analysis of this compound as a Therapeutic Target

This compound presents a complex but potentially rewarding target for therapeutic intervention. Its role in promoting tumorigenesis and cell migration makes it an attractive candidate for anti-cancer therapies. However, its concurrent functions in suppressing inflammation and regulating cardiac contractility and calcium homeostasis necessitate a nuanced approach to targeting this enzyme. The following table summarizes the dual roles of this compound and compares the implications of its inhibition with alternative therapeutic strategies.

Table 1: Comparative Overview of Targeting this compound vs. Alternative Pathways

Indication Targeting this compound Alternative Therapeutic Strategies Potential Advantages of Targeting this compound Potential Disadvantages of Targeting this compound
Cancer (e.g., Colon, Non-small cell lung) Inhibition may decrease tumor growth, migration, and angiogenesis by downregulating the RhoA/ROCK/AKT/β-catenin pathway.[1]- ROCK Inhibitors (e.g., Fasudil, Y27632): Directly target a key downstream effector of this compound in metastasis.[2][3] - Necroptosis Inducers: Leverage the pro-necroptotic environment created by this compound deficiency in tumors.[4][5]- Upstream regulation of a key oncogenic pathway. - May enhance anti-tumor immunity by increasing infiltration of CD8+ T cells and macrophages.[4][5]- Potential for off-target effects due to the broad role of this compound. - May exacerbate inflammation in the tumor microenvironment.[4]
Inflammatory Diseases Inhibition could be detrimental, as this compound deficiency is associated with increased multi-organ inflammation and elevated pro-inflammatory cytokines like TNF-α.[4]- TNF-α inhibitors (e.g., Infliximab, Adalimumab): Established therapies for various inflammatory conditions. - JAK inhibitors (e.g., Tofacitinib): Broad-acting anti-inflammatory agents.- Unlikely to be a viable anti-inflammatory target based on current evidence.- High risk of exacerbating inflammatory conditions.
Cardiac Conditions Inhibition may lead to decreased cardiac contractility.[4] this compound plays a role in calcium homeostasis via VAPB ADP-ribosylation.[6]- Calcium Channel Blockers: Standard of care for various cardiovascular diseases. - Therapies targeting VAPB-PTPIP51 interaction: Emerging strategies for neurodegenerative diseases with potential cardiac implications.[7][8]- Potential for targeted modulation of cardiac calcium signaling.- Risk of inducing or worsening cardiac dysfunction.[4]

II. Quantitative Data Summary

The following tables provide a summary of available quantitative data from preclinical studies to facilitate a comparison of the effects of modulating this compound and related pathways.

Table 2: Effects of this compound Knockout on Tumorigenesis and Cell Viability

Parameter Experimental Model This compound Wild-Type (WT) This compound Knockout (KO) Key Finding Reference
Spontaneous Tumorigenesis This compound mouse modelHigher incidenceDecreased incidenceThis compound deficiency reduces spontaneous tumor formation.[4]
Tumor Infiltration Xenograft model with Arh1-KO MEFsLess infiltrationEnhanced infiltration of CD8+ T cells and macrophagesThis compound deficiency promotes an anti-tumor immune microenvironment.[4][5]
Cell Viability under Oxidative Stress (H₂O₂) This compound-KO MEFsLess sensitiveMore sensitiveThis compound protects cells from oxidative stress-induced death.[9]
Cell Viability with Necrostatin-1 (Necroptosis Inhibitor) This compound-KO MEFs treated with H₂O₂-Increased viability by 1.97 ± 0.08 timesThis compound suppresses the necroptosis cell death pathway.[9]

Table 3: Inhibitors of this compound and Related Pathways

Inhibitor Target(s) Reported IC₅₀/EC₅₀ Therapeutic Indication Reference
Novobiocin Bacterial DNA gyrase, HSP90, potential this compound inhibitor~700 µM (for HSP90 in SKBr3 cells)[10]; 4.987 ± 0.35 µM (for hOAT3)[11]Antibiotic, Investigational anti-cancer[10][12][13]
Necrostatin-1s RIPK1-Investigational (Necroptosis-related diseases)[14]
Ponatinib BCR-ABL, RIPK1, RIPK3Submicromolar EC₅₀ for necroptosis inhibitionCancer[15]
Y-27632 ROCK-Research tool[2]
Fasudil ROCK-Cerebral vasospasm (approved in Japan)[2]

Note: Specific IC₅₀ values for Novobiocin and MIBG against this compound are not well-documented in the public domain.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in this compound research.

Co-Immunoprecipitation of Membrane-Bound this compound Interaction Partners

This protocol is used to identify proteins that interact with this compound at the cell surface.

  • Cell Lysis: Cells expressing tagged this compound are lysed using a mild detergent buffer (e.g., 1% Triton X-100 or NP-40 in a buffered saline solution with protease inhibitors) to solubilize membrane proteins while preserving protein-protein interactions.

  • Antibody Incubation: The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding. Subsequently, an antibody specific to the tag on this compound is added to the lysate and incubated to allow for the formation of antibody-antigen complexes.

  • Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-ARTC1 complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel partners.

Intracellular Calcium Measurement using Fura-2 AM

This ratiometric fluorescence imaging technique is used to quantify changes in intracellular calcium concentration following modulation of this compound activity.

  • Cell Preparation: Adherent cells are grown on glass coverslips.

  • Dye Loading: Cells are incubated with Fura-2 AM, a membrane-permeable calcium indicator, in a physiological buffer (e.g., HBSS) at 37°C. Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.

  • Imaging: The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is collected at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration and is less susceptible to variations in dye loading and cell thickness.

Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on cell migration, a key process in cancer metastasis.

  • Cell Culture: Cells are grown to a confluent monolayer in a culture plate.

  • Creating the "Scratch": A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh media containing the treatment (e.g., an this compound inhibitor or vehicle control) is added.

  • Image Acquisition: Images of the scratch are taken at time zero and at regular intervals thereafter using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups to determine the effect on cell migration.

IV. Visualizing this compound Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical experimental workflow.

ARTC1_Signaling_Pathway cluster_cancer Cancer Progression cluster_calcium Calcium Regulation cluster_cell_death Cell Death Regulation This compound This compound RhoA RhoA This compound->RhoA activates VAPB VAPB This compound->VAPB ADP-ribosylates RIP3 RIP3 This compound->RIP3 suppresses ROCK1 ROCK1 RhoA->ROCK1 AKT AKT ROCK1->AKT beta_catenin β-catenin AKT->beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Metastasis Cancer Cell Migration & Metastasis EMT->Metastasis Ca_homeostasis Calcium Homeostasis VAPB->Ca_homeostasis regulates Necroptosis Necroptosis RIP3->Necroptosis

Caption: this compound signaling pathways in cancer, calcium homeostasis, and necroptosis.

Experimental_Workflow start Hypothesis: This compound modulates protein X interaction co_ip Co-Immunoprecipitation start->co_ip ms Mass Spectrometry (for discovery) co_ip->ms Unbiased Screen wb Western Blot (for validation) co_ip->wb Targeted Validation functional_assay Functional Assay (e.g., Calcium Imaging) wb->functional_assay phenotypic_assay Phenotypic Assay (e.g., Migration Assay) functional_assay->phenotypic_assay conclusion Conclusion: This compound interacts with X to regulate function Y phenotypic_assay->conclusion

References

Safety Operating Guide

Essential Safety & Handling Protocols for ARTC1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling ADP-ribosyltransferase 1 (ARTC1), this guide provides immediate and essential safety and logistical information. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling novel recombinant proteins in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.

Core Personal Protective Equipment (PPE)

Standard laboratory practice dictates the use of fundamental PPE to minimize exposure to biological and chemical reagents.[1][2][3][4] The minimum required PPE for handling this compound includes:

  • Lab Coat: A properly fitting, knee-length lab coat should be worn to protect against spills and contamination.[2][3]

  • Safety Glasses with Side Shields or Goggles: To protect the eyes from splashes of solutions containing this compound or other chemical reagents.[3][4][5]

  • Gloves: Nitrile gloves are recommended for handling this compound.[5] Gloves should be inspected for any signs of damage before use and changed regularly, especially after potential contamination.[5]

  • Closed-toe Shoes and Long Pants: These are mandatory to protect the feet and legs from potential spills.[2][4]

Quantitative Data for PPE Selection

Since specific quantitative data for this compound is unavailable, the following table provides general guidelines for selecting appropriate PPE based on common laboratory chemicals that may be used in conjunction with this compound.

PPE ComponentSpecification/StandardRecommended Use
Gloves Nitrile, disposableHandling of this compound solutions and general laboratory reagents.[5]
Neoprene or thicker nitrileFor handling larger volumes or when there is a higher risk of splashing.
Eye Protection ANSI Z87.1-2015 approvedMinimum standard for all laboratory work.[1]
Chemical splash gogglesWhen there is a significant risk of splashing.
Lab Coat Cotton or flame-resistantStandard for general laboratory use.
Fluid-resistantWhen working with larger volumes or in situations with a higher splash risk.

Experimental Protocols: Safe Handling and Disposal

1. General Handling of this compound:

  • All work with this compound should be conducted in a designated and clearly labeled area.

  • Avoid the generation of aerosols.[6] If there is a potential for aerosolization, work should be performed in a biosafety cabinet.[6]

  • Do not eat, drink, or apply cosmetics in the laboratory.[7]

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5]

2. Spill Cleanup Procedure:

In the event of a spill of a solution containing this compound:

  • Alert others in the vicinity.

  • Wearing appropriate PPE (lab coat, gloves, and eye protection), contain the spill with absorbent material.

  • Gently apply a suitable disinfectant (e.g., a fresh 10% bleach solution) to the spill area, working from the outside in.[5]

  • Allow sufficient contact time for the disinfectant to be effective.

  • Collect the absorbent material and any contaminated materials in a designated biohazard waste container.[5]

  • Wipe the area again with disinfectant and then with 70% ethanol.

  • Dispose of all contaminated PPE in the appropriate biohazard waste stream.

3. Disposal Plan:

  • Liquid Waste: Liquid waste containing this compound should be decontaminated before disposal. This can be achieved by adding a disinfectant, such as bleach, to a final concentration of 10% and allowing it to sit for at least 30 minutes before pouring it down the drain with copious amounts of water.[8]

  • Solid Waste: All solid waste that has come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be disposed of in a designated biohazard waste container.[8][9] These containers should be sealed and disposed of according to your institution's biohazardous waste disposal procedures.[8]

Visual Safety Guides

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure cluster_3 Disposal Assess Task Assess Task and Potential Hazards (e.g., splash, aerosol) Select Lab Coat Select Appropriate Lab Coat (Standard or Fluid-Resistant) Assess Task->Select Lab Coat Select Eye Protection Select Eye Protection (Safety Glasses or Goggles) Assess Task->Select Eye Protection Select Gloves Select Appropriate Gloves (Nitrile or Neoprene) Assess Task->Select Gloves Perform Work Perform Work with this compound Select Lab Coat->Perform Work Select Eye Protection->Perform Work Select Gloves->Perform Work Dispose of PPE Dispose of Contaminated PPE in Biohazard Waste Perform Work->Dispose of PPE

Caption: Workflow for selecting appropriate PPE when handling this compound.

Spill_Response_Workflow Spill Occurs This compound Solution Spill Alert Others Alert Others in the Area Spill Occurs->Alert Others Don PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Alert Others->Don PPE Contain Spill Contain Spill with Absorbent Material Don PPE->Contain Spill Disinfect Apply 10% Bleach Solution Contain Spill->Disinfect Collect Waste Collect Contaminated Material in Biohazard Bag Disinfect->Collect Waste Final Cleanup Wipe Area with Disinfectant and 70% Ethanol Collect Waste->Final Cleanup Dispose of PPE Dispose of Contaminated PPE in Biohazard Waste Final Cleanup->Dispose of PPE

Caption: Step-by-step procedure for responding to an this compound solution spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.